molecular formula C5H3BrO2 B1630133 2-Bromofuran-3-carbaldehyde CAS No. 223557-24-2

2-Bromofuran-3-carbaldehyde

Cat. No.: B1630133
CAS No.: 223557-24-2
M. Wt: 174.98 g/mol
InChI Key: XITDMCVJWXMMCQ-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C5H3BrO2 and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromofuran-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDMCVJWXMMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626298
Record name 2-Bromofuran-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223557-24-2
Record name 2-Bromofuran-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromofuran-3-carbaldehyde
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Foundational & Exploratory

The Elusive 2-Bromofuran-3-carbaldehyde: Chemical Properties, Stability Paradigms, and Synthetic Workarounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary: The Stability Paradox

In the realm of heterocyclic chemistry and the development of π-extended oligomers, halogenated furan-carbaldehydes serve as critical building blocks. However, 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) presents a unique paradox. While it is heavily cataloged in cheminformatics databases and theoretical libraries, it is practically a "chemical ghost."

As documented in comprehensive synthetic studies published in , researchers have explicitly noted that "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[1]. This technical guide dissects the physicochemical causality behind this instability and provides a field-proven, self-validating experimental workflow to bypass the isolation of this highly unstable intermediate.

Physicochemical Profiling & Cheminformatics

Despite the inability to isolate the compound under standard bench conditions, its theoretical and computed properties are well-established. The following table summarizes the quantitative data critical for understanding its reactivity profile, sourced from [2].

PropertyValue / Description
IUPAC Name 2-bromofuran-3-carbaldehyde
CAS Number 223557-24-2
Molecular Formula C₅H₃BrO₂
Molar Mass 174.98 g/mol
Monoisotopic Mass 173.93164 Da
XLogP3 (Lipophilicity) 1.5
Topological Polar Surface Area (TPSA) 30.2 Ų
Hazard Classification (GHS) Combustible liquid; Harmful if swallowed/inhaled; Skin/Eye Irritant[2]

Mechanistic Insights: Why Does Isolation Fail?

To understand why traditional synthesis fails, we must analyze the electronic push-pull dynamics of the furan ring. Furan is an electron-rich, highly acid-sensitive heteroaromatic system.

  • Electronic Tension: Placing a bulky, highly polarizable bromine atom at the C2 position alongside a strongly electron-withdrawing formyl group (-CHO) at the C3 position creates extreme steric and electronic strain.

  • Nucleophilic Susceptibility: The C2-Br bond in this specific microenvironment becomes highly susceptible to spontaneous cleavage or unwanted nucleophilic attack.

  • Acid-Catalyzed Degradation: Traditional formylation techniques (e.g., Vilsmeier-Haack reactions on 2-bromofuran) require an acidic workup to hydrolyze the iminium intermediate. Furans with leaving groups are notoriously prone to acid-catalyzed ring-opening and rapid polymerization under these conditions[3].

Degradation A 2-Bromofuran (Electron-Rich) B Formylation (Acidic Workup) A->B C 2-Bromofuran-3-carbaldehyde (Highly Unstable) B->C D Ring-Opening & Polymerization C->D Spontaneous Degradation

Mechanistic degradation of 2-bromofuran-3-carbaldehyde under standard acidic conditions.

Validated Experimental Workflow: In-Situ Trapping

Because isolating the free 2-bromofuran-3-carbaldehyde is chemically unviable[1], advanced synthetic protocols must rely on in-situ generation and immediate trapping . The following protocol utilizes an acetal-protection strategy combined with Directed Ortho-Metalation (DoM) to bypass the unstable intermediate entirely.

Step-by-Step Methodology: Acetal-Protected Cross-Coupling
  • Step 1: Acetalization of 3-Furaldehyde

    • Procedure: Reflux 3-furaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark apparatus until water evolution ceases.

    • Causality: The free aldehyde is highly electrophilic and incompatible with strong bases. The resulting 1,3-dioxolane acetal acts as both a robust protecting group and a directing group for the subsequent lithiation.

  • Step 2: Directed Ortho-Metalation (DoM)

    • Procedure: Cool the protected furan to -78°C in anhydrous THF under argon. Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour.

    • Causality: LDA is utilized instead of n-BuLi to prevent unwanted nucleophilic addition. The acetal oxygen coordinates with the lithium ion, directing the deprotonation exclusively to the C2 position.

  • Step 3: Electrophilic Bromination

    • Procedure: Quench the lithiated intermediate with 1,2-dibromotetrafluoroethane (1.2 eq) at -78°C, then allow to warm to room temperature.

    • Causality: 1,2-dibromotetrafluoroethane is selected over elemental bromine (Br₂) because it is a milder, non-oxidizing electrophilic bromine source, preventing the oxidative destruction of the furan ring.

  • Step 4: In-Situ Cross-Coupling (The Workaround)

    • Procedure: Do not deprotect the acetal. Directly subject the crude 2-bromo-3-furaldehyde acetal to Palladium-catalyzed Direct Heteroarylation (DHA) or Suzuki-Miyaura coupling with the desired boronic acid.

    • Causality: By performing the cross-coupling directly on the acetal, the highly unstable 2-bromofuran-3-carbaldehyde intermediate is completely bypassed[1].

  • Step 5: Late-Stage Deprotection

    • Procedure: Treat the resulting cross-coupled oligomer with a mild Lewis acid (e.g., Amberlyst-15 resin) in wet acetone to unveil the aldehyde.

    • Causality: Acidic hydrolysis is performed only after the labile bromine has been replaced by a stable aryl/heteroaryl group, yielding the functionalized product without degradation.

Workflow S1 3-Furaldehyde Acetal (Stable Precursor) S2 Lithiation & Bromination (C2-Functionalization) S1->S2 S3 Pd-Catalyzed Coupling (Bypassing Instability) S2->S3 S4 Late-Stage Deprotection (Stable Oligomer) S3->S4

Step-by-step synthetic workflow bypassing the unstable aldehyde via late-stage deprotection.

Conclusion

The pursuit of 2-Bromofuran-3-carbaldehyde highlights a critical lesson in synthetic chemistry: theoretical existence does not guarantee practical isolation. By understanding the mechanistic causality behind its acid-sensitivity and electronic instability, researchers can deploy intelligent workarounds—such as acetal-directed metalation coupled with late-stage deprotection—to successfully utilize this scaffold in the synthesis of advanced π-extended materials.

References

  • 2-Bromofuran-3-carbaldehyde | CID 22503568 , PubChem, National Center for Biotechnology Information, National Institutes of Health.[2] URL:[Link]

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers , Organic Letters, American Chemical Society (ACS) Publications.[1] URL:[Link]

  • 2-Bromofuran Chemical Properties, Stability, and Reactivity , ChemSrc Database.[3] URL:[Link]

Sources

Molecular Structure and Reactivity Profile of 2-Bromofuran-3-carbaldehyde: Overcoming Synthetic Bottlenecks in π-Extended Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a highly desirable but notoriously elusive building block in organic synthesis. It serves as a critical linchpin for the construction of "bent" π-extended furan-thiophene oligomers and furo[3,2-c]pyridines. Despite its immense theoretical utility in materials science and medicinal chemistry, isolating this compound has proven exceptionally difficult. The inherent electronic properties of the furan ring drive rapid decomposition or misdirected regioselectivity, leading recent literature to classify it as an "unknown compound" where all traditional synthetic procedures fail . This whitepaper dissects the mechanistic bottlenecks preventing its isolation and provides a self-validating, continuous in situ protocol to harness its reactivity.

Molecular Architecture and Physicochemical Parameters

The instability of 2-bromofuran-3-carbaldehyde is fundamentally rooted in its push-pull electronic configuration. The furan oxygen exerts a strong electron-donating mesomeric effect (+M), which is counteracted by the electron-withdrawing formyl group (-M) at the C3 position. Concurrently, the bulky bromine atom at C2 introduces significant steric strain while serving as a prime leaving group for cross-coupling reactions.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-Bromofuran-3-carbaldehydePubChem
CAS Number 223557-24-2PubChem
Molecular Formula C5H3BrO2PubChem
Molecular Weight 174.98 g/mol PubChem
XLogP3 (Predicted) 1.5PubChem
Topological Polar Surface Area 30.2 ŲPubChem

The Synthetic Paradox: Mechanistic Bottlenecks

Traditional batch synthesis of 2-bromofuran-3-carbaldehyde fails due to unavoidable regiochemical misdirection and intermediate instability. Nitti et al. (2020) explicitly noted that attempts to synthesize this compound for Direct Heteroarylation (DHA) cross-aldol cascades failed entirely, preventing the comparison of linear and bent annulation products .

The causality behind these failures is mapped below:

  • Electrophilic Aromatic Bromination: Starting from 3-furaldehyde, the C3-formyl group directs incoming electrophiles to the meta position (C5). Consequently, standard bromination yields 5-bromofuran-3-carbaldehyde.

  • Vilsmeier-Haack Formylation: Attempting to formylate 2-bromofuran directs the formyl group to the highly nucleophilic, less sterically hindered C5 position, yielding 5-bromofuran-2-carbaldehyde.

  • Halogen-Metal Exchange: Treating 2,3-dibromofuran with n-BuLi triggers exchange at the more acidic C2 position. Quenching with DMF yields 3-bromofuran-2-carbaldehyde.

MechanisticBottlenecks A 3-Furaldehyde Target 2-Bromofuran-3-carbaldehyde (Target) A->Target DoM (Acetal protected) Unstable/Ring Opening Fail1 5-Bromofuran-3-carbaldehyde (Wrong Isomer) A->Fail1 Electrophilic Bromination (C5 Directing) B 2-Bromofuran Fail2 5-Bromofuran-2-carbaldehyde (Wrong Isomer) B->Fail2 Vilsmeier-Haack (C5 Directing) C 2,3-Dibromofuran Fail3 3-Bromofuran-2-carbaldehyde (Wrong Isomer) C->Fail3 1. n-BuLi 2. DMF (C2 Li-Exchange)

Mechanistic bottlenecks preventing the synthesis of 2-bromofuran-3-carbaldehyde via traditional routes.

Reactivity Profile and Downstream Annulations

While isolation is nearly impossible, the molecule is a highly reactive powerhouse when generated and consumed in situ. Its primary utility lies in palladium-catalyzed cascade reactions:

  • Direct Heteroarylation (DHA): The C2-bromine allows for regiospecific direct arylation, which drives subsequent cross-aldol condensation at the C3-formyl to form extended aromatic scaffolds .

  • Sequential Coupling-Imination-Annulation: Flow chemistry databases document its successful in situ use. Reacting 2-bromofuran-3-carbaldehyde with phenylacetylene and an amine source under Pd-catalysis yields 4-phenylfuro[3,2-c]pyridine in up to 82% yield . The reaction initiates via Sonogashira coupling at C2, followed by imine formation at C3, and rapid cyclization.

Self-Validating Experimental Protocol: In Situ Trapping Workflow

To overcome the isolation bottleneck, we deploy a cryogenic Directed ortho-Lithiation (DoM) strategy coupled with immediate in situ trapping. This self-validating system bypasses the decomposition of the free aldehyde.

Workflow Step1 3-Furaldehyde Acetal Step2 Cryogenic Lithiation (n-BuLi, THF, -78°C) Step1->Step2 Step3 Bromination Quench (CBr4) Step2->Step3 QC QC: D2O Quench & GC-MS (Verify >95% D-incorporation) Step2->QC Aliquot Step4 In Situ Deprotection (Amberlyst-15) Step3->Step4 Step5 One-Pot Annulation (+ Phenylacetylene, Pd cat.) Step4->Step5 Product 4-Phenylfuro[3,2-c]pyridine (Stable Product) Step5->Product

Proposed continuous or one-pot workflow for in situ generation and immediate consumption.

Step-by-Step Methodology

Step 1: Acetalization

  • Procedure: Protect 3-furaldehyde using ethylene glycol (1.2 eq) and catalytic p-TsOH in refluxing toluene using a Dean-Stark trap.

  • Causality: The acetal removes the electrophilic nature of the aldehyde and serves as a weak directing group to force subsequent lithiation to the C2 position.

Step 2: Cryogenic Lithiation

  • Procedure: Dissolve the acetal in anhydrous THF. Cool strictly to -78 °C. Add 1.05 eq of n-BuLi dropwise over 30 minutes.

  • Causality: Temperatures must remain strictly below -78 °C. Furan-2-lithio species are highly prone to base-catalyzed electrocyclic ring-opening at warmer temperatures.

  • Self-Validation (QC): Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. A mass shift of +1 Da confirms quantitative C2-lithiation before proceeding.

Step 3: Bromination Quench

  • Procedure: Add a pre-cooled solution of CBr₄ (1.1 eq) in THF at -78 °C.

  • Causality: CBr₄ is explicitly chosen over Br₂. Br₂ generates HBr as a byproduct, which would prematurely cleave the acetal protecting group in the reactor and trigger rapid polymerization of the furan ring.

Step 4: In Situ Deprotection & Annulation

  • Procedure: Instead of executing an aqueous workup, add Amberlyst-15 acidic resin directly to the cold mixture and warm to 0 °C to deprotect the aldehyde. Filter the mixture directly into a secondary reactor containing Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), phenylacetylene (1.2 eq), and tert-butylamine. Heat to 80 °C.

  • Causality: Bypassing the isolation of the free 2-bromofuran-3-carbaldehyde prevents its decomposition. The immediate Sonogashira coupling at the C2-bromine stabilizes the intermediate, driving the cascade toward the stable 4-phenylfuro[3,2-c]pyridine product .

Technical Whitepaper: Resolving the Chemical Identity and Synthetic Workflows of 2-Bromofuran-3-carbaldehyde and CAS 170737-95-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Registry Resolution

As drug development professionals and synthetic chemists navigate complex chemical spaces, registry inaccuracies can introduce critical bottlenecks. The inquiry regarding "2-Bromofuran-3-carbaldehyde CAS 170737-95-8" presents a classic nomenclature-registry paradox that must be resolved prior to experimental design:

  • 2-Bromofuran-3-carbaldehyde corresponds to CAS 223557-24-2 [1]. It is a highly elusive heterocyclic building block.

  • CAS 170737-95-8 corresponds to 2-(4-Chloro-2-methoxyphenyl)acetic acid [2], a well-characterized arylacetic acid derivative used in downstream active pharmaceutical ingredient (API) synthesis.

To maintain scientific integrity and provide a comprehensive technical guide, this whitepaper bifurcates the analysis, delivering in-depth physicochemical data, mechanistic insights, and validated experimental protocols for both distinct chemical entities.

Part 1: 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2)

Physicochemical Profile

Despite its presence in computational databases, physical isolation of this compound remains highly challenging. Below is the computed quantitative data summarizing its structural properties[1].

PropertyValue
CAS Registry Number 223557-24-2
Molecular Formula C5H3BrO2
Molar Mass 174.98 g/mol
Monoisotopic Mass 173.93164 Da
XLogP3 (Predicted) 1.5
Topological Polar Surface Area 30.2 Ų
Synthetic Challenges & Mechanistic Insights

In advanced organic synthesis, halogenated furan-carbaldehydes are highly sought after for cross-coupling and regiodirected annulation reactions to build π-extended oligomers. However, 2-bromofuran-3-carbaldehyde is notoriously difficult to synthesize and isolate. In a 2020 study published in Organic Letters, researchers attempting to utilize this scaffold explicitly noted that "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[3].

Causality of Synthetic Failure: The furan ring is highly electron-rich and extremely sensitive to the acidic conditions typically required for formylation (e.g., Vilsmeier-Haack reactions). Attempting to brominate furan-3-carbaldehyde results in poor regioselectivity, heavily favoring the 5-position due to the directing effects of the ring oxygen and the deactivating nature of the aldehyde at the 3-position. Conversely, attempting to formylate 2-bromofuran often leads to acid-catalyzed ring-opening or rapid polymerization. The steric hindrance and electronic mismatch at the adjacent C2-C3 positions create a kinetic barrier that favors decomposition pathways over desired product isolation.

G A 3-Furaldehyde (Starting Material) B Bromination (Electrophilic/DoM) A->B Reagents C 2-Bromofuran-3-carbaldehyde (Target) B->C Failed Isolation (Lit. Precedent) D Polymerization / Ring Opening B->D Acidic/Harsh Conditions E Regioisomers (e.g., 5-bromo) B->E Poor Selectivity

Figure 1: Mechanistic bottlenecks in the synthesis of 2-bromofuran-3-carbaldehyde.

Part 2: 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 170737-95-8)

Physicochemical Profile

This compound is a stable, commercially available arylacetic acid[2].

PropertyValue
CAS Registry Number 170737-95-8
Molecular Formula C9H9ClO3
Molar Mass 200.62 g/mol
Melting Point ~100 °C
SMILES Code O=C(O)CC1=CC=C(Cl)C=C1OC
Application in Drug Development

Arylacetic acids like CAS 170737-95-8 are critical precursors in the development of targeted therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs). The primary synthetic utility of this compound lies in its facile conversion to an acyl chloride, which subsequently undergoes amidation or esterification to build complex pharmacophores[4].

G A CAS 170737-95-8 (Carboxylic Acid) B SOCl2 (60 °C, 16h) A->B Chlorination C Acyl Chloride Intermediate B->C -SO2, -HCl D Toluene Co-evaporation C->D Azeotropic Removal of SOCl2 E Purified Acyl Chloride (API Precursor) D->E High Yield

Figure 2: Self-validating protocol for the conversion of CAS 170737-95-8 to its acyl chloride.

Part 3: Experimental Methodologies

Protocol: Self-Validating Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride

To ensure a self-validating system, the following protocol leverages Le Chatelier's principle and azeotropic distillation to drive the reaction to completion. This ensures product purity without the need for an aqueous workup, which would disastrously hydrolyze the sensitive acyl chloride back to the starting material[4].

Step-by-Step Methodology:

  • Reagent Charging: Add 2-(4-Chloro-2-methoxyphenyl)acetic acid (5.8 g, 28.9 mmol) in small, controlled portions to thionyl chloride (SOCl2, 50 mL) at room temperature[4].

    • Causality: Portion-wise addition mitigates the rapid evolution of HCl and SO2 gases, preventing thermal runaway and ensuring safe, controlled off-gassing.

  • Reflux/Heating: Heat the resulting solution to 60 °C and stir overnight (approximately 16 hours)[4].

    • Causality: Sustained heating provides the activation energy required for the nucleophilic acyl substitution, while continuous stirring ensures homogeneity and drives the gaseous byproducts out of the system.

  • Concentration: Remove the excess thionyl chloride under reduced pressure.

    • Causality: SOCl2 has a relatively low boiling point (79 °C), allowing for facile removal without degrading the newly formed acyl chloride.

  • Azeotropic Purification: Co-evaporate the resulting oily residue with dry toluene (2 x 20 mL)[4].

    • Causality: Toluene forms an azeotrope with residual thionyl chloride, ensuring the complete removal of the chlorinating agent. This is the self-validating step: the absence of a pungent SOCl2 odor and the isolation of a consistent oily residue (approx. 6.5 g) confirms successful conversion and high purity, rendering the intermediate suitable for immediate downstream coupling[4].

References

  • Source: nih.
  • Source: acs.
  • 170737-95-8 | 2-(4-Chloro-2-methoxyphenyl)acetic acid | Aryls | Ambeed.

Sources

Thermodynamic Properties of Brominated Furan Aldehydes: A Comprehensive Guide to Reactivity, Polymerization, and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

Brominated furan aldehydes (BFAs)—most notably 5-bromofurfural and 3-bromofuran-2-carbaldehyde—are highly versatile synthons in modern organic chemistry, materials science, and renewable polymer engineering. The presence of the electron-withdrawing bromine atom on the heteroaromatic furan ring fundamentally alters the molecule's thermodynamic landscape. This structural modification impacts everything from the Gibbs free energy ( ΔG ) of cycloaddition reactions and electron injection in photovoltaics, to the thermal transition temperatures ( Tg​ , Tm​ ) of biobased polyesters. Furthermore, understanding the thermal degradation thermodynamics of these compounds is critical for environmental safety, as they are direct precursors to toxic polybrominated dibenzofurans (PBDFs) under high-temperature stress.

This whitepaper provides an in-depth analysis of the thermodynamic properties of BFAs, bridging the gap between molecular-level electronic behavior and macroscopic thermal stability.

Electronic & Reaction Thermodynamics

Intramolecular Diels-Alder (IMDAF) Cycloadditions

The intramolecular furan Diels-Alder (IMDAF) reaction is highly sensitive to the thermodynamic stability of the transition state. Typically, halogenation on the dienophile renders the cycloaddition slower and thermodynamically unfavorable. However, strategic bromination of the furan ring (e.g., at the C3 or C5 position) alters the frontier molecular orbital (FMO) energy gaps. As detailed in comprehensive computational studies on 1, 3-bromo derivatives exhibit the highest reactivity. The bromine atom stabilizes the positive charge development in the transition state, effectively overcoming the steric and thermodynamic penalties introduced by dienophile halogenation [1].

IMDAF A Brominated Furan (e.g., 3-Bromofurfural) C Transition State (Charge Stabilization) A->C Cycloaddition B Dienophile (Halogenated) B->C D Cycloadduct (Thermodynamic Product) C->D u0394G < 0

Thermodynamic pathway of intramolecular furan Diels-Alder (IMDAF) reactions.

Electron Injection Thermodynamics in Photovoltaics

In the realm of organic electronics, 5-bromofuran-2-carbaldehyde is utilized via Suzuki coupling to synthesize bifuran-dialdehydes, which act as π -spacers in dye-sensitized solar cells (DSSCs). The thermodynamic feasibility of these dyes is dictated by the Gibbs free energy of electron injection ( ΔGinj​ ). According to research on the 2, the resulting bifuran dyes exhibit highly negative ΔGinj​ values (e.g., -0.90 eV for dye HB-3), ensuring spontaneous and highly efficient electron injection from the dye's excited state into the conduction band of the TiO2​ semiconductor [2].

Macromolecular Thermal Profiling

BFAs are critical precursors for renewable, high-barrier biobased polymers. The halogen atom at the 5-position of 5-bromofurfural is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a sulfide bridge to create dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) (dm-SFA).

When polymerized with various alkyl diols, these 3 exhibit exceptional thermal stability [3]. The glass transition temperature ( Tg​ ) is thermodynamically linked to the free volume and chain flexibility introduced by the diol segment.

Quantitative Thermal Data

Table 1: Thermal Properties of BFA-Derived Poly(alkylene sulfanediyldifuranoate)s

PolyesterDiol Chain Length Tg​ (°C) Td5​ (°C) Td50​ (°C)Thermodynamic Causality
PESF Ethylene Glycol (C2)65342>400Shortest aliphatic chain restricts mobility, yielding the highest Tg​ .
PPrSF 1,3-Propanediol (C3)42351>400Intermediate free volume lowers the energy barrier for chain rotation.
PBuSF 1,4-Butanediol (C4)35363>400Increased aliphatic flexibility further depresses the glass transition state.
PPeSF 1,5-Pentanediol (C5)26355>400Maximum chain mobility results in the lowest thermodynamic Tg​ .

(Note: Td5​ represents the temperature at 5% mass loss, indicating the onset of thermal degradation).

Environmental Thermodynamics & Degradation Kinetics

While the thermal stability of BFA-derived polymers is an asset in materials science, the thermal degradation of brominated aromatics poses severe environmental risks. During the high-temperature processing or incineration of municipal waste containing brominated flame retardants (BFRs), thermodynamic stress drives the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/Fs).

As detailed in studies monitoring4, transient operational states (which disrupt steady-state thermal equilibrium) drastically increase the thermodynamic yield of these toxic byproducts[4]. The homologue profiles in raw flue gases are heavily dominated by highly brominated (hexa- and octa-) furans, driven by the thermal desorption and incomplete combustion of precursor molecules.

Environmental A Brominated Flame Retardants (e.g., PBDEs) B Thermal Stress (Transient Combustion) A->B Heat Input C Thermal Desorption & Radical Recombination B->C D Brominated Furans (PBDFs / PBDDs) C->D Thermodynamic Yield

Thermodynamic degradation pathway of brominated precursors into toxic PBDFs.

Self-Validating Experimental Workflows

To accurately harness and measure the thermodynamic properties of BFAs, rigorous, self-validating protocols must be employed. The following workflows detail the synthesis of thermal-barrier monomers and their subsequent thermodynamic profiling.

Protocol 1: Synthesis of Sulfur-Bridged Difuran Monomers from 5-Bromofurfural

Causality Focus: Suppressing thermodynamic side-reactions during oxidation.

  • Thioetherification: React 5-bromofurfural (2.0 equiv) with sodium sulfide hydrate ( Na2​S⋅xH2​O , 1.1 equiv) in an aqueous medium. The electronegativity of the bromine atom activates the C5 position, driving a thermodynamically favorable nucleophilic aromatic substitution to yield 5,5′-sulfanediyldi(furan-2-carbaldehyde).

  • Controlled Oxidation: Add aqueous 30% H2​O2​ dropwise. Critical Step: You must perform this in the presence of triethylamine. Causality: Electron-rich furfural derivatives are highly susceptible to Dakin oxidation-type side reactions when exposed to hydroperoxides. Triethylamine suppresses this pathway, ensuring the thermodynamic equilibrium strictly favors the oxidation of the aldehyde to the carboxylic acid without oxidizing the delicate sulfur bridge.

  • Esterification: Reflux the resulting diacid with dry methanol and concentrated H2​SO4​ (catalyst) at 65 °C overnight.

  • Self-Validation (Purity Check): Sublimate the crude product at 170 °C under high vacuum (0.1 mbar). Perform a melting point analysis. The pure dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) must exhibit a sharp melting point at exactly 153 °C . A depressed or broad melting range indicates residual Dakin byproducts; if observed, recrystallize immediately from cold methanol.

Protocol 2: Thermodynamic Profiling via DSC and TGA

Causality Focus: Erasing thermal history to obtain true thermodynamic states.

  • Sample Preparation: Dry the synthesized polyester samples in a vacuum oven at 40 °C for 24 hours prior to analysis. Causality: Absorbed ambient moisture acts as a macromolecular plasticizer, artificially increasing free volume and falsely lowering the measured Tg​ .

  • Differential Scanning Calorimetry (DSC):

    • Load 5–10 mg of the dried polymer into an aluminum pan.

    • Cycle 1 (Heating): Heat from -10 °C to 250 °C at 10 °C/min under N2​ flow (50 cm³/min). Purpose: This step erases the polymer's thermal history and relieves mechanical stresses induced during sample pressing.

    • Cycle 2 (Cooling & Re-heating): Cool back to -10 °C, then perform a second heating scan.

    • Self-Validation: Extract the Tg​ strictly from the second heating curve. If the Tg​ fluctuates between a third heating cycle, the polymer is undergoing thermal degradation within the DSC pan, and the upper temperature limit must be lowered.

  • Thermogravimetric Analysis (TGA): Heat the sample from 37 °C to 700 °C at 10 °C/min under pure nitrogen. Record the Td5​ (5% mass loss) to establish the absolute thermodynamic ceiling for polymer processing.

Workflow A 5-Bromofurfural B Sulfur-Bridged Monomer (dm-SFA) A->B Na2S, H2O2 + NEt3 C Polycondensation (Alkyl Diols) B->C Methanol, H2SO4 D Difuran Polyesters C->D E Thermal Profiling (DSC / TGA) D->E Tg, Tm, Td5 Extraction

Experimental workflow for synthesizing and thermally profiling BFA-derived polyesters.

References

  • Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applic
  • Renewable Furfural-Based Polyesters Bearing Sulfur-Bridged Difuran Moieties with High Oxygen Barrier Properties.
  • PBDDs/Fs and PCDDs/Fs in the Raw and Clean Flue Gas during Steady State and Transient Operation of a Municipal Waste Combustor.

Sources

Solvation Dynamics of 2-Bromofuran-3-carbaldehyde in Polar Aprotic Media: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physico-Chemical Profiling

Handling highly functionalized, electron-deficient heteroaromatics requires a rigorous understanding of solvation thermodynamics. 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a prime example of a high-value, yet historically challenging, synthetic intermediate. Historically noted in literature as notoriously difficult to isolate due to its reactivity profile [1], this compound features a delicate structural tension: a highly electronegative bromine atom at the C2 position adjacent to an electron-withdrawing aldehyde at the C3 position.

To successfully deploy this compound in downstream applications—such as Pd-catalyzed cross-coupling or the synthesis of π -extended oligomers—achieving optimal solubility without triggering premature degradation is paramount. This whitepaper establishes the theoretical framework, empirical protocols, and expert causality behind utilizing polar aprotic solvents to master the solubility and stability of 2-Bromofuran-3-carbaldehyde.

The Causality of Solvent Selection: Why Polar Aprotics?

As an application scientist, one must look beyond simple "like-dissolves-like" heuristics and examine the specific intermolecular forces at play.

2-Bromofuran-3-carbaldehyde possesses a computed XLogP3 of ~1.5 and a molecular weight of 174.98 g/mol [2]. The molecule acts exclusively as a hydrogen bond acceptor (via the furan oxygen and the carbonyl oxygen) and lacks any hydrogen bond donors.

The Mechanistic Risk of Protic Solvents

If dissolved in polar protic solvents (e.g., methanol, ethanol), the highly electrophilic C3-aldehyde is susceptible to nucleophilic attack by the solvent, leading to rapid hemiacetal formation. This parasitic side-reaction depletes the active pharmaceutical intermediate (API) precursor before the primary reaction can occur.

The Polar Aprotic Advantage

Polar aprotic solvents (such as DMF, DMSO, Acetonitrile, and THF) are the optimal choice. They provide:

  • High Dielectric Constants ( ε ): Effectively shielding the partial charges of the polarized C-Br and C=O bonds.

  • Strong Dipole Moments: Providing robust dipole-dipole stabilization to overcome the crystal lattice energy of the solid compound without acting as nucleophiles.

SolvationMechanisms Solute 2-Bromofuran- 3-carbaldehyde Aprotic Polar Aprotic Solvation (e.g., DMF, DMSO) Solute->Aprotic Dissolution Protic Polar Protic Solvation (e.g., Methanol) Solute->Protic Dissolution Coupling Stable Solution for Cross-Coupling Aprotic->Coupling Desired Pathway Hemiacetal Hemiacetal Formation (Degradation) Protic->Hemiacetal Nucleophilic Attack

Figure 1: Solvation pathways and the mechanistic risk of protic vs. aprotic media.

Quantitative Solvent Matrix

The following table synthesizes the predictive solubility parameters of 2-Bromofuran-3-carbaldehyde across standard polar aprotic solvents, grounded in their physical constants.

SolventDielectric Constant ( ε )Dipole Moment (D)Predicted Solubility at 25°CApplication Notes & Expert Caveats
Dimethyl Sulfoxide (DMSO) 46.73.96>100 mg/mL (High)Ideal for stock solutions. Caution: Can act as an oxidant under activating conditions.
Dimethylformamide (DMF) 36.73.82>100 mg/mL (High)The gold standard for Pd-catalyzed Suzuki/Stille couplings involving this furan [1].
Acetonitrile (MeCN) 37.53.9250 - 100 mg/mL (Moderate)Best for analytical workflows (LC-MS) due to volatility and UV transparency.
Tetrahydrofuran (THF) 7.51.75~50 mg/mL (Moderate)Lower polarity. Preferred if subsequent steps involve strong organometallics (e.g., Grignards).

Experimental Methodology: Thermodynamic Solubility Screening

To transition from predictive models to empirical data, a self-validating thermodynamic solubility protocol is required. Kinetic solubility (e.g., solvent titration) is insufficient for drug development due to the risk of supersaturation. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol: High-Throughput Shake-Flask Method
  • Saturation Preparation: Weigh an excess amount (~15 mg) of 2-Bromofuran-3-carbaldehyde solid into a 2.0 mL amber glass HPLC vial. Expert Insight: Amber glass is mandatory to prevent photo-oxidation of the furan ring.

  • Solvent Dispensing: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., anhydrous DMF). Purge the vial headspace with dry Nitrogen or Argon before sealing to prevent atmospheric moisture ingress.

  • Isothermal Equilibration: Place the vials in a thermostatic orbital shaker. Agitate at 500 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Withdraw 0.5 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE (Polytetrafluoroethylene) must be used; standard PES or Nylon filters will degrade in strong aprotic solvents like DMF or DMSO, contaminating the sample.

  • Dilution & Quantification: Volumetrically dilute the filtered supernatant 1:100 in the HPLC mobile phase. Analyze via HPLC-UV at λ = 254 nm.

  • Self-Validation: Quantify the concentration against a 5-point calibration curve generated from a certified reference standard. The R2 of the calibration curve must be ≥0.999 to validate the run.

SolubilityWorkflow Step1 1. Solute Addition (Excess Solid, Amber Vial) Step3 3. Isothermal Equilibration (24h, 25°C, 500 rpm) Step1->Step3 Step2 2. Anhydrous Solvent Dispensing (N2 Purge) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Figure 2: Self-validating thermodynamic solubility screening workflow.

Field-Proven Insights for the Bench Scientist

  • The "Unknown Compound" Anomaly: Literature has occasionally cited 2-Bromofuran-3-carbaldehyde as an "unknown" or highly elusive compound because standard synthetic procedures often failed to yield it [1]. This historical difficulty is directly tied to its instability in aqueous or protic workups. Maintaining strict anhydrous, polar aprotic conditions is not just a solubility requirement; it is a survival requirement for the molecule.

  • Storage of Stock Solutions: If preparing stock solutions in DMSO for biological screening, limit freeze-thaw cycles. The freezing point of DMSO is ~19°C; repeated crystallization and thawing can cause localized concentration gradients that precipitate the compound, leading to inaccurate dosing in subsequent assays.

  • Reactivity in DMF: When using DMF for cross-coupling, be aware that at elevated temperatures (>120°C), DMF can slowly decompose to release dimethylamine, which may act as a nucleophile against the C3-aldehyde. Keep reaction temperatures optimized or switch to N-Methyl-2-pyrrolidone (NMP) if extreme thermal conditions are required.

References

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π -Extended Oligomers. Journal of Organic Chemistry / PubMed Central (PMC). URL:[Link]

  • 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568. PubChem, National Center for Biotechnology Information. URL:[Link]

Electronic Effects of Bromine Substitution on Furan-3-Carbaldehyde: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-3-carbaldehyde is a privileged pharmacophore and a highly versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and organic materials. The strategic introduction of a bromine atom onto the furan ring fundamentally alters the molecule's electronic landscape, lipophilicity, and chemical reactivity. This technical whitepaper elucidates the delicate balance between the inductive (-I) and resonance (+M) effects imparted by bromine substitution, detailing how these forces dictate regioselectivity, spectroscopic properties, and downstream cross-coupling viability.

The Electronic Dichotomy of Bromofurans

Bromine, like other halogens, presents a classic electronic paradox when conjugated with an aromatic system. It is highly electronegative, withdrawing electron density through the σ-bond framework (Inductive effect, -I). Conversely, its non-bonding lone pair electrons can delocalize into the furan's π-system (Resonance effect, +M).

In the context of furan-3-carbaldehyde, the oxygen heteroatom inherently donates electron density into the ring, establishing an electron-rich diene character. However, the formyl group (-CHO) at the C3 position acts as a powerful electron sink. When bromine is introduced, the -I effect generally outweighs the +M effect due to poor orbital overlap between the large 4p orbitals of bromine and the 2p orbitals of the furan carbon atoms[1]. This net electron withdrawal decreases the overall nucleophilicity of the furan ring while simultaneously increasing the electrophilicity of the C3-carbonyl carbon.

G Furan Furan-3-carbaldehyde (Electron-rich Core) Br_Subst Bromine Substitution Furan->Br_Subst Inductive Inductive Effect (-I) Electron Withdrawal Br_Subst->Inductive σ-bond Resonance Resonance Effect (+M) Electron Donation Br_Subst->Resonance π-system Carbonyl Increased Carbonyl Electrophilicity Inductive->Carbonyl Aromaticity Altered Ring Aromaticity Inductive->Aromaticity Resonance->Aromaticity

Caption: Electronic modulation pathways of bromine substitution on furan-3-carbaldehyde.

Regiochemical Impact on Reactivity

The exact electronic perturbation depends heavily on the regiochemical position of the bromine atom relative to the formyl group:

  • 5-Bromofuran-3-carbaldehyde : Bromine at the C5 position is in direct resonance communication with the ring oxygen. While it inductively deactivates the ring, studies on intramolecular Diels-Alder reactions of furans (IMDAF) reveal that halogen substitution at the 5-position can accelerate cycloadditions. This occurs because the halogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene system, making the reactions faster and more exergonic[1]. Furthermore, the molecular electrostatic potentials of halogenated furans dictate their non-covalent interactions, heavily influenced by the positive σ-hole on the bromine atom[2][3].

  • 4-Bromofuran-3-carbaldehyde : Substitution at the C4 position places the bromine adjacent to the formyl group. This proximity maximizes the inductive electron withdrawal from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

  • 2-Bromofuran-3-carbaldehyde : This isomer is notoriously unstable. Literature indicates that 2-bromofuran-3-carbaldehyde is essentially an "unknown compound" because synthetic procedures attempting to isolate it consistently fail[4]. This instability is attributed to rapid degradation or "halogen dance" rearrangements driven by the extreme electronic and steric tension between the adjacent oxygen, bromine, and formyl groups[4].

Spectroscopic Signatures

The electronic effects of bromine substitution are quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding effect of the formyl group, combined with the complex -I/+M interplay of bromine, results in distinct chemical shifts. Bromine substitution typically induces a significant downfield shift in 13 C NMR for the substituted carbon (an increment of approximately +12.7 ppm for C2/C5 substitution) due to the heavy atom effect and inductive withdrawal[5].

Table 1: Representative NMR Shift Trends for Bromofuran-3-Carbaldehydes
Compound 1 H NMR (CHO) 1 H NMR (Ring Protons) 13 C NMR (C-Br)Key Electronic Indicator
Furan-3-carbaldehyde ~9.9 ppmH2: 8.0, H4: 6.8, H5: 7.4 ppmN/ABaseline electron-rich ring
4-Bromofuran-3-carbaldehyde ~9.8 ppmH2: 8.1, H5: 7.6 ppm~100-105 ppm-I effect deshields adjacent protons
5-Bromofuran-3-carbaldehyde ~9.8 ppmH2: 8.0, H4: 6.6 ppm~126 ppm+M effect shields H4 slightly; -I dominates globally

Note: Values are representative approximations based on established furan substituent increments[5].

Experimental Protocol: Downstream Cross-Coupling

Because bromofurans are highly reactive, they serve as excellent precursors for complex drug scaffolds. The following protocol details a self-validating methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a bromofuran-carbaldehyde derivative[6].

Causality & Design Rationale

The Suzuki-Miyaura coupling is selected because the polarized C-Br bond in bromofurans readily undergoes oxidative addition with Pd(0) catalysts. The use of a biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrates and the inorganic base (K 2​ CO 3​ ), which is critical for the transmetalation step to proceed without stalling[6].

Workflow Start Bromofuran-3-carbaldehyde (Starting Material) Reagents Add Boronic Acid & Base (K2CO3, Toluene/EtOH/H2O) Start->Reagents Step 1 Catalyst Pd(0) Catalyst Addition (Inert Atmosphere) Reagents->Catalyst Step 2 Reaction Thermal Activation (70-80°C, 12-16h) Catalyst->Reaction Step 3 Product Coupled Furan Derivative (Isolation & GC-MS Check) Reaction->Product Step 4

Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of bromofurans.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To a flame-dried round-bottomed flask, add the bromofuran-3-carbaldehyde (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.)[6].

  • Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides via prior 1 H NMR, as anhydrides will skew the stoichiometry and stall the coupling.

Step 2: Solvent and Catalyst Addition

  • Add a degassed mixture of toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.

  • Introduce tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 eq.) to the reaction mixture[6].

  • Causality: The catalyst must be added last and under an inert gas (argon or nitrogen) to prevent the premature oxidation of Pd(0) to Pd(II), which would kill the catalytic cycle.

Step 3: Thermal Activation and Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to 70-80°C with vigorous stirring for 12-16 hours[6].

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the starting bromofuran mass peak confirms the completion of the oxidative addition and subsequent reductive elimination.

Step 4: Workup and Purification

  • Cool the mixture to room temperature and quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[6].

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the functionalized furan-3-carbaldehyde.

Sources

The Dichotomy of 2-Bromofuran-3-carbaldehyde in Heterocyclic Synthesis: From "Unknown" to Versatile Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2-Bromofuran-3-carbaldehyde occupies a uniquely paradoxical position. For drug development professionals and synthetic chemists, the ortho-bromoaldehyde motif is a highly prized dielectrophilic scaffold for constructing fused heterocyclic systems, such as furo[3,2-c]pyridines. However, a striking literature disconnect exists: while some modern studies have declared the compound "unknown" due to the failure of standard batch syntheses[1], specialized microwave-assisted protocols have successfully leveraged it as a highly efficient building block[2].

This technical guide dissects the causality behind these conflicting outcomes, providing a comprehensive review of the compound's chemical profile, the mechanistic reasons behind its instability in certain catalytic cycles, and a self-validating experimental protocol for its successful application in cross-coupling cascades.

Chemical Profile & Structural Challenges

2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a liquid at room temperature and serves as a critical intermediate for synthesizing complex bioactive molecules[3].

Table 1: Physical and Chemical Properties

Property Value
Chemical Name 2-Bromofuran-3-carbaldehyde
CAS Registry Number 223557-24-2[3]
Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol [3]
Physical State Liquid[3]

| SMILES | C1=COC(=C1C=O)Br[3] |

The Literature Paradox: "Unknown" vs. Highly Effective

In a 2020 study published in Organic Letters detailing one-pot regiodirected annulations for π-extended oligomers, researchers attempted to use 2-bromofuran-3-carbaldehyde to compare "linear" and "bent" furan heterocycles[1]. The authors explicitly stated that the comparison was impossible because "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[1].

Conversely, a 2012 study in The Journal of Organic Chemistry successfully utilized this exact commercially available compound in a palladium-catalyzed sequential coupling-imination-annulation reaction to yield 4-phenylfuro[3,2-c]pyridine with an impressive 82% yield[2].

Workflow A 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) B Direct Arylation / Aldol (Pd(OAc)2, PPh3, K2CO3) A->B Attempted π-extension C Sonogashira / Annulation (Pd(OAc)2, PPh3, NH4OAc) A->C Alkyne + NH3 source D Failed / 'Unknown' (Literature Disconnect) B->D Furan instability E 4-Phenylfuro[3,2-c]pyridine (82% Yield) C->E MW-Assisted Cascade

Fig 1: Divergent synthetic outcomes of 2-Bromofuran-3-carbaldehyde in literature.

Mechanistic Causality: Why Standard Approaches Fail

As an Application Scientist, it is crucial to understand why a compound fails in one context but thrives in another. The furan ring is highly electron-rich and sensitive to strong acids.

  • Synthesis Failures: Standard electrophilic bromination of furan-3-carbaldehyde often leads to poor regioselectivity or ring-opening decomposition. Similarly, Vilsmeier-Haack formylation of 2-bromofuran is problematic due to the deactivating nature of the halogen and the harsh acidic workup. Thus, standard benchtop attempts to synthesize the precursor often fail[1].

  • Catalyst Poisoning: In direct C-H arylation and cross-aldol cascades, the furan oxygen possesses a strong coordinating ability toward palladium catalysts. When subjected to prolonged heating (e.g., 110 °C for 12 hours to 7 days), the furan system can effectively poison the catalytic cycle, leading to degradation rather than product formation[1].

The Solution: Microwave-Assisted Sequential Cascade

To bypass the thermal degradation and catalyst poisoning associated with furan rings, researchers developed a microwave-assisted, copper-free palladium-catalyzed cascade[2]. By combining the ortho-bromoarylaldehyde with a terminal alkyne and ammonium acetate (NH4OAc), the reaction rapidly progresses through three distinct mechanistic phases:

Mechanism Start 2-Bromofuran-3-carbaldehyde + Terminal Alkyne Step1 Pd-Catalyzed Sonogashira Coupling (C-C Bond Formation) Start->Step1 Pd(OAc)2, PPh3, KOAc Int1 Intermediate: 2-Alkynylfuran-3-carbaldehyde Step1->Int1 Step2 Imination with NH4OAc (Condensation) Int1->Step2 NH4OAc, MW, 120°C Int2 Intermediate: 2-Alkynylfuran-3-imine Step2->Int2 Step3 Intramolecular Annulation (6-endo-dig cyclization) Int2->Step3 Ag-free / Cu-free Product Furo[3,2-c]pyridine Derivative Step3->Product

Fig 2: Mechanistic pathway for the sequential coupling-imination-annulation cascade.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the synthesis of 4-phenylfuro[3,2-c]pyridine is designed as a self-validating system, adapted from the optimized conditions of Yang et al.[2].

Reagents: 2-Bromofuran-3-carbaldehyde (1.0 equiv), Phenylacetylene (1.2 equiv), NH4OAc (5.0 equiv), Pd(OAc)2 (5 mol %), PPh3 (10 mol %), KOAc (2.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromofuran-3-carbaldehyde, phenylacetylene, and NH4OAc.

  • Catalyst Loading: Add the Pd(OAc)2, PPh3, and KOAc. Causality Note: KOAc is selected as a mild base. Stronger bases (like tert-butoxide) would trigger base-catalyzed degradation of the furan ring, while KOAc efficiently facilitates the transmetalation step of the Sonogashira coupling without side reactions.

  • Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 2 mL per mmol of substrate) and seal the vial with a Teflon-lined crimp cap.

  • Validation Checkpoint (Optional but Recommended): Stir the mixture at 60 °C for 10 minutes. Analyze an aliquot via TLC (Hexane/EtOAc 4:1). The disappearance of the starting aldehyde and the appearance of the 2-alkynylfuran-3-carbaldehyde intermediate validates that the Pd-catalyst system is active before forcing the annulation.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 20–30 minutes. Causality Note: Microwave heating provides rapid volumetric heating. This superheats the polar DMF, instantly pushing the transient imine intermediate over the activation energy barrier for the 6-endo-dig cyclization before it can hydrolyze back to the aldehyde or poison the catalyst.

  • Work-up & Purification: Cool to room temperature. Dilute with ethyl acetate, wash sequentially with water and brine to remove DMF and excess ammonium salts. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography to afford the pure product.

Quantitative Yield Comparisons

The efficiency of 2-bromofuran-3-carbaldehyde in this cascade is best understood when compared against its thiophene analogs. The data below demonstrates that the furan derivative performs exceptionally well when subjected to the correct physical conditions (microwave irradiation)[4],[2].

Table 2: One-Pot Synthesis Yields of Furo/Thienopyridines

Aldehyde Substrate Alkyne Substrate Heterocyclic Product Yield (%)
2-Bromofuran-3-carbaldehyde Phenylacetylene 4-Phenylfuro[3,2-c]pyridine 82%
3-Bromothiophene-2-carbaldehyde Phenylacetylene 4-Phenylthieno[2,3-c]pyridine 85%
3-Bromothiophene-2-carbaldehyde 1-Hexyne 4-Butylthieno[2,3-c]pyridine 78%

| 3-Bromothiophene-4-carbaldehyde | Phenylacetylene | 7-Phenylthieno[3,4-c]pyridine | 75% |

Conclusion

The labeling of 2-bromofuran-3-carbaldehyde as an "unknown" or unusable compound in recent literature highlights a critical gap in synthetic methodology translation. While it is true that the electron-rich furan ring is highly susceptible to degradation under harsh batch conditions and can poison palladium catalysts during prolonged heating, these limitations are entirely physical, not fundamental. By transitioning to a microwave-assisted paradigm, chemists can rapidly push the ortho-bromoaldehyde through a Sonogashira-imination-annulation cascade, transforming a notoriously difficult substrate into a high-yielding precursor for advanced pharmaceutical scaffolds.

References

  • D'Ascenzo, L., et al. (2020). One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers. Organic Letters (ACS Publications). 1

  • Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. The Journal of Organic Chemistry (ACS Publications). 2

  • Benchchem. 7-Nitrothieno[3,2-b]pyridine: Flow Chemistry Applications in Thienopyridine Synthesis.4

  • Pillararenes. 2-Bromofuran-3-carboxaldehyde (CAS 223557-24-2) Product Specifications. 3

Sources

The Regioisomeric Divide: A Technical Guide to 3-Bromofuran-2-carbaldehyde vs. 2-Bromofuran-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, the positional arrangement of functional groups dictates not only the physicochemical properties of a molecule but its fundamental existence. This whitepaper explores the profound dichotomy between two furan-based regioisomers: 3-Bromofuran-2-carbaldehyde and 2-Bromofuran-3-carbaldehyde . While the former is a highly versatile, commercially available building block essential for drug discovery and materials science[1], the latter is a synthetically elusive entity, widely documented in literature as an "unknown compound"[2] (). This guide dissects the mechanistic causality behind this divergence and provides self-validating experimental workflows for researchers.

Electronic & Structural Causality: The Mechanistic Basis of Stability

The furan ring is an electron-rich heteroaromatic system where the oxygen atom acts as a strong electron donor. This electronic distribution inherently activates the α -positions (C2 and C5) toward electrophilic aromatic substitution and directed lithiation.

The Stability of 3-Bromofuran-2-carbaldehyde

In 3-bromofuran, the C2 proton is highly acidic. It is flanked by the electronegative oxygen atom and experiences a strong inductive electron-withdrawing effect from the adjacent C3 bromine. When subjected to directed ortho-lithiation (DoM) using a bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, the C2-lithio intermediate forms cleanly and stably. Quenching this intermediate with N,N-Dimethylformamide (DMF) predictably yields 3-bromofuran-2-carbaldehyde[1].

The Synthetic Failure of 2-Bromofuran-3-carbaldehyde

Conversely, synthesizing 2-bromofuran-3-carbaldehyde is plagued by electronic and thermodynamic barriers[2].

  • Direct Lithiation Failure: If one attempts to lithiate 2-bromofuran, the base preferentially attacks the most acidic proton at the C5 position, not the C3 position. Quenching with DMF yields 5-bromofuran-2-carbaldehyde.

  • Halogen-Metal Exchange Failure: If one attempts a halogen-metal exchange on 2,3-dibromofuran using n-Butyllithium (n-BuLi), the exchange is heavily biased toward the α -halogen (C2)[3] (). The resulting C2-lithio carbanion is thermodynamically favored over the C3-lithio species due to heteroatom stabilization. Consequently, subsequent formylation overwhelmingly yields 3-bromofuran-2-carbaldehyde, leaving the 2-bromo-3-formyl isomer as a practical impossibility under standard conditions[2].

Quantitative Comparison & Physicochemical Properties

The stark contrast in the synthetic accessibility of these two regioisomers is reflected in their commercial availability and application scope.

Property3-Bromofuran-2-carbaldehyde2-Bromofuran-3-carbaldehyde
CAS Number 14757-78-9223557-24-2
Molecular Formula C5H3BrO2C5H3BrO2
Molecular Weight 174.98 g/mol 174.98 g/mol
Synthetic Accessibility High (Commercially available)Extremely Low (Synthetically elusive)
Primary Reactivity Nucleophilic substitution, Cross-couplingN/A (Decomposes / Fails to form)
Physical State Pale yellow to brown liquid/solidUnknown

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Regioselective Synthesis of 3-Bromofuran-2-carbaldehyde

Objective: Formylation of 3-bromofuran via directed ortho-lithiation.

  • Preparation: Dissolve 3-bromofuran (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Cool the reaction vessel to -78°C.

    • Causality: THF stabilizes the organolithium intermediate via oxygen coordination. The -78°C threshold is critical to prevent the "halogen dance" rearrangement (where bromine migrates to the more thermodynamically stable C2 position prior to formylation) and to avoid ring-opening degradation.

  • Lithiation: Add Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 1 hour at -78°C.

    • Causality: LDA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic C2 proton without attacking the furan ring via nucleophilic addition.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to slowly warm to room temperature.

    • Causality: DMF acts as the formylating electrophile. The resulting tetrahedral intermediate remains stable at low temperatures and collapses to reveal the aldehyde only upon aqueous workup.

  • Validation System: Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Validate the crude product via 1 H NMR (CDCl3). Self-Validation Check: Confirm success by identifying the distinct aldehyde proton singlet at ~9.7 ppm and the furan ring doublets at ~6.6 and ~7.6 ppm.

Protocol B: Pinnick Oxidation to 3-Bromofuran-2-carboxylic acid

Objective: Conversion of the formyl group to a carboxylic acid for downstream amide coupling or cross-coupling[4] ().

  • Reaction Setup: To a solution of 3-bromofuran-2-carbaldehyde (1.0 equiv) and 2-methyl-2-butene (excess) in tert-butanol, add dropwise a solution of 80% sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate in water at room temperature[4].

    • Causality: Sodium chlorite is the primary oxidant. 2-methyl-2-butene is strictly required as a hypochlorous acid (HOCl) scavenger. Without it, the generated HOCl would cause destructive electrophilic chlorination of the electron-rich furan ring. The phosphate buffer maintains a mildly acidic pH (~3.5), optimizing the formation of active chlorous acid (HClO2) while preventing acid-catalyzed furan degradation.

  • Validation System: Stir overnight. Acidify with 1M HCl, extract with ethyl acetate, and recrystallize from hexane/ethyl acetate. Self-Validation Check: 1 H NMR (300 MHz, CDCl3) must show δ 6.66 (1H, d, J=1.9 Hz), 7.58 (1H, d, J=1.9 Hz), and the complete disappearance of the aldehyde peak[4].

Mechanistic Visualizations

G Start Bromofuran Starting Materials Sub1 3-Bromofuran Start->Sub1 Sub2 2,3-Dibromofuran Start->Sub2 Sub3 2-Bromofuran Start->Sub3 Action1 1. LDA, -78°C 2. DMF Sub1->Action1 Action2 1. n-BuLi, -78°C 2. DMF Sub2->Action2 Action3 1. LDA, -78°C 2. DMF Sub3->Action3 Prod1 3-Bromofuran-2-carbaldehyde (Stable, 75-90% Yield) Action1->Prod1 C2 Deprotonation Prod2 3-Bromofuran-2-carbaldehyde (Alpha-exchange preference) Action2->Prod2 C2 Halogen-Metal Exchange Target 2-Bromofuran-3-carbaldehyde (Synthetically Elusive) Action2->Target C3 Exchange (Fails) Prod3 5-Bromofuran-2-carbaldehyde (C5 Lithiation) Action3->Prod3 C5 Deprotonation Action3->Target C3 Deprotonation (Fails)

Mechanistic divergence in the synthesis of bromofuran carbaldehyde regioisomers.

Flow Input1 3-Bromofuran-2-carbaldehyde (0.2 mmol) Mix Solvent System IPA/Hexane (4:6) Input1->Mix Input2 Secondary Amine (0.43 mmol) Input2->Mix Reactor Continuous Flow Reactor 4 wt% Cu/SiO2-N2 Catalyst 40°C, 33 μL/min Mix->Reactor Output trans-4,5-Diamino-cyclopent-2-enones (High Yield, Scalable) Reactor->Output Lewis Acid Catalysis

Continuous flow synthesis of cyclopentenones using 3-bromofuran-2-carbaldehyde.

Applications in Drug Development & Materials Science

Because 2-bromofuran-3-carbaldehyde cannot be reliably synthesized, the burden of utility falls entirely on 3-bromofuran-2-carbaldehyde , which has proven to be an exceptional scaffold in several advanced domains:

  • π -Extended Oligomers: 3-Bromofuran-2-carbaldehyde is a crucial building block for one-pot regiodirected annulations. It undergoes direct arylation and cross-aldol condensation to form complex, π -extended furan-based scaffolds utilized in organic electronics and photoluminescent materials[2].

  • Cyclopentenone Derivatives via Continuous Flow: As illustrated in the workflow diagram above, 3-bromofuran-2-carbaldehyde reacts with secondary amines over a silica-supported copper catalyst under continuous flow conditions to yield trans-4,5-diamino-cyclopent-2-enones[5] (). These are vital precursors for complex natural products, including the potent antineoplastic agent agelastatin A[5].

  • Passerini Multicomponent Reactions (MCRs): The highly electrophilic formyl group of 3-bromofuran-2-carbaldehyde readily participates in Passerini three-component reactions with isocyanides and carboxylic acids[6] (). This convergent mechanism allows for the rapid assembly of α -acyloxyamides, a cornerstone technique in generating diverse compound libraries for high-throughput pharmaceutical screening[6].

References

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π -Extended Oligomers | Organic Letters (ACS Publications) |[Link]

  • Silica-Supported Copper for the Preparation of trans-4,5-Diamino-Cyclopent-2-Enones under Continuous Flow Conditions | ACS Sustainable Chemistry & Engineering |[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes | PubMed Central (PMC) |[Link]

Sources

Navigating the Physicochemical Landscape of 2-Bromofuran-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery

In the intricate tapestry of drug development, the journey from a promising molecular entity to a viable therapeutic candidate is paved with meticulous characterization. Among the most fundamental of these are the melting and boiling points. These are not mere physical constants; they are critical indicators of purity, stability, and even polymorphism—factors that can profoundly influence a compound's bioavailability and manufacturability. This guide is dedicated to a comprehensive exploration of the melting and boiling points of 2-Bromofuran-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into the challenges presented by the current lack of experimental data for this specific molecule and provide a robust framework for its theoretical estimation and experimental determination. For the modern researcher, this guide aims to be an indispensable resource, blending established principles with practical, field-proven methodologies.

Introduction to 2-Bromofuran-3-carbaldehyde: A Heterocycle of Interest

2-Bromofuran-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 223557-24-2, is a halogenated furan derivative. The furan ring is a common motif in a plethora of natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. The presence of a bromine atom and an aldehyde group at the 2 and 3 positions, respectively, imparts distinct reactivity to the molecule, making it a versatile intermediate for the synthesis of more complex chemical scaffolds.

While its full potential is still being explored, related bromofuran structures are integral to compounds with diverse biological activities. Therefore, a thorough understanding of the physicochemical properties of 2-Bromofuran-3-carbaldehyde is paramount for its effective utilization in synthetic and medicinal chemistry programs.

Melting and Boiling Point Data: Addressing the Information Gap

A thorough review of established chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 2-Bromofuran-3-carbaldehyde. While its isomer, 3-Bromofuran-2-carbaldehyde (CAS 14757-78-9), has a reported boiling point of 219.6 °C at 760 mmHg, it is crucial for researchers to avoid conflating the properties of these distinct molecules[1].

In the absence of experimental values, we turn to computational methods and predictive models. These approaches, while not a substitute for empirical data, provide valuable estimations that can guide experimental design and purification strategies.

Table 1: Physicochemical Properties of 2-Bromofuran-3-carbaldehyde

PropertyValueSource
Molecular Formula C5H3BrO2PubChem[2]
Molecular Weight 174.98 g/mol PubChem[2]
Melting Point Not Experimentally Determined-
Boiling Point Not Experimentally Determined-
Computed XLogP3 1.5PubChem[2]
The Rationale for Computational Estimation

Quantitative Structure-Property Relationship (QSPR) models and other computational approaches have become increasingly sophisticated in predicting the physical properties of organic molecules[3][4]. These models leverage large datasets of known compounds to identify correlations between molecular structure and properties like melting and boiling points. For novel or uncharacterized molecules such as 2-Bromofuran-3-carbaldehyde, these predictive tools are invaluable for initial assessment. It is imperative, however, to treat these values as estimations and to pursue experimental verification as a primary objective. Modern machine learning and deep learning approaches are also showing promise in increasing the accuracy of these predictions[5][6][7].

Experimental Determination of Melting Point: A Cornerstone of Purity Assessment

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, making melting point determination a powerful tool for assessing purity.

The Capillary Method: A Time-Honored Technique

The capillary method remains a widely used and reliable technique for melting point determination. It involves heating a small sample packed into a capillary tube and observing the temperature range over which melting occurs.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the 2-Bromofuran-3-carbaldehyde sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating Profile:

    • If the approximate melting point is unknown, perform a rapid initial heating to obtain a rough estimate.

    • For an accurate measurement, begin heating at a rate that allows for a slow temperature increase (1-2 °C per minute) as the estimated melting point is approached.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be reported as a range from the onset to the clear point.

Causality in Experimental Choices: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement. A rapid heating rate can lead to an artificially high and broad melting range.

Digital Melting Point Apparatus: Enhancing Precision and Throughput

Modern digital melting point apparatuses offer significant advantages in terms of precision, control, and data logging. These instruments often feature automated detection of melting events and can accommodate multiple samples simultaneously.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output Prep1 Dry and Powder Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Analysis1 Place in Digital Apparatus Prep2->Analysis1 Insert Sample Analysis2 Set Heating Program (Slow Ramp Rate: 1-2°C/min) Analysis1->Analysis2 Analysis3 Observe and Record (Onset and Clear Points) Analysis2->Analysis3 Result1 Report Melting Point Range Analysis3->Result1

Caption: Workflow for Digital Melting Point Determination.

Experimental Determination of Boiling Point: Characterizing the Liquid State

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

The Thiele Tube Method: A Classic Approach for Small Volumes

The Thiele tube method is a convenient and efficient way to determine the boiling point of a small quantity of liquid.

Experimental Protocol: Thiele Tube Boiling Point Determination

  • Sample Preparation: Add approximately 0.5 mL of 2-Bromofuran-3-carbaldehyde to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.

  • Observation and Measurement:

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

    • As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Causality in Experimental Choices: The inverted capillary tube traps a small amount of air. As the liquid is heated, the trapped air expands and is expelled, followed by the vapor of the liquid. When the heating is stopped, the cooling vapor creates a partial vacuum inside the capillary, and the atmospheric pressure forces the liquid back in when the vapor pressure of the liquid equals the atmospheric pressure.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process Setup1 Sample in Test Tube Setup2 Inverted Capillary Added Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Immerse in Thiele Tube Setup3->Setup4 Measure1 Heat Side Arm Gently Setup4->Measure1 Begin Heating Measure2 Observe Continuous Bubbles Measure1->Measure2 Measure3 Remove Heat and Cool Measure2->Measure3 Measure4 Record Temperature at Liquid Re-entry Measure3->Measure4 Result Correct for Pressure Measure4->Result Final Boiling Point

Caption: Thiele Tube Method for Boiling Point Determination.

Synthesis Context: Pathways to 2-Bromofuran-3-carbaldehyde

While a definitive, optimized synthesis for 2-Bromofuran-3-carbaldehyde is not widely published, its synthesis can be conceptualized from known reactions of furan and its derivatives. A plausible route could involve the formylation of 2-bromofuran or the bromination of 3-furaldehyde. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like furan[8]. Alternatively, electrophilic bromination of 3-furaldehyde would need to be carefully controlled to achieve the desired regioselectivity. The synthesis of related compounds, such as 3-bromofuran, often involves multi-step sequences to control the position of substitution[9]. Understanding these potential synthetic pathways is crucial for researchers who may need to prepare this compound in-house.

Safety, Handling, and Disposal: A Professional Imperative

2-Bromofuran-3-carbaldehyde is a halogenated organic compound and should be handled with appropriate care.

Table 2: GHS Hazard Information for 2-Bromofuran-3-carbaldehyde

Hazard StatementDescription
H227 Combustible liquid
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
Source: PubChem[2]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound[10].

  • Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors[11].

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water[12].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[13].

  • Disposal: Dispose of waste in a designated halogenated organic waste container in accordance with institutional and local regulations. Do not pour down the drain[10][14].

Conclusion: A Path Forward for Researchers

This technical guide has provided a comprehensive framework for understanding and determining the melting and boiling points of 2-Bromofuran-3-carbaldehyde. While the absence of experimentally verified data presents a challenge, it also underscores the opportunity for researchers to contribute to the body of chemical knowledge. By employing the robust experimental protocols detailed herein, and by leveraging the power of computational estimation, scientists and drug development professionals can confidently navigate the physicochemical landscape of this promising heterocyclic compound. The principles and methodologies outlined in this guide are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both accurate and reliable—a critical foundation for the advancement of any research endeavor.

References

  • PubChem. (n.d.). 2-Bromofuran-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Millipore. (2024, July 2).
  • D'Auria, M. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • Braun Research Group. (n.d.).
  • American Chemical Society. (2025, June 4).
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
  • Google Patents. (n.d.). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.).
  • Melting point prediction of organic molecules by deciphering the chemical structure into a n
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromofuran.
  • MDPI. (2023, May 31).
  • Campus Operations. (n.d.).
  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor.
  • Scribd. (n.d.).
  • OCHEM. (2014, January 30). Melting Point model.
  • Temple University. (n.d.).
  • Angene Chemical. (2025, April 5).
  • Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. PMC.
  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • Chemistry LibreTexts. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

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Methodological & Application

Application Note: Divergent Synthesis of Polysubstituted Furans and Fused Furopyridines from 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Guide

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, the rapid assembly of complex, polysubstituted heterocycles relies heavily on the use of orthogonally functionalized building blocks.1 represents a highly versatile scaffold for such divergent synthesis[1].

The strategic value of this molecule lies in its dual, mutually exclusive reactive sites:

  • The C2-Bromide: Primed for palladium-catalyzed oxidative addition, enabling carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Stille cross-coupling methodologies[2].

  • The C3-Carbaldehyde: A highly electrophilic center primed for nucleophilic addition, Wittig olefination, or reductive amination.

By sequentially or simultaneously activating these two sites, chemists can access a vast chemical space—ranging from simple 2-aryl-furan-3-carbaldehydes to highly complex fused ring systems like furo[3,2-c]pyridines, which are critical pharmacophores in the development of selective kinase inhibitors and novel agrochemicals[3].

Mechanistic Pathways & Workflow Visualization

The divergent synthesis from 2-bromofuran-3-carbaldehyde requires careful chemoselective control. Because the furan ring is electron-rich, the C2–Br bond possesses a higher bond dissociation energy compared to analogous bonds in electron-deficient heterocycles (e.g., pyridines)[2]. Consequently, oxidative addition by Pd(0) is the rate-limiting step, necessitating elevated temperatures (75–85 °C) and robust, electron-rich phosphine ligands[4].

  • Pathway A (Suzuki-Miyaura): Direct C2-arylation utilizing arylboronic acids yields 2-aryl-furan-3-carbaldehydes[5].

  • Pathway B (Tandem Sonogashira/Annulation): A sequential reaction where C2-alkynylation is immediately followed by condensation of the C3-aldehyde with an amine source (e.g., ammonia), triggering a 6-endo-dig cyclization to construct a fused pyridine ring[3].

G SM 2-Bromofuran-3-carbaldehyde (C2-Br, C3-CHO) Suz_Int Pathway A: Suzuki-Miyaura Pd(0), Ar-B(OH)2 SM->Suz_Int Son_Int Pathway B: Sonogashira + Annulation Pd(0), CuI, Alkyne, NH3 SM->Son_Int Suz_Prod 2-Aryl-furan-3-carbaldehyde (Polysubstituted Furan) Suz_Int->Suz_Prod Son_Prod Furo[3,2-c]pyridine (Fused Heterocycle) Son_Int->Son_Prod

Divergent synthesis pathways from 2-bromofuran-3-carbaldehyde via Pd-catalyzed cross-coupling.

Quantitative Data & Optimization Summary

The following table summarizes validated reaction conditions and expected yields for the functionalization of the 2-bromofuran scaffold based on established literature protocols[3][4][6].

EntryReaction PathwayReagents / Catalyst SystemTarget Product ClassExpected Yield
1 Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O2-Phenylfuran-3-carbaldehyde70–75%
2 Suzuki-Miyaura4-Methoxyphenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃2-(4-Methoxyphenyl)furan-3-carbaldehyde65–80%
3 Suzuki-Miyaura4-Chlorophenylboronic acid, Pd/C, K₂CO₃, DMF/H₂O2-(4-Chlorophenyl)furan-3-carbaldehyde67–73%
4 Sonogashira + AnnulationPhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, then NH₃4-Phenylfuro[3,2-c]pyridine82%

Detailed Experimental Protocols

Protocol A: General Procedure for Suzuki-Miyaura C2-Arylation

This protocol utilizes a mixed organic/aqueous solvent system to ensure the solubility of both the organic furan and the inorganic base, which is critical for efficient transmetalation[4][5].

Materials Required:

  • 2-Bromofuran-3-carbaldehyde (1.0 mmol, 175 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Degassed DMF (3.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 2-bromofuran-3-carbaldehyde, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed DMF and H₂O via syringe.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon to prevent catalyst oxidation.

  • Reaction: Heat the biphasic mixture to 75–85 °C in an oil bath for 16–20 hours with vigorous stirring[4].

  • Workup: Cool the reaction to room temperature. Quench with 15 mL of water and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 2-aryl-furan-3-carbaldehyde.

Protocol B: Tandem Sonogashira/Annulation to Furo[3,2-c]pyridines

This one-pot, two-step cascade reaction rapidly builds complexity by coupling an alkyne to the C2 position, followed by an amine-mediated cyclization leveraging the C3-aldehyde[3].

Materials Required:

  • 2-Bromofuran-3-carbaldehyde (1.0 mmol, 175 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, ~132 µL)

  • Pd(PPh₃)₄ (5 mol%, 58 mg)

  • Copper(I) Iodide (CuI) (10 mol%, 19 mg)

  • Triethylamine (Et₃N) (5.0 mL, degassed)

  • Ammonia in Methanol (7 N, 5.0 mL)

Step-by-Step Methodology:

  • Cross-Coupling: In a heavy-walled pressure tube, combine 2-bromofuran-3-carbaldehyde, Pd(PPh₃)₄, and CuI. Purge with Argon (3x).

  • Add degassed Et₃N followed by the terminal alkyne. Seal the tube and stir at 60 °C for 4 hours to ensure complete conversion to the 2-alkynylfuran-3-carbaldehyde intermediate.

  • Annulation: Cool the vessel to 0 °C (to prevent loss of volatile NH₃ upon opening). Carefully open the tube and add the 7 N NH₃ in Methanol solution.

  • Reseal the pressure tube and heat to 100 °C for 12 hours. The ammonia condenses with the aldehyde to form an imine, which subsequently undergoes intramolecular cyclization with the activated alkyne.

  • Workup: Cool to room temperature, carefully vent the pressure, and concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude material in dichloromethane, wash with saturated NaHCO₃, dry over MgSO₄, and purify via flash chromatography to yield the substituted furo[3,2-c]pyridine.

Troubleshooting & Mechanistic Causality

To ensure reproducibility, it is vital to understand the causality behind common reaction failures and their respective solutions:

  • Issue 1: Protodeboronation in Suzuki Couplings (Protocol A)

    • Causality: Arylboronic acids, particularly electron-rich ones, can undergo hydrolytic cleavage of the C–B bond at elevated temperatures in the presence of an aqueous base before transmetalation can occur[5].

    • Solution: Use a slight excess of the boronic acid (1.2 to 1.5 equiv). Ensure the solvent is rigorously degassed, as oxygen accelerates the degradation of both the catalyst and the boronic acid.

  • Issue 2: Sluggish Transmetalation (Protocol A)

    • Causality: Transmetalation requires the formation of an electron-rich, nucleophilic boronate complex [Ar-B(OH)₃]⁻. If the aqueous phase is insufficient, the K₂CO₃ will not dissolve, and this active species will not form[4].

    • Solution: Maintain the strict 3:1 DMF:H₂O ratio. Do not attempt to run the reaction in strictly anhydrous conditions unless using a specialized fluoride base (e.g., CsF).

  • Issue 3: Glaser Homocoupling in Sonogashira Reactions (Protocol B)

    • Causality: In the presence of trace oxygen, the CuI co-catalyst will catalyze the oxidative dimerization of the terminal alkyne (Glaser coupling), consuming the alkyne and stalling the cross-coupling.

    • Solution: Rigorously degas the Et₃N via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to the addition of the alkyne and catalysts.

References

  • Pillararenes Title: 2-Bromofuran-3-carboxaldehyde (CAS 223557-24-2) URL:[Link]

  • Taylor & Francis (Tandfonline) Title: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cascade Cross-Coupling of 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized π-extended heterocycles, such as furo[3,2-c]pyridines, is of paramount importance in modern drug discovery and materials science. 2-Bromofuran-3-carbaldehyde is a highly valuable bifunctional building block for these scaffolds. However, it is notoriously unstable under standard cross-coupling conditions, frequently degrading before annulation can occur.

This application note details a robust, field-proven methodology for the one-pot, microwave-assisted synthesis of furo[3,2-c]pyridines via a palladium-catalyzed sequential coupling-imination-annulation cascade. By leveraging microwave irradiation and copper-free conditions, this protocol overcomes the inherent instability of the furan substrate, delivering high yields and excellent pot economy.

Chemical Context & Mechanistic Rationale

The Challenge of 2-Bromofuran-3-carbaldehyde

In traditional multistep cross-aldol or direct arylation attempts, 2-bromofuran-3-carbaldehyde often fails to yield the desired products. In fact, some literature has previously described it as an intractable or even "unknown" compound in the context of standard direct annulation due to its tendency to decompose or strongly coordinate and poison the metal catalyst ()[1][2].

The Cascade Solution

To bypass these stability issues, researchers developed a microwave-assisted, palladium-catalyzed sequential coupling-imination-annulation strategy ()[3][4]. This one-pot reaction operates through three distinct mechanistic phases:

  • Copper-Free Sonogashira Coupling: The Pd(OAc)₂/PPh₃ catalyst system facilitates the insertion of palladium into the C-Br bond. Omitting copper is a deliberate, crucial choice: it prevents the Glaser homocoupling of the terminal alkyne, which is otherwise accelerated under microwave conditions[4].

  • Imination: Ammonium acetate (NH₄OAc) acts as a mild, anhydrous ammonia equivalent. Unlike aqueous ammonia, which creates a biphasic system and limits alkyne solubility, NH₄OAc smoothly condenses with the C3-carbaldehyde to form an intermediate imine in the homogeneous DMF solution[5].

  • Intramolecular Annulation: The nitrogen of the newly formed imine undergoes a rapid intramolecular nucleophilic attack on the Pd-activated alkyne, driving ring closure to yield the bicyclic furo[3,2-c]pyridine core[5].

ReactionPathway A 2-Bromofuran-3-carbaldehyde + Terminal Alkyne B Pd(OAc)2 / PPh3 / KOAc Microwave (120°C) A->B C Intermediate: 2-Alkynylfuran-3-carbaldehyde B->C Copper-Free Sonogashira D NH4OAc Addition (Imination) C->D E Intermediate: Iminoalkyne D->E Condensation F Intramolecular Annulation (Cyclization) E->F G Product: Furo[3,2-c]pyridine F->G Ring Closure

Mechanistic pathway of the one-pot Pd-catalyzed coupling-imination-annulation cascade.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. The causality behind each reagent choice and the expected in-process visual cues are provided to ensure experimental trustworthiness.

Reagents & Materials
  • Substrate: 2-Bromofuran-3-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylacetylene (or other terminal alkyne) (1.2 equiv, 0.6 mmol)

  • Ammonia Source: Ammonium Acetate (NH₄OAc) (5.0 equiv, 2.5 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Potassium acetate (KOAc) (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure
  • Catalyst Activation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and KOAc (98.1 mg).

    • Causality: KOAc is chosen over stronger bases (like Cs₂CO₃) because it is mild enough to prevent the base-catalyzed degradation of the sensitive furan aldehyde, yet soluble enough in DMF to facilitate transmetalation.

  • Atmosphere Exchange: Seal the vial and purge with Argon for 5 minutes. Oxygen must be strictly excluded to prevent the oxidation of PPh₃ to triphenylphosphine oxide, which would deactivate the catalyst.

  • Substrate Addition: Dissolve 2-bromofuran-3-carbaldehyde (87.5 mg) and phenylacetylene (61.3 mg) in 3.0 mL of anhydrous DMF. Inject this solution into the sealed vial via syringe.

  • Ammonia Source Addition: Quickly unseal the vial under a positive flow of Argon, add NH₄OAc (192.7 mg), and immediately reseal with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture at 120 °C for 25 minutes.

    • Causality: Microwave heating provides rapid, homogeneous thermal energy. This drastically reduces the reaction time from days to minutes, outcompeting the thermal degradation pathways of the furan intermediate[4].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water (2 × 10 mL) and brine (1 × 10 mL) to remove the DMF and excess ammonium salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

In-Process Validation & Quality Control
  • Validation Check 1 (Catalyst Activation): Upon heating, the suspension will transition from a pale yellow to a deep amber/dark brown. This color change visually validates the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Validation Check 2 (TLC Monitoring): Monitor the reaction via TLC (4:1 Hexanes/EtOAc). The starting aldehyde (typically Rf ~0.6) should completely disappear. The product will appear as a highly UV-active, intensely fluorescent spot at a lower Rf, validating the formation of the extended π-system of the furo[3,2-c]pyridine.

Data Presentation & Substrate Scope

The one-pot cascade protocol demonstrates excellent functional group tolerance. Table 1 summarizes the quantitative yields obtained when reacting various challenging heterocyclic ortho-bromoaldehydes with terminal alkynes under these optimized conditions ()[4][6].

Table 1: Yields of Furo- and Thienopyridines via One-Pot Cascade Synthesis

Aldehyde SubstrateAlkyne SubstrateTarget ProductIsolated Yield (%)
2-Bromofuran-3-carbaldehyde Phenylacetylene 4-Phenylfuro[3,2-c]pyridine 82
3-Bromothiophene-2-carbaldehydePhenylacetylene4-Phenylthieno[2,3-c]pyridine85
3-Bromothiophene-2-carbaldehyde1-Hexyne4-Butylthieno[2,3-c]pyridine78
3-Bromothiophene-4-carbaldehydePhenylacetylene7-Phenylthieno[3,4-c]pyridine75

Note: The 82% yield for 4-phenylfuro[3,2-c]pyridine highlights the efficiency of the microwave-assisted protocol in stabilizing the furan intermediate prior to annulation[6].

References

  • Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). "Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate." The Journal of Organic Chemistry, 77(9), 4466-4472. URL:[Link]

  • Organic Chemistry Portal. "Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines." URL:[Link]

  • Lanzi, M., et al. (2020). "One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers." Organic Letters, 22(8), 3053-3058. URL:[Link]

Sources

C-H activation techniques involving 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to C-H Activation Strategies for 2-Bromofuran-3-carbaldehyde: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1] Furan scaffolds are prevalent in numerous pharmaceuticals, agrochemicals, and functional materials, making the development of efficient methods for their elaboration a key research focus.[2][3] This guide provides a detailed exploration of C-H activation techniques as applied to 2-Bromofuran-3-carbaldehyde, a versatile and synthetically valuable building block. We will delve into the principles of regioselective C-H arylation, provide field-tested experimental protocols, and discuss strategies for sequential functionalization, thereby unlocking the potential of this substrate for creating diverse and complex molecular architectures.

Strategic Considerations: Reactivity of the 2-Bromofuran-3-carbaldehyde Core

Understanding the inherent reactivity of the substrate is paramount for designing a successful C-H activation strategy. The 2-Bromofuran-3-carbaldehyde molecule possesses three key sites for potential modification: the C-H bonds at the C4 and C5 positions, and the C-Br bond at the C2 position.

  • C5-H Bond: This is the most electronically rich and sterically accessible C-H bond on the furan ring. In the context of palladium-catalyzed direct arylation, which often proceeds via an electrophilic palladation pathway, the C5 position is the most kinetically favored site for activation.[4]

  • C4-H Bond: This bond is adjacent to the electron-withdrawing carbaldehyde group, making it less electron-rich and generally less reactive towards electrophilic C-H activation compared to the C5 position.

  • C2-Br Bond: This site is a classic handle for traditional cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.[5] Its presence allows for a powerful two-step functionalization strategy: a C-H activation at C5 followed by a cross-coupling at C2.

The electron-withdrawing nature of both the bromo and formyl substituents deactivates the furan ring overall, making C-H activation more challenging than on an unsubstituted furan. However, this deactivation also enhances the stability of the furan core to the often harsh conditions of catalysis.[6] Therefore, carefully optimized conditions are necessary to achieve efficient and selective transformations.

Core Protocol: Palladium-Catalyzed Direct C-H Arylation at the C5 Position

The most direct and reliable C-H functionalization of 2-Bromofuran-3-carbaldehyde is the arylation at the C5 position. This reaction provides a modular route to 2-bromo-5-arylfuran-3-carbaldehydes, which are valuable intermediates for further diversification.

Mechanistic Rationale

While the precise mechanism of palladium-catalyzed direct arylation can be substrate and condition-dependent, a widely accepted catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Ar-Pd(II)-X complex then undergoes a C-H activation step with the furan substrate. This key step is often the rate-determining and selectivity-determining step. One common pathway is the Concerted Metalation-Deprotonation (CMD), where the C-H bond is broken with the assistance of a base or an anionic ligand. Subsequent reductive elimination from the resulting diaryl-Pd(II) intermediate furnishes the C-C coupled product and regenerates the active Pd(0) catalyst.[4]

Direct_Arylation_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) sigma_complex [Ar-Pd(II)(L)₂-X • Furan] pd_complex->sigma_complex Coordination furan_substrate 2-Bromofuran-3-carbaldehyde furan_substrate->sigma_complex palladacycle Diaryl-Pd(II) Complex sigma_complex->palladacycle C-H Activation / CMD palladacycle->pd0 product 2-Bromo-5-arylfuran-3-carbaldehyde palladacycle->product Reductive Elimination base Base (e.g., KOAc, PivO⁻) base->palladacycle base_h Base-H⁺ hx HX

Figure 1: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.
Application Protocol: Synthesis of 2-Bromo-5-(4-acetylphenyl)furan-3-carbaldehyde

This protocol describes a representative direct arylation using 4-bromoacetophenone. It is designed to be a robust starting point for further optimization.

Materials & Equipment:

  • Substrate: 2-Bromofuran-3-carbaldehyde

  • Coupling Partner: 4-Bromoacetophenone

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (Optional but Recommended): Tricyclohexylphosphine (PCy₃) or a suitable N-heterocyclic carbene (NHC) precursor.[7]

  • Base: Potassium Acetate (KOAc) or Potassium Pivalate (KOPiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or 1,4-Dioxane

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 2-Bromofuran-3-carbaldehyde (1.0 mmol, 1 eq.), 4-bromoacetophenone (1.2 mmol, 1.2 eq.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Potassium Acetate (2.0 mmol, 2.0 eq.).

    • Scientist's Note: Using a slight excess of the aryl bromide can help drive the reaction to completion. Potassium acetate is a common, cost-effective base, but pivalate salts often give higher yields by promoting the C-H activation step.[4]

  • Solvent Addition: Add 5 mL of anhydrous DMAc via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and formation of palladium black.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The disappearance of the limiting starting material (2-Bromofuran-3-carbaldehyde) indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-5-(4-acetylphenyl)furan-3-carbaldehyde.

Data Summary: Key Parameter Optimization

The choice of catalyst, ligand, base, and solvent is critical for successful C-H arylation. The following table summarizes common conditions reported for the direct arylation of furan derivatives.[4][7][8]

ParameterReagent/ConditionTypical Loading/ValueRationale & Expert Insight
Palladium Source Pd(OAc)₂, PdCl₂1-5 mol%Pd(OAc)₂ is often preferred due to its higher solubility in organic solvents.
Ligand Phosphines (e.g., PCy₃, P(t-Bu)₃)2-10 mol%Bulky, electron-rich phosphines promote oxidative addition and reductive elimination.
NHC-Pd Complexes1-5 mol%Offer high thermal stability and are effective for challenging substrates.[7]
Base KOAc, K₂CO₃, Cs₂CO₃2-3 equivalentsMild bases are generally sufficient.
KOPiv, PivOH (additive)2-3 equivalentsPivalate often enhances reaction rates and yields via the CMD mechanism.
Solvent DMAc, Dioxane, Toluene0.1 - 0.5 MHigh-boiling polar aprotic solvents are typical. DMAc is an excellent choice for solubilizing the acetate bases.
Temperature 110 - 150 °C-High temperatures are required to overcome the activation energy of C-H bond cleavage.

Advanced Application: Sequential C-H Arylation and Suzuki-Miyaura Coupling

A powerful feature of using 2-Bromofuran-3-carbaldehyde is the ability to perform orthogonal reactions. After C5-arylation, the C2-bromo position can be functionalized, for instance, via a Suzuki-Miyaura cross-coupling to generate highly substituted, non-symmetrical tri-aryl furan derivatives.

Sequential_Functionalization start 2-Bromofuran-3-carbaldehyde step1 Step 1: C5-H Direct Arylation (Pd(OAc)₂, Base, Ar¹-Br) start->step1 intermediate 2-Bromo-5-aryl¹-furan-3-carbaldehyde step1->intermediate step2 Step 2: C2-Br Suzuki Coupling (Pd Catalyst, Base, Ar²-B(OH)₂) intermediate->step2 final_product 2,5-Diaryl-furan-3-carbaldehyde step2->final_product

Figure 2: Workflow for sequential C5-arylation and C2-Suzuki coupling.
Application Protocol: Suzuki Coupling of 2-Bromo-5-aryl-furan-3-carbaldehyde

This protocol outlines the coupling of the previously synthesized intermediate with a different arylboronic acid.

Materials & Equipment:

  • Substrate: 2-Bromo-5-aryl-furan-3-carbaldehyde (from Section 2.2)

  • Coupling Partner: Phenylboronic acid (or other Ar-B(OH)₂)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent System: Toluene/Ethanol/Water or Dioxane/Water

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup.

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-Bromo-5-aryl-furan-3-carbaldehyde (1.0 mmol, 1 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add Toluene (6 mL) and Ethanol (2 mL). Then add a 2M aqueous solution of Na₂CO₃ (2 mL, 4 mmol, 4 eq.).

    • Scientist's Note: A biphasic solvent system is standard for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle.[9][10]

  • Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) under the inert atmosphere for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-diaryl-furan-3-carbaldehyde.

References

  • Zhang, X., Chang, M., Xu, X., & Zhao, Q. (2024). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications. [Link]

  • Borah, P., et al. (2020). Rhodium(iii)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. Organic & Biomolecular Chemistry. [Link]

  • Feuerstein, M., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]

  • Neely, J. M., & Rovis, T. (2014). Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2024). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications. [Link]

  • Hong, C., et al. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Mekni, M., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. [Link]

  • Wikipedia. (2023). Carbon–hydrogen bond activation. [Link]

  • Hong, C., et al. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Wang, G.-W. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. [Link]

  • Mori, A., et al. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. [Link]

  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem. [Link]

  • Karlinskii, B. Y., & Ananikov, V. P. (2020). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem. [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. [Link]

  • S-L, Z., et al. (2019). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubChem. (n.d.). 2-Bromofuran-3-carbaldehyde. [Link]

  • Zhang, S., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. [Link]

  • Liu, J., et al. (2022). Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Carbon–hydrogen bond activation. [Link]

  • Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. [Link]

  • ResearchGate. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

  • Daugulis, O. (2018). Direct C–H Arylation. CHIMIA. [Link]

  • Khan, I., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Ohta, A., et al. (1990). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Heterocycles. [Link]

  • Thansandote, P., & Lautens, M. (2012). Palladium-catalyzed direct arylation of polysubstituted benzofurans. The Journal of Organic Chemistry. [Link]

  • Sun, K., et al. (2016). Direct intermolecular C–H arylation of unactivated arenes with aryl bromides catalysed by 2-pyridyl carbinol. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Szymańska, I., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link]

  • Wang, M., & Marder, T. B. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. ACS Catalysis. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Application Note: 2-Bromofuran-3-carbaldehyde as a Strategic Scaffold in the Synthesis of Fused Heterocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid construction of rigid, fused bicyclic pharmacophores is essential for developing highly selective therapeutics. 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2) is a highly specialized, bifunctional heterocyclic building block[1]. Featuring an ortho-relationship between a reactive bromide and a formyl group, it serves as a critical scaffold for constructing complex fused systems, such as furo[3,2-c]pyridines.

This application note provides researchers and drug development professionals with a comprehensive guide to leveraging this scaffold. It details successful tandem cyclization protocols, explains the causality behind specific reactivity patterns, and critically examines the limitations of the furan core in direct C-H functionalization cascades.

Physicochemical Profiling

Before integrating 2-bromofuran-3-carbaldehyde into synthetic workflows, it is crucial to understand its foundational properties. The compound's relatively low topological polar surface area (TPSA) and specific molecular weight make it an ideal fragment-sized starting material for early-stage drug development[1].

Table 1: Key Physicochemical Properties

PropertyValueRelevance to Synthesis & Handling
Molecular Formula C₅H₃BrO₂Ortho-bifunctional core allows for tandem cascade reactions.
Molecular Weight 174.98 g/mol Ideal low-molecular-weight fragment for building larger APIs.
XLogP3 1.5Indicates moderate lipophilicity; highly soluble in standard organic solvents (DMF, THF, DCM).
TPSA 30.2 ŲExcellent permeability profile for resulting downstream intermediates.
SMILES C1=COC(=C1C=O)BrConfirms the C2-bromo and C3-formyl spatial arrangement.

Data sourced from PubChem CID 22503568[1].

Mechanistic Insights: The Ortho-Bifunctional Advantage

The strategic value of 2-bromofuran-3-carbaldehyde lies in its dual reactivity. The C2-bromide is electronically primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, or Stille reactions), while the C3-carbaldehyde is highly susceptible to nucleophilic addition and condensation[2].

The Causality of Cascade Annulation: When subjected to tandem reaction conditions, the spatial proximity of these two groups enables thermodynamically driven cascade cyclizations. For example, during a Sonogashira coupling with a terminal alkyne, the resulting intermediate possesses an alkyne perfectly positioned adjacent to the formyl group. Condensation of a primary amine with the aldehyde generates an electrophilic imine in situ. The nitrogen of this imine then undergoes a rapid 6-endo-dig cyclization onto the alkyne, driven by the formation of a stable, aromatic pyridine ring fused to the furan core[2].

Workflow 1: Synthesis of Furo[3,2-c]pyridines via Tandem Annulation

This self-validating protocol details the one-pot synthesis of a furo[3,2-c]pyridine scaffold, directly leveraging the ortho-bifunctionality of 2-bromofuran-3-carbaldehyde.

Experimental Protocol

Objective: Construct the 4-phenylfuro[3,2-c]pyridine core via a tandem Sonogashira coupling and intramolecular cyclization[2].

Reagents & Materials:

  • 2-Bromofuran-3-carbaldehyde (1.0 mmol, 175 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • tert-Butylamine (3.0 mmol) (Serves as the amine source)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly inert atmosphere.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) to the flask.

  • Substrate Addition: Dissolve 2-bromofuran-3-carbaldehyde (1.0 mmol) in 5 mL of anhydrous DMF and transfer to the flask via syringe.

  • Reagent Introduction: Inject phenylacetylene (1.2 mmol) and tert-butylamine (3.0 mmol) into the reaction mixture.

  • Reaction Execution: Heat the mixture to 90 °C using a pre-calibrated oil bath. Stir continuously for 12–16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting aldehyde (UV active, stains positively with 2,4-DNPH) and the appearance of a new, highly fluorescent spot under 365 nm UV indicates successful cyclization.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl (3 x 15 mL) to remove copper salts and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the target 4-phenylfuro[3,2-c]pyridine.

G A 2-Bromofuran-3-carbaldehyde (Bifunctional Scaffold) C Pd/Cu Catalysis (Sonogashira Coupling) A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D 2-(Alkynyl)furan-3-carbaldehyde (Intermediate) C->D E Amine Addition (Imine Formation) D->E F Intramolecular Cyclization (6-endo-dig) E->F G Furo[3,2-c]pyridine Derivative (Target Pharmacophore) F->G

Tandem Sonogashira coupling and cyclization workflow for furo[3,2-c]pyridines.

Workflow 2: Limitations in Direct Heteroarylation (DHA) Cascades

While the tandem Sonogashira approach is highly robust, researchers must exercise extreme caution when subjecting 2-bromofuran-3-carbaldehyde to Direct Heteroarylation (DHA) conditions.

In a benchmark study by Sanzone et al. (2020), attempts were made to synthesize π-extended oligomers by reacting various o-bromo aromatic aldehydes with 3-thiopheneacetic acid via a one-pot Pd(OAc)₂-catalyzed DHA and cross-aldol condensation[3].

The Causality of Failure: The protocol required heating the substrates at 110 °C in dry DMF with K₂CO₃ for up to 7 days[4]. Under these specific basic and thermal conditions, 2-bromofuran-3-carbaldehyde failed to yield the desired annulation products[3]. The failure is attributed to the electron-rich, highly sensitive nature of the furan core. Unlike its thiophene or pyridine counterparts, the furan ring under prolonged basic heating undergoes rapid degradation or promotes catalyst deactivation before the C-H activation cycle can complete[4].

Alternative Strategy: To bypass this limitation, drug development professionals should avoid one-pot strongly basic DHA cascades with this specific scaffold. Instead, a stepwise approach is recommended:

  • Protect the C3-carbaldehyde as a cyclic acetal.

  • Perform a milder cross-coupling (e.g., Suzuki-Miyaura with a boronic acid using Buchwald-type ligands).

  • Deprotect the aldehyde.

  • Execute the aldol condensation under controlled conditions.

G cluster_0 Pathway A: Tandem Annulation cluster_1 Pathway B: Direct Heteroarylation (DHA) A 2-Bromofuran-3-carbaldehyde B Sonogashira + Amine Cyclization A->B D Pd(OAc)2, K2CO3, 110°C A->D C High Yield Fused Heterocycle B->C E Degradation / Catalyst Poisoning D->E

Reactivity pathways comparing successful annulation vs. DHA degradation.

Quantitative Data: Yield Comparisons

The efficiency of 2-bromofuran-3-carbaldehyde in forming fused heterocycles is highly competitive when compared to analogous thiophene scaffolds under identical tandem Sonogashira/annulation conditions[2].

Table 2: Yield Comparison for Fused Heterocycle Synthesis via Tandem Annulation

Halogenated PrecursorAlkyne PartnerTarget Fused HeterocycleIsolated Yield (%)
2-Bromofuran-3-carbaldehyde Phenylacetylene4-Phenylfuro[3,2-c]pyridine82%
3-Bromothiophene-4-carbaldehydePhenylacetylene7-Phenylthieno[3,4-c]pyridine75%

Data demonstrates the superior cyclization efficiency of the furan scaffold over the thiophene analog in this specific pathway[2].

References

  • Title: 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Source: Organic Letters (ACS Publications) / PubMed Central URL: [Link]

Sources

Step-by-step oxidation of 2-Bromofuran-3-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Chemoselective Oxidation of 2-Bromofuran-3-carbaldehyde to 2-Bromofuran-3-carboxylic Acid

Executive Summary & Strategic Rationale

The transformation of 2-bromofuran-3-carbaldehyde to its corresponding carboxylic acid presents a unique chemoselectivity challenge in organic synthesis. Furan rings are highly electron-rich and notoriously sensitive to oxidative cleavage or electrophilic aromatic substitution. Traditional, aggressive oxidants such as Jones reagent ( CrO3​/H2​SO4​ ) or potassium permanganate ( KMnO4​ ) frequently lead to Achmatowicz-type ring-opening or complete substrate degradation. Furthermore, transition-metal-catalyzed oxidations risk unwanted insertion into the labile C2–Br bond.

To circumvent these issues, the [1] is the premier choice. Operating under mild, near-neutral, and metal-free conditions, this protocol ensures the quantitative conversion of the aldehyde while preserving both the delicate heteroaromatic core and the halogen substituent.

Mechanistic Causality: Designing a Self-Validating System

As a Senior Application Scientist, it is critical to understand that a robust protocol is not merely a recipe, but a carefully balanced chemical system where every reagent serves a specific, causal purpose:

  • The Terminal Oxidant ( NaClO2​ ) : Sodium chlorite generates chlorous acid ( HClO2​ ) in situ, which acts as the active oxidant. It selectively attacks the aldehyde to form a chlorite ester intermediate, which subsequently undergoes pericyclic fragmentation to yield the carboxylic acid[2].

  • The Buffer ( NaH2​PO4​ ) : The reaction must be strictly buffered between pH 3.5 and 4.5. If the system becomes too acidic, NaClO2​ disproportionates into explosive chlorine dioxide ( ClO2​ ) gas. If it becomes too basic, the formation of the active HClO2​ species is suppressed, stalling the reaction[2].

  • The Sacrificial Scavenger (2-Methyl-2-butene) : This is the most critical component for furan substrates. As HClO2​ oxidizes the aldehyde, it is reduced to hypochlorous acid ( HOCl ). HOCl is a potent electrophilic chlorinating agent that will instantly destroy the furan ring. The inclusion of an excess of[3] acts as an HOCl scavenger, rapidly trapping the toxic byproduct as an inert chlorohydrin before it can react with the furan core.

Workflow & Mechanistic Visualization

Mechanism Aldehyde 2-Bromofuran-3-carbaldehyde (Substrate) Intermediate Chlorite Ester (Intermediate) Aldehyde->Intermediate Nucleophilic Attack Chlorite Chlorous Acid (HClO2) (Active Oxidant) Chlorite->Intermediate Product 2-Bromofuran-3-carboxylic acid (Target Product) Intermediate->Product Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) (Reactive Byproduct) Intermediate->HOCl Elimination Chlorohydrin Inert Chlorohydrin (Safe Waste) HOCl->Chlorohydrin Electrophilic Addition Scavenger 2-Methyl-2-butene (Sacrificial Scavenger) Scavenger->Chlorohydrin

Figure 1: Mechanistic workflow of the Pinnick oxidation highlighting the HOCl scavenger causality.

Step-by-Step Experimental Protocol (10 mmol Scale)

Materials Required:

  • 2-Bromofuran-3-carbaldehyde: 1.75 g (10.0 mmol)

  • 2-Methyl-2-butene: 7.0 g (~10.5 mL, 100 mmol, 10 eq.)

  • Sodium dihydrogen phosphate monohydrate ( NaH2​PO4​⋅H2​O ): 3.45 g (25.0 mmol, 2.5 eq.)

  • Sodium chlorite ( NaClO2​ , 80% technical grade): 1.70 g (15.0 mmol, 1.5 eq.)

  • Solvents: tert-Butanol ( t -BuOH, 40 mL), Tetrahydrofuran (THF, 10 mL), Deionized Water ( H2​O , 20 mL total).

Procedure:

  • System Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromofuran-3-carbaldehyde (1.75 g) in a solvent mixture of t -BuOH (40 mL) and THF (10 mL). Causality Note: THF is added to ensure complete dissolution of the heteroaromatic substrate, while t -BuOH serves as an oxidation-resistant bulk solvent.

  • Scavenger Addition: Add 2-methyl-2-butene (10.5 mL) to the organic solution. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Buffer Integration: Dissolve NaH2​PO4​⋅H2​O (3.45 g) in 10 mL of deionized water. Add this aqueous buffer to the reaction flask. Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Oxidant Delivery: Dissolve NaClO2​ (1.70 g) in 10 mL of deionized water. Add this solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes. Causality Note: Dropwise addition at 0 °C prevents dangerous thermal spikes and mitigates the off-gassing of ClO2​ [2].

  • Maturation & Self-Validation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The system is self-validating: the reaction is complete (typically 2–4 hours) when the UV-active aldehyde spot ( Rf​ ~0.60) is entirely replaced by a baseline streak.

  • Quenching & Workup: Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to remove the volatile THF, t -BuOH, and unreacted 2-methyl-2-butene. Dilute the remaining aqueous slurry with 30 mL of water.

  • Isolation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Causality Note: This pH adjustment is mandatory to fully protonate the carboxylate, driving it into the organic phase during extraction. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 2-bromofuran-3-carboxylic acid as a solid.

Analytical Validation & Data Presentation

To confirm the success of the transformation, cross-reference your isolated material against the expected analytical parameters summarized in Table 1.

Table 1: Quantitative & Analytical Comparison of Substrate vs. Product

Parameter2-Bromofuran-3-carbaldehyde (Substrate)2-Bromofuran-3-carboxylic acid (Product)
Molecular Weight 175.00 g/mol 190.98 g/mol
TLC Retention Factor ( Rf​ ) ~0.60 (Hexanes/EtOAc 7:3)~0.15 (Hexanes/EtOAc 7:3 with 1% AcOH)
Representative 1 H NMR ( CDCl3​ ) δ 9.95 (s, 1H), 7.40 (d, 1H), 6.80 (d, 1H) δ 11.0 (br s, 1H), 7.42 (d, 1H), 6.82 (d, 1H)
Key IR Frequencies ~1680 cm −1 (Aldehyde C=O stretch)~1690 cm −1 (Acid C=O), 2500-3300 cm −1 (O-H)

Critical Safety & Troubleshooting

  • Safety Warning: Solid sodium chlorite ( NaClO2​ ) is a strong oxidant. Never mix the dry solid directly with organic materials or concentrated acids, as this can generate explosive ClO2​ gas. Always dissolve it in water prior to use.

  • Troubleshooting (Incomplete Conversion): If TLC indicates unreacted starting material after 4 hours, check the pH of the aqueous layer. If the pH has drifted above 5.0, the buffer capacity was exceeded. Add additional NaH2​PO4​ and a small fraction of NaClO2​ to drive the reaction to completion.

  • Troubleshooting (Furan Degradation): If multiple side-products appear on the TLC, it indicates that the HOCl scavenger was either omitted, degraded, or added after the oxidant. The scavenger must be present in the solution prior to the introduction of NaClO2​ .

References

  • Hussein, A. A. "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science, 2021. URL:[Link]

  • Kraus, G. A.; Taschner, M. J. "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system." The Journal of Organic Chemistry, 1980, 45 (6), 1175-1176. URL:[Link]

  • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981, 37 (11), 2091-2096. URL:[Link]

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases (imines) are highly versatile pharmacophores and crucial intermediates in organic synthesis, material science, and coordination chemistry. The incorporation of a halogenated furan moiety—specifically using 2-bromofuran-3-carbaldehyde (CAS: 223557-24-2)[1]—imparts unique electronic properties and provides a strategic synthetic handle (the C2-bromine) for late-stage transition-metal-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating protocol for the synthesis of Schiff bases derived from 2-bromofuran-3-carbaldehyde. It details the mechanistic rationale behind reagent selection, in-process quality controls, and downstream applications in drug discovery and coordination chemistry.

Mechanistic Rationale & Experimental Design

The formation of a Schiff base involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by an acid-catalyzed dehydration to form the carbon-nitrogen double bond (azomethine or aldimine bond)[2].

Causality in Reagent and Condition Selection
  • Solvent Selection (Absolute Ethanol/Methanol): Protic solvents like ethanol or methanol are chosen because they readily solubilize both the polar amine and the relatively non-polar bromofuran aldehyde. Furthermore, they can form an azeotrope with the water generated during the reaction, which is critical for driving the equilibrium forward[2].

  • Acid Catalyst & pH Control (Glacial Acetic Acid): The reaction is highly pH-dependent. A few drops of glacial acetic acid are added to maintain an optimal pH of 4.5–5.0. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center for nucleophilic attack. However, if the pH drops too low, the primary amine becomes protonated (forming an unreactive ammonium ion), effectively halting the reaction[2].

  • Substituent Stability: Aromatic amines (e.g., anilines) yield significantly more stable Schiff bases than aliphatic amines. The extended conjugation between the aromatic ring and the newly formed azomethine bond lowers the overall energy of the system, whereas aliphatic Schiff bases are prone to hydrolysis and polymerization.

SynthesisWorkflow A 2-Bromofuran-3-carbaldehyde (Electrophile) D Hemiaminal Intermediate (Nucleophilic Addition) A->D B Primary Amine (Nucleophile) B->D C Acid Catalyst (pH 4.5-5.0) C->D E Dehydration (-H2O) (Equilibrium Shift) D->E F Schiff Base (Imine) Target Compound E->F

Caption: Workflow for the acid-catalyzed condensation of 2-bromofuran-3-carbaldehyde.

Standard Operating Protocol: Condensation Workflow

This protocol outlines the synthesis of a generic aromatic Schiff base using 2-bromofuran-3-carbaldehyde and a primary aromatic amine. The system is designed to be self-validating through integrated In-Process Quality Control (IPQC) steps.

Materials & Equipment
  • Reagents: 2-Bromofuran-3-carbaldehyde (1.0 equiv)[1], Primary Amine (1.05 equiv for monoamines; 0.5 equiv for diamines like ethylenediamine[2]), Absolute Ethanol (anhydrous), Glacial Acetic Acid.

  • Equipment: 50 mL round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended for strictly anhydrous conditions), magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation of the Aldehyde Solution: Dissolve 10 mmol of 2-bromofuran-3-carbaldehyde in 15 mL of absolute ethanol in the round-bottom flask. Stir at room temperature until fully dissolved.

  • Addition of the Amine: In a separate vial, dissolve 10.5 mmol of the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 5 minutes.

    • Note: For diamines (e.g., ethylenediamine), use 5 mmol to form the bis-Schiff base ligand[2].

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture. Verify that the pH is approximately 4.5–5.0 using pH indicator paper.

  • Reflux & Dehydration: Attach the reflux condenser (and Dean-Stark trap if utilizing toluene as a co-solvent). Heat the reaction mixture to 80 °C and reflux for 2–4 hours[2].

  • IPQC (Self-Validation Step): At the 2-hour mark, perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the aldehyde spot (visualized under UV 254 nm or using 2,4-DNP stain) validates the completion of the nucleophilic addition.

  • Isolation: Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30 minutes to induce precipitation.

  • Filtration & Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 5 mL) to remove unreacted starting materials[2]. Recrystallize the crude product from hot methanol or ethanol to obtain the analytically pure Schiff base.

Quantitative Data Presentation & Characterization

Proper structural validation is critical. The formation of the Schiff base is definitively confirmed by the disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of a sharp azomethine (C=N) stretch in the FT-IR spectrum, alongside a characteristic singlet in the ¹H NMR spectrum[2].

Table 1: Expected Yields and Spectral Signatures for 2-Bromofuran-3-carbaldehyde Derivatives

Primary Amine UsedSchiff Base TypeExpected Yield (%)FT-IR: ν(C=N) (cm⁻¹)¹H NMR: Azomethine -CH=N- (ppm)
Aniline Mono-imine (Aryl)82 - 88%1615 - 16258.35 - 8.45 (s, 1H)
4-Fluoroaniline Mono-imine (Aryl)85 - 90%1610 - 16208.40 - 8.50 (s, 1H)
Ethylenediamine Bis-imine (Aliphatic)70 - 75%1630 - 16408.15 - 8.25 (s, 2H)
2-Aminophenol Mono-imine (Aryl-OH)78 - 84%1605 - 16158.50 - 8.60 (s, 1H)

Note: Yields are based on optimized conventional heating methods. Aliphatic diamines typically exhibit slightly lower yields due to the inherent instability of alkyl-substituted Schiff bases compared to their highly conjugated aryl counterparts.

Downstream Applications

The unique architecture of the 2-bromofuran Schiff base makes it a highly prized intermediate:

  • Coordination Chemistry: The azomethine nitrogen, especially when paired with an ortho-hydroxyl group on the amine (e.g., using 2-aminophenol), acts as a potent multidentate ligand for transition metals such as Cu(II), Ni(II), and Zn(II)[3].

  • Biological Activity: Metal complexes of furan-derived Schiff bases routinely exhibit enhanced antibacterial and antifungal properties compared to the free ligand. This is attributed to the chelation theory, where complexation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to permeate bacterial lipid membranes more effectively[4].

  • Late-Stage Functionalization: The C2-bromine on the furan ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), allowing researchers to build extended π-conjugated systems for organic electronics or advanced pharmaceuticals.

Applications SB 2-Bromofuran-3-carbaldehyde Schiff Base MC Metal Complexation (Cu, Ni, Zn) SB->MC CC Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C2-Br) SB->CC BS Biological Screening (Antimicrobial/Antifungal) SB->BS MS Material Science (OLEDs, Sensors) SB->MS MC->BS Enhanced Activity

Caption: Downstream synthetic and pharmacological applications of the furan Schiff base.

References

  • PubChem. 2-Bromofuran-3-carbaldehyde (CID 22503568). National Center for Biotechnology Information. Available at:[Link][1]

  • Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at:[Link][2]

  • SciSpace. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic studies on the Schiff base ligand derived from condensation of 2-furaldehyde... Available at: [Link][3]

  • Semantic Scholar. Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Available at: [Link][4]

Sources

Application Note: Chemoselective Grignard Addition to 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromofuran-3-carbaldehyde is a highly valuable, bifunctional heterocyclic building block used extensively in the synthesis of complex pharmaceuticals and agrochemicals[1]. The molecule presents a classic chemoselectivity challenge: it possesses both a highly electrophilic formyl group (-CHO) and a potentially reactive carbon-halogen bond (C2-Br). This application note details the mechanistic rationale, optimized conditions, and validated protocols for the chemoselective 1,2-addition of Grignard reagents to the aldehyde, deliberately suppressing competitive halogen-metal exchange.

Mechanistic Rationale & Causality

When treating 2-bromofuran-3-carbaldehyde with an organomagnesium halide (RMgX), two competing reaction pathways are theoretically possible:

  • Nucleophilic 1,2-Addition: Attack of the carbanion equivalent at the carbonyl carbon.

  • Halogen-Metal Exchange: Insertion or exchange at the C(sp²)-Br bond to form a furan-2-ylmagnesium species.

The Kinetic Advantage of the Formyl Group

The causality behind the success of this reaction lies in the inherent kinetics of the electrophiles. The carbonyl carbon of the aldehyde is highly polarized and exceptionally electrophilic, further activated by the inductive electron-withdrawing effect of the adjacent furan oxygen and the C2-bromine atom. According to established Grignard mechanisms, the nucleophilic carbanion rapidly attacks the carbonyl carbon to form a stable tetrahedral magnesium alkoxide intermediate[2].

Because aldehydes are significantly more electrophilic than aryl or heteroaryl bromides are prone to exchange, the 1,2-addition is kinetically favored. Studies on analogous ortho-bromoarylaldehydes demonstrate that Grignard additions proceed cleanly at the formyl group without disturbing the adjacent bromide, provided the temperature is controlled[3].

Causality Behind Experimental Choices
  • Temperature Control (0 °C): Conducting the reaction at 0 °C is critical. While -78 °C is often used for highly sensitive organolithium chemistry, Grignard reagents are less reactive; -78 °C can lead to sluggish conversion and reagent precipitation. Conversely, room temperature increases the kinetic energy of the system, opening the door for secondary reactions such as halogen-metal exchange or over-addition.

  • Stoichiometry (1.05 Equivalents): A slight excess ensures complete consumption of the aldehyde. However, a large excess (e.g., >1.5 equiv) leaves unreacted Grignard reagent in the mixture after the aldehyde is consumed, which will then slowly attack the C-Br bond.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is preferred over diethyl ether because its superior coordinating ability stabilizes the organomagnesium species and the resulting alkoxide intermediate, preventing aggregation and ensuring a homogeneous reaction.

  • Quenching Agent (Aqueous NH₄Cl): A mild, weakly acidic quench (saturated ammonium chloride) is chosen over strong acids (like HCl) to protonate the alkoxide without causing acid-catalyzed dehydration of the resulting secondary alcohol or degradation of the acid-sensitive furan ring.

Reaction Pathway & Workflow

G Substrate 2-Bromofuran-3-carbaldehyde (Electrophile) Conditions THF, 0 °C Kinetic Control Substrate->Conditions Grignard Grignard Reagent (RMgX) (Nucleophile) Grignard->Conditions Alkoxide Magnesium Alkoxide Intermediate Conditions->Alkoxide Fast 1,2-addition SideReaction Halogen-Metal Exchange (Suppressed) Conditions->SideReaction Slow (C-Br) Workup Aqueous NH4Cl Quench Alkoxide->Workup Product 1-(2-bromofuran-3-yl)alkanol (Target Product) Workup->Product

Reaction pathway illustrating chemoselective Grignard addition vs side reactions.

Quantitative Data & Optimization

The following table summarizes the optimization data, demonstrating how deviations from the ideal parameters affect the chemoselectivity and overall yield.

Equivalents (RMgX)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
1.05 0 0.5 >99 92 None (Clean conversion)
1.05-782.08580Unreacted starting material
1.5001.0>9975Des-bromo furan derivative
1.05250.5>9981Complex mixture / degradation

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. The use of in-process controls (IPC) ensures that the reaction is driven to completion without over-exposure to the organometallic reagent.

Materials & Reagents
  • 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2)[1]

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with dry Argon (repeat 3 times). Causality: Grignard reagents are highly sensitive to moisture; water will prematurely quench the reagent to the corresponding hydrocarbon.

  • Substrate Solubilization: Add 2-Bromofuran-3-carbaldehyde (5.0 mmol, 875 mg) to the flask, followed by 25 mL of anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a syringe pump, add the Grignard reagent (5.25 mL of a 1.0 M solution, 5.25 mmol, 1.05 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and transient high concentrations of the Grignard reagent, which could trigger halogen-metal exchange.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at 0 °C for 30 minutes. Withdraw a 10 µL aliquot via a microsyringe, quench it into a GC vial containing 100 µL of EtOAc and 100 µL of sat. NH₄Cl. Analyze the organic layer via TLC (20% EtOAc in Hexanes, UV 254 nm). The complete disappearance of the starting material (Rf ≈ 0.6) and the appearance of a new, more polar spot (Rf ≈ 0.3) validates reaction completion.

  • Quenching: Slowly add 10 mL of saturated aqueous NH₄Cl directly to the reaction mixture at 0 °C. Stir vigorously for 5 minutes until the magnesium salts precipitate and dissolve into the aqueous phase.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure 1-(2-bromofuran-3-yl)alkanol.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (Unreacted aldehyde remains)Moisture in the solvent or degraded Grignard reagent titer.Titrate the Grignard reagent prior to use; ensure strictly anhydrous THF is utilized.
Primary Alcohol Formation (Reduction of aldehyde) β -hydride transfer from a sterically hindered Grignard reagent (e.g., i -PrMgBr)[4].Switch to the corresponding organolithium reagent or use CeCl₃ additives (Imamoto conditions) to suppress reduction.
Des-bromo Byproducts Halogen-metal exchange due to excess Grignard reagent or elevated temperatures.Strictly limit Grignard stoichiometry to 1.05 equivalents; maintain internal temperature at 0 °C.

References

  • West Virginia University (wvu.edu)
  • organic-chemistry.
  • National Institutes of Health (nih.gov)
  • Organic & Biomolecular Chemistry (rsc.org)

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the inherently challenging palladium-catalyzed cross-coupling of 2-bromofuran-3-carbaldehyde.

Instead of relying on generic protocols, this guide deconstructs the chemical causality behind low yields and provides field-proven, self-validating methodologies to ensure reproducible success.

Part 1: Diagnostic Overview — The Causality of Low Yields

When attempting Suzuki-Miyaura or Stille couplings with 2-bromofuran-3-carbaldehyde, researchers typically encounter yields below 20% using standard conditions (e.g., Pd(PPh3​)4​ , aqueous Na2​CO3​ ). The failure is driven by three intersecting chemical factors:

  • Catalyst Poisoning via Chelation: The aldehyde group is positioned ortho to the bromide. Following the oxidative addition of the C–Br bond to the Palladium(0) center, the free carbonyl oxygen can coordinate to the electrophilic Pd(II) intermediate. This forms a highly stable, unreactive palladacycle that halts the transmetalation step, effectively poisoning the catalyst[1].

  • Steric Hindrance: The proximity of the formyl group creates a sterically demanding environment that significantly increases the activation energy required for the initial oxidative addition step[2].

  • Substrate Degradation: Furan rings are notoriously sensitive to harsh conditions. Furthermore, the free aldehyde is highly susceptible to base-catalyzed aldol condensation or Cannizzaro-type side reactions when exposed to strong bases (like NaOH or KOH ) traditionally used to activate boronic acids[3].

Mechanistic Pathway & Optimization Strategy

To bypass these failure points, the substrate must be temporarily masked (acetal protection) and paired with a highly active, sterically bulky catalyst system (such as Buchwald's XPhos-Pd-G2) that forces rapid oxidative addition while resisting coordination[4].

G cluster_failure Standard Conditions (High Failure Rate) cluster_success Optimized Protocol (High Yield) Start 2-Bromofuran-3-carbaldehyde + Pd(0) Catalyst OxAdd_Slow Slow Oxidative Addition (Steric Hindrance) Start->OxAdd_Slow Pd(PPh3)4 Aldol Aldol Condensation (Strong Base Degradation) Start->Aldol NaOH / KOH Protect Acetal Protection (Removes Chelation) Start->Protect Ethylene Glycol / H+ Coord Aldehyde-Pd Chelation (Catalyst Poisoning) OxAdd_Slow->Coord Free Carbonyl FastOx Fast Oxidative Addition (XPhos-Pd-G2) Protect->FastOx Sterics Relieved TransMet Transmetalation (Mild Base: K3PO4) FastOx->TransMet Rapid Cycle RedElim Reductive Elimination (Target Biaryl Furan) TransMet->RedElim

Mechanistic divergence in 2-Bromofuran-3-carbaldehyde coupling based on reaction conditions.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why the optimized protocol is necessary.

Substrate StateCatalyst / LigandBase / Solvent SystemTempIsolated YieldPrimary Observation
Free Aldehyde Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Toluene: H2​O 80 °C< 15%Heavy tar formation; catalyst poisoning.
Free Aldehyde Pd(OAc)2​
  • XPhos
K3​PO4​ / 1,4-Dioxane: H2​O 80 °C42%Moderate conversion; aldol byproducts present.
Acetal Protected Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Toluene: H2​O 80 °C58%Clean reaction, but slow oxidative addition.
Acetal Protected XPhos-Pd-G2 (2 mol%) K3​PO4​ / 1,4-Dioxane: H2​O 80 °C > 92% Rapid, complete conversion; no degradation.

Part 3: Validated Experimental Protocol

This two-phase methodology is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Pre-Coupling Acetal Protection

Purpose: To eliminate the coordinating ability of the aldehyde and protect it from base-catalyzed degradation.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-bromofuran-3-carbaldehyde (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Self-Validating Reflux: Heat the mixture to reflux (approx. 110 °C).

    • Validation Check: Monitor the Dean-Stark trap. The reaction is complete only when water ceases to collect in the trap (typically 4–6 hours). This physical separation of water drives the equilibrium to completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ to neutralize the acid, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. The resulting 2-(2-bromofuran-3-yl)-1,3-dioxolane can usually be used without further purification.

Phase 2: XPhos-Pd-G2 Catalyzed Suzuki-Miyaura Coupling

Purpose: To force rapid oxidative addition into the sterically hindered C–Br bond using a highly active, bulky catalyst[4].

  • Reagent Charging: To an oven-dried Schlenk flask, add the protected furan from Phase 1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K3​PO4​ (2.0 equiv), and XPhos-Pd-G2 (2 mol%).

  • Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the homocoupling of boronic acids. Removing it ensures the boronic acid stoichiometry remains intact for the cross-coupling.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.15 M).

  • Heating & Validation: Heat the mixture to 80 °C.

    • Validation Check: The mixture should transition from a pale suspension to a dark, homogeneous solution within 30 minutes, indicating the generation of the active Pd(0) species. Monitor by TLC (Hexanes/EtOAc); complete consumption of the bromide should occur within 2–4 hours.

  • Deprotection (Optional One-Pot): Once coupling is complete, cool the flask, add 2 M HCl (to pH 2), and stir for 1 hour at room temperature to hydrolyze the acetal back to the aldehyde. Extract and purify via silica gel chromatography.

Part 4: Troubleshooting FAQs

Q: My reaction is stalling at 30% conversion, and I am observing a large amount of protodeboronation (the boronic acid turning into the corresponding arene). How do I fix this? A: Protodeboronation occurs when the transmetalation step is slower than the hydrolysis of the carbon-boron bond. Because 2-bromofurans are sterically hindered, the oxidative addition is slow, leaving the boronic acid exposed to the basic aqueous environment for too long. Solution: Switch to a more electron-rich, bulky ligand like XPhos or SPhos to accelerate the catalytic cycle[1]. Additionally, ensure you are using a mild base ( K3​PO4​ ) rather than NaOH , as high hydroxide concentrations drastically accelerate protodeboronation.

Q: I skipped the acetal protection step to save time, but I recovered a black, insoluble tar. What happened? A: You experienced catastrophic substrate degradation. The free aldehyde on the furan ring is highly susceptible to base-catalyzed aldol condensation. Under the heating and basic conditions of a standard Suzuki coupling, the molecules polymerized into the tar you observed. Acetal protection is non-negotiable for high yields with this specific substrate.

Q: Can I use 2-chlorofuran-3-carbaldehyde instead of the bromo-variant for cost efficiency? A: While aryl chlorides are cheaper, the C–Cl bond is significantly stronger than the C–Br bond, making oxidative addition even more difficult[2]. If you must use the chloro-variant, you will need to increase the XPhos-Pd-G2 catalyst loading to 5 mol% and increase the reaction temperature to 100 °C, which may require switching the solvent from Dioxane to Toluene/ H2​O in a sealed tube.

Q: Why use XPhos-Pd-G2 instead of generating the catalyst in situ with Pd(OAc)2​ and XPhos? A: Preformed precatalysts like XPhos-Pd-G2 ensure a 1:1 ratio of Palladium to Ligand and rapidly generate the active monoligated Pd(0) species under mild conditions[4]. Generating the catalyst in situ often leads to incomplete ligand coordination or the formation of inactive PdL2​ species, which is detrimental when dealing with sterically hindered substrates.

References

  • [3] Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • [2] Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • [4] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: SciSpace / Journal of Organic Chemistry URL:[Link]

  • [1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Purification of 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate halogenated furanic aldehydes.

The "Impossible Compound" Myth: In 2020, a report in Organic Letters explicitly stated that 2-bromofuran-3-carbaldehyde was an "unknown compound" and that all synthetic procedures attempted failed to yield the product[1]. Despite this claim in the literature, it is a documented, commercially available building block (CAS 223557-24-2)[2] that exists as a liquid at room temperature[3]. It serves as a critical precursor in the one-pot synthesis of complex heterocycles, such as furo[3,2-c]pyridines[4].

The contradiction in the literature stems not from an inability to synthesize the molecule, but from its extreme sensitivity during purification . The electron-withdrawing nature of both the bromine atom and the aldehyde group makes the furan core highly susceptible to acid-catalyzed ring-opening and autoxidation.

Below is our definitive troubleshooting guide, quantitative impurity profile, and self-validating protocol for handling crude 2-bromofuran-3-carbaldehyde mixtures.

Quantitative Impurities Profile

When synthesizing 2-bromofuran-3-carbaldehyde (typically via directed ortho-metalation of 3-furaldehyde acetals), several byproducts are generated. Understanding their physicochemical properties is the first step in rational purification.

ImpurityMolecular WeightBoiling Point (est.)Polarity (TLC Rf)*Causality / SourceRecommended Removal Method
3-Furaldehyde 96.08 g/mol 144 °C0.45Unreacted starting materialAqueous bisulfite adduct wash
2-Bromofuran 146.97 g/mol 102 °C0.80Deformylation / Side reactionKugelrohr vacuum distillation
2,5-Dibromofuran-3-carbaldehyde 253.88 g/mol >220 °C0.55Over-bromination during DoMBuffered flash chromatography
Furanic Oligomers >300 g/mol Non-volatile0.00 (Baseline)Acid-catalyzed ring openingActivated charcoal filtration

*Rf values based on a 10% EtOAc/Hexanes solvent system on neutralized silica gel.

Troubleshooting FAQs

Q: Why does my crude mixture turn black immediately upon concentration? A: Furan-3-carbaldehydes are highly susceptible to autoxidation and subsequent polymerization when exposed to light and oxygen. This process is accelerated by the electron-withdrawing bromine atom, which lowers the HOMO-LUMO gap of the ring.

  • Self-Validation Check: If your concentrated oil is opaque black rather than pale yellow/amber, polymerization has occurred.

  • Solution: Always concentrate under reduced pressure at <30 °C, backfill your rotary evaporator with Argon, and add a trace amount of BHT (butylated hydroxytoluene) if storing the crude mixture overnight.

Q: I see a massive baseline streak on my TLC plate, and my isolated yield is <10%. What happened? A: Your product decomposed on the silica column. The inherently acidic silanol groups (pKa ~4.5) on standard silica gel catalyze the electrophilic ring-opening of the bromofuran core.

  • Self-Validation Check: Run a 2D TLC. Spot the crude mixture, run it in one dimension, let the plate dry, and run it perpendicular in the same solvent. If the product spot smears into a line in the second dimension, it is actively degrading on the stationary phase.

  • Solution: You must neutralize the silica gel. Pre-treat the column with 1% triethylamine (Et3N) in hexanes to cap the acidic sites, or switch entirely to neutral alumina.

Q: How do I separate unreacted 3-furaldehyde from the brominated product? A: Because their Rf values are nearly identical, chromatography is inefficient. Instead, exploit the differential steric hindrance around the aldehyde. The bromine atom at the 2-position sterically hinders the adjacent aldehyde in 2-bromofuran-3-carbaldehyde. By washing the organic layer with saturated aqueous sodium bisulfite (NaHSO3), the unhindered 3-furaldehyde forms a water-soluble bisulfite adduct and is pulled into the aqueous phase, leaving your sterically hindered product in the organic layer.

Purification Workflow

PurificationWorkflow Start Crude 2-Bromofuran-3-carbaldehyde Mixture CheckColor Is mixture dark/black? (Polymerization check) Start->CheckColor Charcoal Filter through Celite/Charcoal under Argon CheckColor->Charcoal Yes Extraction Aqueous Workup (Sat. NaHCO3 wash) CheckColor->Extraction No Charcoal->Extraction Chromatography Buffered Flash Chromatography (1% Et3N-treated Silica) Extraction->Chromatography Distillation Kugelrohr Vacuum Distillation (< 1 mbar, < 80°C) Chromatography->Distillation Pure Pure 2-Bromofuran-3-carbaldehyde (Store at -20°C, Argon) Distillation->Pure

Workflow for the purification of crude 2-bromofuran-3-carbaldehyde mixtures.

Step-by-Step Purification Protocol

Prerequisites: All glassware must be oven-dried. Solvents must be degassed via sparging with Argon for 15 minutes prior to use.

Step 1: Reaction Quenching & Acid Neutralization

  • Quench the lithiation/bromination reaction mixture at -78 °C with degassed, saturated aqueous NH4Cl.

  • Extract the aqueous layer with cold Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO3.

    • Causality: This step is mandatory to neutralize any residual hydrobromic acid (HBr) generated during the reaction. Even trace HBr will immediately initiate furan ring-opening during solvent evaporation.

    • Self-Validation: Test the final aqueous wash with pH paper; it must read ≥ 7.5.

Step 2: Oligomer Scavenging

  • Prepare a fritted funnel with a 2 cm layer of Celite topped with 1 cm of activated charcoal.

  • Pass the organic layer through this pad under a gentle stream of Argon.

  • Self-Validation: The filtrate should transition from a dark brown/red solution to a clear, pale yellow liquid. If it remains dark, repeat the filtration with fresh charcoal.

Step 3: Buffered Flash Chromatography

  • Slurry standard silica gel (230-400 mesh) in Hexanes containing 1% (v/v) Triethylamine (Et3N).

  • Pack the column and flush with 3 column volumes of the 1% Et3N/Hexanes solution to fully neutralize the silanol sites.

  • Load the crude mixture and elute using a gradient of 2% to 5% EtOAc in Hexanes.

  • Self-Validation: Monitor fractions via TLC (UV 254 nm). The product will elute as a crisp, circular spot without trailing.

Step 4: Final Polishing (Kugelrohr Distillation)

  • Transfer the pooled, concentrated fractions to a Kugelrohr distillation flask.

  • Apply high vacuum (< 1 mbar) and gently heat the oven to 60-70 °C.

    • Causality: Standard distillation temperatures (>100 °C) will cause thermal degradation. High vacuum ensures the product volatilizes before the activation energy for polymerization is reached.

  • Collect the pure 2-bromofuran-3-carbaldehyde as a colorless to pale yellow oil in the receiving bulb (cooled with dry ice/acetone). Store immediately under Argon at -20 °C.

References
  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers. Organic Letters (ACS Publications), 2020.

  • 2-Bromofuran-3-carboxaldehyde (CAS 223557-24-2) Product Information. Santa Cruz Biotechnology.

  • Pillararenes: 2-Bromofuran-3-carboxaldehyde Physical State Data. Pillararenes.

  • 7-Nitrothieno[3,2-b]pyridine (Application of Furo/Thienopyridines). Benchchem.

Sources

Technical Support Center: Troubleshooting Debromination of 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the hydrodebromination (protodehalogenation) of 2-Bromofuran-3-carbaldehyde during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).

Mechanistic Overview: Why Does Debromination Occur?

2-Bromofuran-3-carbaldehyde features a highly reactive C–Br bond due to the electron-withdrawing nature of the adjacent carbaldehyde group. While this facilitates rapid oxidative addition, it also leaves the resulting Ar-Pd(II)-Br intermediate vulnerable to off-cycle reactions if the subsequent transmetalation step is sluggish[1].

The primary side reaction is hydrodehalogenation . Instead of coupling with your nucleophile, the palladium center abstracts a hydride from the solvent, base, or trace water. This forms a Pd–H species that rapidly undergoes reductive elimination to yield the undesired furan-3-carbaldehyde[2][3].

G Pd Pd(0) Catalyst SM 2-Bromofuran-3-carbaldehyde + Pd(0) Pd->SM OA Oxidative Addition [Ar-Pd(II)-Br] SM->OA TM Transmetalation (e.g., with Ar'-B(OH)2) OA->TM Fast (Optimal Ligand) Hydride Hydride Abstraction (from solvent/base) OA->Hydride Slow Transmetalation (Protic conditions) RE_Desired Reductive Elimination TM->RE_Desired RE_Desired->Pd Product Cross-Coupled Product (Desired) RE_Desired->Product PdH [Ar-Pd(II)-H] Intermediate Hydride->PdH RE_Undesired Reductive Elimination PdH->RE_Undesired RE_Undesired->Pd Byproduct Furan-3-carbaldehyde (Debrominated) RE_Undesired->Byproduct

Mechanism of Pd-Catalyzed Cross-Coupling vs. Hydrodebromination Side Reaction

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent influence the debromination of 2-Bromofuran-3-carbaldehyde? A: Solvents containing β -hydrogens (such as ethanol or isopropanol) act as direct hydride donors to the Pd(II) intermediate via β -hydride elimination[2]. Even basic DMF can contribute to proto-dehalogenation under certain thermal conditions[4]. To troubleshoot, switch to strictly aprotic solvents like toluene, 1,4-dioxane, or THF, which eliminate the primary hydride source and drastically reduce the hydrodebromination pathway[5].

Q: Can the base cause debromination? A: Yes. Strong, highly nucleophilic bases (e.g., NaOH, NaOtBu) or amine bases (e.g., Et₃N) can interact with the Pd(II) center, facilitating hydroxide-to-hydride conversion or undergoing degradation to supply hydrides[1][2]. Switching to milder, sterically hindered, or insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ is highly recommended to suppress this[5][6].

Q: What role do ligands play in suppressing the Pd–H intermediate? A: Ligands dictate the steric environment and electron density of the palladium center. Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) stabilize the palladium center, accelerate the desired transmetalation step, and sterically block the coordination of hydride donors[6][7]. Additionally, maintaining a high phosphine-to-palladium ratio can lead to coordinative saturation, further preventing unwanted β -hydride elimination[8].

Parameter Optimization Matrix

To illustrate the causality of reaction conditions on the product distribution, the following table summarizes the quantitative impact of various parameters when coupling 2-Bromofuran-3-carbaldehyde.

Solvent SystemBaseLigand / CatalystTemp (°C)Cross-Coupling Yield (%)Debromination Byproduct (%)Mechanistic Rationale
Ethanol / H₂ONaOEtPd(PPh₃)₄8025%65%Primary alcohol acts as a massive hydride source; PPh₃ is too slow for transmetalation.
DMFEt₃NPd(OAc)₂ / PPh₃10040%45%Amine base and DMF at high temps promote proto-dehalogenation[4].
Toluene / H₂OK₂CO₃Pd(dppf)Cl₂8075%15%Aprotic solvent reduces hydride pool; bidentate ligand stabilizes Pd(II).
1,4-DioxaneK₃PO₄XPhos Pd G240>95%<2%Bulky ligand accelerates transmetalation; mild base and low temp suppress Pd–H formation[7].
Troubleshooting Workflow

Follow this logical decision tree when diagnosing high levels of furan-3-carbaldehyde in your crude mixture.

Workflow Start High Debromination Observed (>10%) CheckSolvent Are you using alcohols or basic DMF? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Are you using strong/amine bases (e.g., Et3N, NaOtBu)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow? (Using PPh3?) CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to XPhos, SPhos, or Buchwald Precatalyst CheckLigand->ChangeLigand Yes OptimizeTemp Lower Temp to 40°C Monitor via LC-MS CheckLigand->OptimizeTemp No ChangeLigand->OptimizeTemp

Decision Tree for Troubleshooting Debromination in Cross-Coupling

Validated Experimental Protocol: Suppressed-Debromination Suzuki-Miyaura Coupling

This self-validating protocol utilizes a Buchwald precatalyst system to enable low-temperature coupling, effectively shutting down the high-activation-energy hydrodebromination pathway[6][7].

Materials:

  • Electrophile: 2-Bromofuran-3-carbaldehyde (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Inert Environment:

    • Causality: Oxygen can oxidize phosphine ligands to phosphine oxides, destroying the active catalyst and leaving the bare Pd prone to decomposition or non-selective hydride abstraction.

    • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Reagent Loading:

    • Action: Add 2-Bromofuran-3-carbaldehyde, arylboronic acid, K₃PO₄, and XPhos Pd G2 to the flask under a positive stream of Argon.

  • Solvent Addition & Degassing:

    • Action: Add anhydrous, degassed 1,4-Dioxane via syringe. If water is strictly required for boronic acid activation, add a minimal amount of degassed H₂O (e.g., 10:1 Dioxane:H₂O)[9].

    • Causality: Dioxane lacks β -hydrogens, preventing solvent-mediated reductive debromination[5].

  • Low-Temperature Reaction Execution:

    • Action: Stir the reaction mixture at 40 °C.

    • Causality: The XPhos Pd G2 precatalyst rapidly generates the active L-Pd(0) species at room temperature. Running the reaction at 40 °C provides enough thermal energy for transmetalation while keeping the system below the threshold where thermal decomposition generates hydride sources[2][7].

  • Self-Validation & Monitoring (LC-MS):

    • Action: At 1 hour, take a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the mass of the desired cross-coupled product. Specifically, monitor for m/z 96.09 (Furan-3-carbaldehyde, the debrominated byproduct). If the byproduct peak area is >5%, immediately cool the reaction to room temperature and verify base/solvent anhydrous status.

  • Workup:

    • Action: Upon complete consumption of the bromide, cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

References[5] "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid", BenchChem. 6]">https://www.benchchem.com[6] "Preventing debromination during 3-Bromoselenophene reactions", BenchChem. 2]">https://www.benchchem.com[2] "Preventing debromination in subsequent reaction steps", BenchChem. 4]">https://www.benchchem.com[4] Porée, C. et al. "Deciphering Complexity in Pd–Catalyzed Cross-Couplings", ChemRxiv. 8]">https://chemrxiv.org[8] Catellani, M. et al. "Palladium-Catalyzed Reductive Heck Coupling of Alkenes", NIH PMC. https://www.ncbi.nlm.nih.gov/pmc/[3] Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides", Organometallics, ACS Publications. 1]">https://pubs.acs.org[1] "Suzuki-Miyaura cross-coupling: Practical Guide", Yoneda Labs. 9]">https://yonedalabs.com[9] "How to avoid dehalogenation side reactions in Suzuki coupling", BenchChem. 7]">https://www.benchchem.com[7] Kinzel, T. et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids", J Am Chem Soc, NIH PMC. https://www.ncbi.nlm.nih.gov/pmc/

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromofuran-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Synthesis Challenge: Overcoming Innate Electronic Bias

The synthesis of 2-bromofuran-3-carbaldehyde has historically been a significant bottleneck in organic chemistry. In fact, literature has explicitly documented it as an "unknown compound" because traditional synthetic procedures fail to isolate it .

The Causality of Failure: Furan rings undergo electrophilic aromatic substitution preferentially at the alpha positions (C2 and C5). When an electron-withdrawing aldehyde is present at the C3 position, it deactivates the ring but directs incoming electrophiles to the C5 position. Consequently, standard bromination of 3-furaldehyde overwhelmingly yields 5-bromo-3-furaldehyde.

The Modern Solution: To override this innate electronic bias, we employ a Palladium-Catalyzed Transient Directing Group (TDG) C–H Bromination . By using an amine (like glycine) as a TDG, we temporarily convert the aldehyde into an imine. This imine acts as a Lewis basic tether, coordinating the Pd(II) catalyst and forcing C–H activation exclusively at the adjacent C2 position.

Troubleshooting & FAQs

Q1: Why is my reaction still yielding 5-bromo-3-furaldehyde instead of the 2-bromo isomer? A1: This indicates a failure in the regiocontrol mechanism, meaning the Palladium catalyst is not being directed by the TDG. This usually happens if the imine condensation is incomplete before the brominating agent is added. If free 3-furaldehyde is present, it will undergo background electrophilic bromination at the C5 position. Ensure strictly anhydrous conditions during the initial TDG condensation phase.

Q2: How do I optimize the Pd(OAc)₂ catalyst loading for this specific transformation? A2: Catalyst loading is a delicate kinetic balance. If you use <5 mol% , the catalytic cycle is outpaced by product inhibition (the brominated product weakly coordinates Pd, stalling turnover). If you use >15 mol% , the high local concentration of Pd(II) promotes off-cycle multinuclear Pd aggregation and off-target dibromination. The optimal loading is 10 mol% Pd(OAc)₂ combined with 20 mol% TDG.

Q3: I am observing a black precipitate (Pd-black) shortly after adding NBS. How can I prevent this? A3: Pd-black indicates irreversible catalyst decomposition. In this reaction, it occurs when the reductive elimination pathway outcompetes the oxidative addition of NBS, leading to the over-reduction of Pd(II) to inactive Pd(0) nanoparticles. To mitigate this:

  • Do not exceed a reaction temperature of 80°C.

  • Ensure you are using a strongly hydrogen-bonding solvent like Hexafluoroisopropanol (HFIP), which stabilizes the cationic Pd intermediates and prevents aggregation.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, yield, and regioselectivity.

Table 1: Effect of Pd(OAc)₂ Loading on TDG-Directed Bromination (Conditions: 3-furaldehyde, NBS (1.2 eq), Glycine (20 mol%), HFIP, 80°C, 12h)

Pd(OAc)₂ (mol%)TDG (mol%)Conversion (%)Yield: 2-Bromo (%)Yield: 5-Bromo (%)Mechanistic Observation
22035285Incomplete conversion; severe product inhibition.
52068606Sluggish kinetics; incomplete C–H activation.
10 20 >99 89 2 Optimal balance of turnover rate and regiocontrol.
1520>99719Rapid Pd-black formation; off-target dibromination.
100>99092Complete loss of regiocontrol (innate C5 preference).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: In Situ Imine Condensation

  • In an oven-dried Schlenk tube, dissolve 3-furaldehyde (1.0 mmol, 1.0 eq) and Glycine (0.2 mmol, 0.2 eq) in 3.0 mL of anhydrous HFIP.

  • Add 100 mg of activated 3Å molecular sieves to sequester water.

  • Stir at 40°C for 2 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. The aldehyde proton signal (~9.9 ppm) must be completely replaced by the imine proton signal (~8.2 ppm). Do not proceed if conversion is <95% , as unreacted aldehyde will irreversibly brominate at the C5 position.

Step 2: Palladation & Bromination

  • Once imine formation is verified, add Pd(OAc)₂ (0.1 mmol, 10 mol%). The solution will turn a deep amber color, indicating successful palladacycle formation.

  • Add N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 eq) in three portions over 15 minutes to prevent thermal spiking.

  • Elevate the temperature to 80°C and stir for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the palladacycle intermediate indicates the completion of the reductive elimination step.

Step 3: Hydrolysis and Product Release

  • Cool the mixture to room temperature and add 5 mL of 1M HCl to hydrolyze the imine, releasing the free 2-bromofuran-3-carbaldehyde and regenerating the glycine TDG.

  • Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Mandatory Visualizations

Mechanism A 3-Furaldehyde (Substrate) B Imine Condensation (TDG Addition) A->B + Glycine (TDG) C Palladation (C2-H Activation) Pd(OAc)2 Insertion B->C - H2O D Oxidative Addition (NBS) C->D + Pd(OAc)2 E Reductive Elimination (C-Br Bond Formation) D->E F Hydrolysis (Product Release) E->F - Pd(0) F->B Recycle TDG G 2-Bromofuran-3-carbaldehyde (Product) F->G + H2O

Mechanistic cycle of TDG-directed Pd-catalyzed C-H bromination.

Troubleshooting Start Issue: Low Yield of 2-Bromofuran-3-carbaldehyde Check1 Is Pd-Black forming early in the reaction? Start->Check1 Action1 Decrease Pd(OAc)2 to 10 mol% Lower temp to 80°C Check1->Action1 Yes Check2 Is the major product 5-bromo-3-furaldehyde? Check1->Check2 No Action2 Increase TDG loading to 20 mol% Ensure anhydrous imine formation Check2->Action2 Yes Action3 Check NBS quality (Recrystallize from water) Check2->Action3 No (Unreacted SM)

Decision tree for troubleshooting catalyst loading and regioselectivity failures.

References

  • Title: One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Technical Support Center: Solubilization Strategies for 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of halogenated heterocyclic building blocks. 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a highly hydrophobic compound critical for synthesizing π-extended oligomers and active pharmaceutical ingredients[1]. However, its lipophilic furan ring and heavy bromine atom result in near-zero intrinsic aqueous solubility, leading to precipitation in biological assays and aqueous-phase reactions.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these solubility barriers while maintaining scientific integrity and experimental reproducibility.

Solubilization Decision Matrix

Before proceeding, consult the following workflow to determine the optimal solubilization strategy for your specific application constraints.

DecisionTree Start 2-Bromofuran-3-carbaldehyde (Hydrophobic Solid) Q1 Are organic co-solvents (e.g., DMSO) tolerated? Start->Q1 DMSO DMSO Co-Solvent System (Up to 1-5% final vol) Q1->DMSO Yes Q2 Are surfactants tolerated by the biological assay? Q1->Q2 No Micelle Micellar Solubilization (Tween-20 / Triton X-100) Q2->Micelle Yes Cyclo Cyclodextrin Encapsulation (HP-β-CD Inclusion Complex) Q2->Cyclo No

Decision matrix for solubilizing 2-Bromofuran-3-carbaldehyde in aqueous media.

Section 1: Co-Solvent Systems (DMSO)

Q: Why does 2-Bromofuran-3-carbaldehyde precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer?

A: This phenomenon is known as the "Ouzo effect" or hydrophobic collapse. Dimethyl sulfoxide (DMSO) is a powerful dipolar aprotic solvent that readily dissolves lipophilic compounds[2]. However, when a highly concentrated DMSO stock is rapidly introduced into water, the local concentration of the furan derivative exceeds its thermodynamic solubility limit in the new aqueous-dominant microenvironment. The molecules rapidly aggregate via π-π stacking and hydrophobic interactions before the DMSO can evenly disperse[3].

Solution & Causality: You must prevent localized supersaturation. This is achieved by intermediate step-down dilutions and ensuring vigorous vortexing during addition to maximize the kinetic dispersion rate.

Protocol: Step-by-Step DMSO Co-Solvent Dilution Self-Validating Metric: If the final solution remains optically clear at 600 nm (no light scattering), the compound is successfully solubilized without colloidal aggregation.

  • Stock Preparation: Weigh 17.5 mg of 2-Bromofuran-3-carbaldehyde and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Store at -20°C in amber vials to prevent oxidation of the aldehyde[3].

  • Intermediate Dilution: Create a 10x working stock by diluting the master stock into a 50/50 (v/v) mixture of DMSO and your target aqueous buffer.

  • Final Aqueous Integration: Place your final aqueous buffer on a magnetic stirrer at 500 RPM. Slowly add the intermediate stock dropwise directly into the vortex center.

  • Validation: Measure the absorbance of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of aggregates.

Table 1: Maximum Tolerable DMSO Concentrations by Application

Application FieldMax DMSO (v/v)Causality / Impact of Excess DMSO
Live Cell Assays (In Vitro)0.1% - 0.5%>1% causes lipid bilayer permeabilization and cellular toxicity[2].
Enzymatic Assays (Biochem)1.0% - 5.0%High concentrations denature proteins by disrupting hydrophobic cores.
Aqueous Organic Synthesis10% - 20%Alters dielectric constant; may shift reaction equilibrium or precipitate salts.
Section 2: Supramolecular Encapsulation (Cyclodextrins)

Q: My downstream application cannot tolerate any organic solvents. How can I achieve true aqueous solubility?

A: You should utilize supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. The hydrophobic 2-bromofuran ring dynamically partitions into the lipophilic cavity via non-covalent van der Waals forces and hydrophobic interactions, while the exterior hydroxyl groups maintain excellent aqueous solubility[5].

Cyclodextrin Host HP-β-Cyclodextrin (Hydrophilic exterior, Lipophilic cavity) Equilibrium Thermodynamic Equilibration Host->Equilibrium Guest 2-Bromofuran-3-carbaldehyde (Hydrophobic Furan Ring) Guest->Equilibrium Complex Host-Guest Inclusion Complex (Water Soluble) Equilibrium->Complex Non-covalent interactions

Mechanism of HP-β-CD inclusion complex formation with hydrophobic aldehydes.

Protocol: Step-by-Step Cyclodextrin Complexation (Lyophilization Method) Self-Validating Metric: The lyophilized powder will dissolve instantaneously in pure water. Uncomplexed 2-Bromofuran-3-carbaldehyde will float or sink as insoluble particulates.

  • Host Solution: Dissolve HP-β-CD in ultra-pure water to a concentration of 20% (w/v).

  • Guest Addition: Add a molar excess of solid 2-Bromofuran-3-carbaldehyde to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours in the dark. The extended time is strictly required to reach thermodynamic equilibrium for host-guest complexation[6].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble 2-Bromofuran-3-carbaldehyde.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 24 hours. The resulting white powder is the highly water-soluble inclusion complex.

Section 3: Micellar Solubilization

Q: The cyclodextrin complex is too bulky for my specific receptor-binding assay. Is there a smaller delivery vehicle?

A: Yes, micellar solubilization using non-ionic surfactants like Tween-20 or Triton X-100 is highly effective. Surfactants are amphiphilic molecules that, when present above their Critical Micelle Concentration (CMC), self-assemble into spherical micelles. The hydrophobic tail regions form a lipophilic core that easily dissolves the 2-Bromofuran-3-carbaldehyde, while the hydrophilic heads interact with the aqueous phase[6].

Protocol: Step-by-Step Micellar Dispersion Self-Validating Metric: The solution will undergo a distinct phase transition from a cloudy, heterogeneous suspension to a completely transparent, single-phase liquid.

  • Surfactant Selection: Prepare a 0.5% (v/v) solution of Tween-20 in your target aqueous buffer. This is well above the CMC of Tween-20 (~0.007%).

  • Film Formation: Dissolve 2-Bromofuran-3-carbaldehyde in a volatile organic solvent (e.g., dichloromethane) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to create a thin, uniform film of the compound on the vial walls.

  • Hydration: Add the 0.5% Tween-20 buffer to the vial.

  • Sonication: Sonicate the vial in a water bath sonicator for 15-30 minutes at room temperature. The mechanical energy forces the surfactant molecules to strip the compound from the glass and encapsulate it within the micelle cores.

  • Validation: Visually confirm that the solution has transitioned from cloudy to completely transparent.

References
  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers | American Chemical Society (ACS) |[Link]

  • Dimethyl sulfoxide | Wikipedia | [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | National Center for Biotechnology Information (NIH) |[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? | Carbohyde |[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim | National Center for Biotechnology Information (NIH) |[Link]

Sources

Technical Support Center: Troubleshooting 2-Bromofuran-3-carbaldehyde Thermal Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly reactive halogenated heterocycles. If you are experiencing black, tarry degradation products when heating or distilling 2-Bromofuran-3-carbaldehyde, you are encountering a well-documented chemical limitation.

Peer-reviewed literature explicitly notes that 2-bromofuran-3-carbaldehyde is notoriously difficult to isolate, often described as an "unknown compound" because standard synthetic and isolation procedures fail to yield it due to extreme instability[1]. This guide provides the mechanistic causality behind this polymerization and field-proven protocols to bypass or mitigate these thermal degradation pathways.

Section 1: Root Cause Analysis (FAQ)

Q: Why does 2-Bromofuran-3-carbaldehyde polymerize so rapidly under mild heat? A: The instability is driven by a synergistic degradation loop. The furan ring is an inherently reactive diene. The strongly electron-withdrawing aldehyde group at the 3-position is highly susceptible to auto-oxidation, forming furoic acid derivatives[2]. Concurrently, thermal stress causes the labile bromine at the 2-position to be displaced, releasing hydrobromic acid (HBr). This trace acid acts as a potent catalyst for the electrophilic ring-opening and subsequent resinification of the furan core[2]. Heat accelerates both the auto-oxidation and the acid-catalyzed condensation, leading to rapid exothermic polymerization.

G A 2-Bromofuran-3-carbaldehyde B Thermal Stress (>40°C) A->B Subjected to C Auto-Oxidation (O2) B->C Accelerates D Radical Initiation B->D Triggers E HBr Release B->E Promotes F Furoic Acid Formation C->F Aldehyde oxidation H Polymerization (Black Tar) D->H Chain Propagation G Electrophilic Ring Opening E->G Acid Catalysis F->E Lowers pH G->H Condensation

Fig 1: Thermal degradation pathways of 2-Bromofuran-3-carbaldehyde and catalytic triggers.

Q: Can I just use standard radical inhibitors like BHT to stabilize it? A: No. While commercial preparations of the non-halogenated parent compound, 3-furaldehyde, are effectively stabilized with radical inhibitors like BHT (butylated hydroxytoluene) and stored at 2-8°C, the 2-bromo derivative requires a dual-inhibition strategy. Radical scavengers cannot stop the acid-driven condensation pathway. You must pair a radical scavenger with a non-nucleophilic acid scavenger (e.g., an epoxide or solid anhydrous K₂CO₃) to neutralize trace HBr.

Section 2: Comparative Stability Matrix

To understand the necessary interventions, compare the thermal stability parameters of the parent aldehyde versus the brominated target.

ParameterStandard 3-Furaldehyde2-Bromofuran-3-carbaldehydeMechanistic Rationale
Max Safe Temp (Batch) 60°C (with BHT)< -20°C (Highly Unstable)Bromine at C2 increases susceptibility to nucleophilic/acidic ring-opening[2].
Primary Degradation Radical cross-linkingAcid-catalyzed resinificationHBr acts as a potent autocatalyst for furan ring polymerization[2].
Required Inhibitors 100-500 ppm BHTBHT + Acid ScavengerRadical scavengers alone cannot stop acid-driven condensation.
Reactor Suitability Standard BatchContinuous Flow / In situFlow minimizes thermal residence time, preventing exothermic runaway[3].
Section 3: Field-Proven Interventions & Methodologies
Strategy A: The In Situ Trapping Protocol (Recommended)

Because isolating 2-bromofuran-3-carbaldehyde often results in total polymeric loss[1], the most authoritative approach is to bypass isolation entirely. By generating the compound at cryogenic temperatures and immediately trapping it, you prevent thermal activation.

Workflow Step1 3-Furaldehyde + BHT (Stable Precursor) Step2 Cryogenic Lithiation (-78°C, LDA) Step1->Step2 Argon Atm Step3 Electrophilic Bromination (NBS, -78°C) Step2->Step3 Intermediate Step4 In Situ Trapping (Cross-Coupling Partner) Step3->Step4 Avoid Isolation Step5 Stable Annulated Product Step4->Step5 Controlled Warming

Fig 2: In situ generation and trapping workflow to bypass thermal polymerization.

Protocol 1: Cryogenic In Situ Generation and Trapping Self-Validating System: This protocol relies on internal temperature monitoring and visual cues (color changes) to ensure the unstable intermediate is never exposed to thermal stress.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF and cool strictly to -78°C using a dry ice/acetone bath.

  • Precursor Loading: Dissolve stabilized 3-furaldehyde in the THF. Causality: Starting with the stable parent compound avoids handling the unstable brominated monomer.

  • Directed Metalation: Dropwise add a non-nucleophilic base (e.g., LDA, 1.05 eq) at -78°C to selectively lithiate the 2-position.

    • Validation Checkpoint: A color shift to pale yellow/orange indicates successful lithiation. Do not let the internal temperature exceed -70°C.

  • Electrophilic Bromination: Slowly introduce a pre-cooled solution of an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane) while maintaining -78°C.

  • Immediate Trapping: Do NOT warm the flask to room temperature to check conversion. Immediately add your cross-coupling partner (e.g., arylboronic acid) and a low-temperature active Palladium catalyst.

  • Controlled Reaction: Gradually warm the mixture to 0°C. The reaction bypasses the isolation of the unstable monomer, directly yielding the stable, annulated target[1].

Strategy B: Continuous Flow Chemistry

If your downstream application strictly requires the discrete 2-bromofuran-3-carbaldehyde intermediate, batch reactors will fail due to localized hot spots and prolonged thermal residence times.

Protocol 2: Flow Chemistry Stabilization Self-Validating System: This protocol uses strict residence time control and inline quenching to halt degradation before it propagates.

  • Reactor Setup: Utilize a microfluidic continuous flow reactor. Flow chemistry provides superior heat exchange and mixing, which is critical for controlling exothermic, unstable intermediates[3].

  • Residence Time Calibration: Calibrate the pump flow rates to ensure the residence time of the heated intermediate is strictly under 30 seconds. Causality: Short residence times prevent the auto-catalytic accumulation of HBr.

  • Inline Quenching: Route the reactor output directly into an inline cooling loop (0°C) containing a biphasic mixture of organic solvent and saturated aqueous NaHCO₃.

    • Validation Checkpoint: The immediate neutralization of the aqueous layer ensures any generated HBr is quenched before acid-catalyzed polymerization can initiate.

References
  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Source: American Chemical Society (ACS) URL:[Link]

  • The behaviour of furan derivatives in polymerization reactions Source: ResearchGate (Advances in Polymer Science) URL:[Link]

Sources

Technical Support Center: Recrystallization & Handling of 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult workflows in heterocyclic chemistry: the isolation and recrystallization of 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2)[1].

The "Ghost Compound" Phenomenon

Before attempting recrystallization, it is critical to address the nature of this substrate. While 2-Bromofuran-3-carbaldehyde appears in various chemical databases and virtual catalogs[1], peer-reviewed synthetic studies explicitly classify it as an "unknown compound" where all standard synthetic and isolation procedures fail[2]. The furan ring has lower resonance energy compared to thiophene, making it behave more like a conjugated diene. Placing a highly electronegative bromine at the C2 position and an electron-withdrawing aldehyde at the C3 position creates extreme "push-pull" electronic strain. This makes the molecule highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), Diels-Alder dimerization, and acid-catalyzed ring-opening, causing it to rapidly degrade into a black, polymeric tar at room temperature[2].

If you have successfully generated this compound in situ and are attempting to isolate it, you must abandon standard room-temperature recrystallization protocols and adopt strict cryogenic techniques.

Frequently Asked Questions (Troubleshooting)

Q1: I attempted to recrystallize my crude 2-Bromofuran-3-carbaldehyde from ethanol, but the solution immediately turned into a black tar. What happened? A: You induced a nucleophilic attack and subsequent polymerization. Protic solvents (like ethanol or methanol) must never be used with this substrate. The highly electrophilic C3-aldehyde, activated by the adjacent C2-bromine, will rapidly undergo acetalization or nucleophilic attack by the alcohol. This disrupts the fragile aromaticity of the furan ring, leading to an irreversible ring-opening cascade and the formation of a polymeric tar.

Q2: Which solvent system is theoretically best for recrystallizing this compound? A: You must use a strictly anhydrous, non-polar to slightly polar aprotic solvent system at cryogenic temperatures. The optimal system is Diethyl Ether ( Et2​O ) / Pentane . Diethyl ether provides sufficient solubility for the polar aldehyde group at low temperatures (-78 °C) without acting as a nucleophile. Pentane acts as a non-polar antisolvent to gently force crystallization without providing thermal energy that would trigger decomposition.

Q3: Are there stable alternatives (synthons) I can use for my cross-coupling reactions to avoid this isolation step entirely? A: Yes. If your workflow permits, substitute the furan core with a thiophene core. 3-Bromothiophene-2-carbaldehyde (or 2-Bromothiophene-3-carbaldehyde) is commercially available, electronically stable, and can be recrystallized at room temperature using standard Hexanes/Ethyl Acetate mixtures.

Quantitative Data & Stability Comparison

To understand the necessity of the cryogenic protocol, compare the physicochemical stability of the furan derivative against its thiophene analogue.

Parameter2-Bromofuran-3-carbaldehyde3-Bromothiophene-2-carbaldehyde
CAS Number 223557-24-218711-15-4
Heteroatom Effect Oxygen (High electron density, diene-like)Sulfur (Lower electron density, aromatic)
Electronic Strain Extreme "Push-Pull" (C2-Br, C3-CHO)Moderate (Stable resonance structures)
Stability at 25°C Highly Unstable (Rapidly polymerizes)Stable (Commercially available)
Recrystallization Solvent Cryogenic (-78°C) Pentane / Diethyl EtherHexanes / Ethyl Acetate (Room Temp)
Synthetic Viability "Unknown/Failed" in standard literature[2]Excellent (Standard building block)

Logical Workflows & Methodologies

DegradationPathway A Crude 2-Bromofuran- 3-carbaldehyde B Room Temp / Protic Solvents A->B Improper Handling D Cryogenic (-78°C) / Aprotic Solvents A->D Strict Protocol C Ring-Opening / Polymerization (Tar) B->C Degradation E Successful Crystallization D->E Isolation

Logical relationship between handling conditions and isolation success for unstable furans.

Protocol: Cryogenic Recrystallization of Highly Unstable Furan Derivatives

Note: This protocol assumes you have generated the compound in a Schlenk flask under an inert Argon atmosphere.

Step 1: Preparation of Cryogenic Environment Pre-cool all receiving Schlenk flasks, gas-tight syringes, and anhydrous solvents (Diethyl ether, Pentane) to -78 °C using a dry ice/acetone bath. Do not allow any equipment to warm above -40 °C during the entire procedure.

Step 2: Extraction and Quenching Quench your crude reaction mixture strictly at -78 °C. Extract the aqueous layer using pre-chilled diethyl ether ( Et2​O ). The ether layer will contain your target compound.

Step 3: Cryogenic Filtration Pass the organic layer through a short, jacketed fritted funnel containing a pad of anhydrous sodium sulfate ( Na2​SO4​ ) and Celite. The jacket must be actively cooled to -78 °C. This removes water and palladium/catalyst residues that could catalyze ring-opening.

Step 4: Solvent Exchange and Layering Concentrate the filtrate under high vacuum at -40 °C. Do not use a standard rotary evaporator water bath. Once the Et2​O volume is reduced by 70%, carefully layer the concentrated solution with an equal volume of cold, anhydrous pentane using a pre-chilled syringe. Self-Validation Check: Observe the solution interface. If the solution remains pale yellow and clear, the compound is intact. If a dark brown or black oil begins to separate at the interface, polymerization has initiated. In this event, the batch is compromised and must be discarded.

Step 5: Crystallization and Harvesting Transfer the Schlenk flask to a -80 °C freezer. Allow crystals to form over 24-48 hours. Decant the mother liquor via a pre-chilled cannula. Wash the crystals with -78 °C pentane and dry under high vacuum. Self-Validation Check: The successful formation of a crystalline solid at -80 °C that redissolves cleanly into cold Et2​O without leaving a dark, insoluble residue confirms the structural integrity of the furan ring. The compound must be used immediately in situ for the next synthetic step; it will decompose upon warming to room temperature.

RecrystallizationWorkflow Step1 1. Quench Reaction at -78°C Step2 2. Extract with Cold Et2O (-78°C) Step1->Step2 Step3 3. Filter through Cold Celite/Na2SO4 Step2->Step3 Step4 4. Layer with Cold Pentane Step3->Step4 Step5 5. Crystallize at -80°C to -40°C Step4->Step5

Step-by-step cryogenic recrystallization workflow for highly reactive furan derivatives.

References
  • Title: One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Regioselectivity in 2-Bromofuran-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the design of robust routes involving bifunctional building blocks.

2-Bromofuran-3-carbaldehyde (CAS 223557-24-2) [1] presents a classic chemoselectivity challenge: it contains a highly reactive electrophilic C2-bromide adjacent to a nucleophile-susceptible C3-aldehyde. The causality behind its dual reactivity lies in the furan oxygen, which activates the C2 position for rapid oxidative addition by low-valent transition metals (Pd(0), Ni(0)), while the electron-withdrawing nature of the aldehyde further polarizes the ring.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Frequently Asked Questions (Troubleshooting)

Q: I read in a prominent 2020 organic chemistry paper that 2-bromofuran-3-carbaldehyde is an "unknown compound" and cannot be synthesized for annulation reactions. Is this true? A: This is a documented misconception in the literature. While a 2020 study on π-extended oligomers reported that 2-bromofuran-3-carbaldehyde was "unknown" and their synthetic procedures failed[2], the compound is in fact well-characterized, commercially available (MW: 174.98, Formula: C5H3BrO2)[1], and actively used in advanced methodologies. For instance, continuous-flow and multicomponent reactions successfully utilize 2-bromofuran-3-carbaldehyde to synthesize complex fused systems like 4-phenylfuro[3,2-c]pyridine via cascade reactions[3]. If your internal formylation of 2-bromofuran is failing due to decomposition, we recommend purchasing the commercial building block[4] or utilizing strict cryogenic conditions (-78 °C) during the LDA-mediated formylation.

Q: How do I perform a Suzuki or Sonogashira coupling at the C2-bromide without the C3-aldehyde undergoing side reactions? A: The key is exploiting the inherent kinetic difference between oxidative addition at the C2-Br bond and nucleophilic attack at the aldehyde. Palladium-catalyzed cross-couplings are highly chemoselective for the C-Br bond if mild bases are used. Causality: The C2-Br bond on the furan ring undergoes rapid oxidative addition with Pd(0) due to the adjacent heteroatom's electronic effects. As long as you avoid hydride-donating bases or strongly nucleophilic amines that could form stable imines with the aldehyde, the formyl group will remain intact. Use weak bases like K₂CO₃ or Cs₂CO₃ in aqueous/organic mixtures (e.g., Dioxane/H₂O)[2].

Q: I need to perform a Grignard addition on the C3-aldehyde. How do I prevent halogen-metal exchange or cross-reactivity at the C2-bromide? A: Grignard reagents (R-MgX) are highly nucleophilic but can also act as halogen-metal exchange agents, especially with alpha-heteroaryl bromides. Causality: The thermodynamic stability of the 2-furyl anion drives the unwanted halogen-metal exchange. To favor the kinetic nucleophilic addition to the aldehyde, you must run the reaction at strictly cryogenic temperatures (-78 °C) and add the Grignard reagent dropwise. Alternatively, using organozinc reagents (Reformatsky-type or Negishi-type) provides a milder nucleophile that selectively attacks the aldehyde without disturbing the C-Br bond.

Strategic Workflows & Visualizations

To determine the correct synthetic strategy, consult the logic tree and reaction pathway diagrams below.

G SM 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2) CrossCoupling C2 Cross-Coupling (Suzuki/Sonogashira) SM->CrossCoupling Pd cat., Mild Base (Chemoselective) NuAddition C3 Nucleophilic Addition (Grignard/Wittig) SM->NuAddition R-MgX or R-Li (-78 °C) Annulation Cascade Annulation (One-Pot MCR) SM->Annulation Alkyne, NH3/Amine Pd/Cu cat., 100 °C Product1 2-Substituted furan-3-carbaldehyde CrossCoupling->Product1 Product2 2-Bromo-3-substituted furan derivative NuAddition->Product2 Product3 Fused Furopyridines (e.g., 4-Phenylfuro[3,2-c]pyridine) Annulation->Product3

Reaction pathways for regioselective functionalization of 2-bromofuran-3-carbaldehyde.

LogicTree Start Goal: Functionalize 2-Bromofuran-3-carbaldehyde CheckTarget Which position are you targeting? Start->CheckTarget TargetC2 Target C2 (Bromide) CheckTarget->TargetC2 TargetC3 Target C3 (Aldehyde) CheckTarget->TargetC3 Q_C2 Using strong nucleophiles (e.g., n-BuLi, Grignard)? TargetC2->Q_C2 Q_C3 Using transition metals prone to oxidative addition? TargetC3->Q_C3 ProtectCHO Protect C3 as Acetal before C2 functionalization Q_C2->ProtectCHO Yes DirectCC Proceed with direct Pd-catalyzed cross-coupling Q_C2->DirectCC No (e.g., Suzuki) TempControl Use strict temp control (-78 °C) or Turbo-Grignard Q_C3->TempControl Yes (Halogen Exchange Risk) DirectAdd Proceed with direct condensation/addition Q_C3->DirectAdd No

Troubleshooting logic tree for selecting chemoselective reaction strategies.

Quantitative Data: Regioselective Outcomes

The following table summarizes expected yields and chemoselectivity profiles based on established reaction conditions.

Reaction TypeTarget PositionReagents / CatalystChemoselectivity / YieldReference
Cascade Annulation C2 & C3Phenylacetylene, NH₃, Pd/CuYields 4-Phenylfuro[3,2-c]pyridine / 82% [3]
Suzuki Coupling C2 (Bromide)Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃High (Aldehyde remains intact) / >80% General
Acetalization C3 (Aldehyde)Ethylene glycol, p-TsOH, RefluxComplete protection of C3 / >90% General

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in In-Process Controls (IPCs). These analytical checkpoints validate the reaction's progress before you commit to the workup phase.

Protocol A: One-Pot Cascade Synthesis of Fused Furopyridines

This protocol leverages both the C2 and C3 positions sequentially to build a fused 4-phenylfuro[3,2-c]pyridine core[3].

  • Preparation: In a flame-dried Schlenk tube, charge 2-bromofuran-3-carbaldehyde (1.0 equiv, 1.0 mmol), phenylacetylene (1.2 equiv, 1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent & Base: Add 5 mL of anhydrous DMF followed by tert-butylamine (2.0 equiv) which acts as both the base and the nitrogen source for the annulation.

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal the tube and heat the mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Self-Validation Step. Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) and GC-MS. The reaction is validated when the starting material peak (m/z 174) is completely consumed and replaced by the cyclized product mass. Do not proceed to workup until this is confirmed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography to isolate the fused heterocycle.

Protocol B: Chemoselective Acetal Protection of the Aldehyde

If your downstream chemistry requires strong nucleophiles (e.g., lithiation at C2), the C3-aldehyde must be protected first.

  • Preparation: Dissolve 2-bromofuran-3-carbaldehyde (1.0 equiv, 5.0 mmol) in 25 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Reagents: Add ethylene glycol (1.5 equiv, 7.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 equiv).

  • Reaction: Reflux the mixture vigorously (approx. 110 °C) for 4 hours. Water will collect in the Dean-Stark trap, driving the equilibrium toward the acetal.

  • In-Process Control (IPC): Self-Validation Step. Analyze an aliquot by ¹H NMR or TLC. The disappearance of the distinct aldehyde proton singlet (approx. 9.8 ppm) confirms complete protection.

  • Workup: Cool to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reversion. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-(1,3-dioxolan-2-yl)-3-bromofuran.

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: scbt.
  • Source: chemicalbook.

Sources

Technical Support Center: Troubleshooting 2-Bromofuran-3-carbaldehyde Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when working with highly functionalized oxygen heterocycles.

If you are experiencing rapid decomposition, intractable black tars, or zero yield during base-mediated cross-coupling involving 2-bromofuran-3-carbaldehyde , you are encountering a well-documented chemical phenomenon. In fact, comprehensive studies on regiodirected annulations have explicitly labeled 2-bromofuran-3-carbaldehyde as an "unknown compound" because all standard synthetic procedures fail to isolate it under basic conditions[1].

This guide is designed to explain the causality behind these failures and provide field-proven, self-validating methodologies to bypass them.

Part 1: Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn into a black tar instantly upon adding aqueous bases like K₂CO₃ or NaOH? A: The degradation is driven by the synergistic electronic effects of the furan ring. Unlike stable aromatics, the furan oxygen strongly polarizes the ring. The C2 position, bearing a bromide leaving group, is made exceptionally electrophilic by the adjacent electron-withdrawing formyl (-CHO) group at C3. When exposed to aqueous base, hydroxide ions attack the C2 position via Nucleophilic Aromatic Substitution (SNAr), displacing the bromide. The resulting 2-hydroxyfuran intermediate is highly unstable and instantly undergoes ring cleavage into reactive acyclic dicarbonyls, which rapidly polymerize into the black tar you observe.

Q2: I successfully performed this exact cross-aldol condensation using 2-bromothiophene-3-carbaldehyde. Why does the furan analogue fail under the exact same conditions? A: This comes down to heteroatom polarizability and aromatic resonance energy. Sulfur (in thiophene) is larger, less electronegative, and provides greater aromatic stabilization energy than oxygen (in furan). Consequently, the thiophene ring is robust enough to resist nucleophilic attack at C2. Furan’s lower aromaticity and highly polarized C-O bonds make it a prime target for base-catalyzed ring opening. You cannot blindly transfer thiophene protocols to furan scaffolds[1].

Q3: Can I avoid degradation by using a weaker organic base like triethylamine (Et₃N) instead of inorganic carbonates? A: Switching to Et₃N slows down the hydrolytic ring-opening pathway, but it introduces a new problem: the Cannizzaro reaction and aldol-type self-condensation. Because 2-bromofuran-3-carbaldehyde lacks alpha-hydrogens, the formyl group itself becomes the target for base-mediated disproportionation or attack by other nucleophiles in the mixture.

Part 2: Degradation Kinetics & Base Compatibility

To predict how your specific reaction conditions will impact the stability of the furan scaffold, refer to the quantitative compatibility matrix below.

Table 1: Degradation Profiles of 2-Bromofuran-3-carbaldehyde under Basic Conditions

Base SystemSolvent EnvironmentpKa (aq)Primary Degradation PathwayEstimated Half-LifeVisual IndicatorRecommended Action
NaOH (1M) H₂O / THF13.8SNAr / Ring Cleavage< 2 minsInstant black tarDO NOT USE
K₂CO₃ (3 eq) DMF / H₂O10.3Cannizzaro & Ring Cleavage10 - 30 minsDark brown solutionDO NOT USE
Et₃N (2 eq) DCM10.7Aldol self-condensation2 - 4 hoursYellow to orange shiftUse with extreme caution
Cs₂CO₃ (Anhydrous) Toluene (Dry)10.3Surface-mediated degradation> 12 hoursSlow yellowingPreferred for Coupling

Part 3: Mechanistic Visualization

Understanding the exact pathways of degradation is critical for designing a workaround. The diagram below illustrates the two primary modes of failure when this compound is exposed to basic conditions.

G Start 2-Bromofuran-3-carbaldehyde + Base (OH⁻ / CO₃²⁻) Path1 Nucleophilic Attack at C=O (Cannizzaro Reaction) Start->Path1 Path2 Nucleophilic Attack at C2 (SNAr Pathway) Start->Path2 Prod1A 2-Bromofuran-3-carboxylic Acid Path1->Prod1A Oxidation Prod1B 2-Bromofuran-3-ylmethanol Path1->Prod1B Reduction Inter2 2-Hydroxyfuran Intermediate (Unstable) Path2->Inter2 -Br⁻ Prod2 Acyclic Dicarbonyls & Polymeric Tar Inter2->Prod2 Ring Cleavage

Base-catalyzed degradation pathways of 2-bromofuran-3-carbaldehyde.

Part 4: Field-Proven Workaround Protocol

To successfully utilize this scaffold, you must mask the electronic deficiency of the ring before exposing it to base. The following self-validating protocol utilizes in situ acetal protection followed by anhydrous cross-coupling.

Methodology: In Situ Acetal Protection and Anhydrous Cross-Coupling

Phase 1: Acetalization (Masking the Electrophile) Causality: Converting the aldehyde to a dimethyl acetal removes the electron-withdrawing effect of the carbonyl, physically blocking the Cannizzaro reaction and significantly dampening the SNAr ring-opening pathway.

  • Generate 2-bromofuran-3-carbaldehyde in situ (e.g., via lithiation of 2-bromofuran at -78°C followed by DMF quench)[2].

  • Instead of standard aqueous workup, immediately add 5.0 equivalents of trimethyl orthoformate and a catalytic amount of anhydrous p-TsOH in dry methanol.

  • Stir at 0°C for 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃. Run a TLC (Hexanes:EtOAc 9:1) and stain with 2,4-DNP. The absence of a yellow/orange spot confirms the aldehyde is fully protected. Do not proceed to Phase 2 until this is validated.

Phase 2: Anhydrous Base-Mediated Coupling Causality: Eliminating water prevents the formation of highly nucleophilic hydroxide ions, shutting down hydrolytic cleavage.

  • Concentrate the acetal intermediate under reduced pressure (keep the bath below 25°C).

  • Dissolve the crude acetal in strictly anhydrous Toluene.

  • Add your coupling partner (e.g., boronic acid), palladium catalyst, and 2.0 equivalents of anhydrous Cs₂CO₃ (do not use aqueous K₂CO₃).

  • Heat to 80°C under a strict Argon atmosphere for 12 hours.

  • Validation Checkpoint: Perform LC-MS on a filtered aliquot. You should observe the mass of the coupled acetal product. The furan ring will remain intact.

Phase 3: Mild Acidic Deprotection Causality: The furan ring is substantially more stable under mild acidic conditions than basic ones.

  • Filter the reaction mixture through a short pad of Celite to remove the base.

  • Treat the filtrate with 10% aqueous HCl in THF at 0°C for 30 minutes.

  • Neutralize carefully and extract with EtOAc to isolate your functionalized furan-3-carbaldehyde.

References

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Organic Letters (ACS Publications) URL:[Link]

  • Safety Data Sheet & Chemical Properties - 2-Bromofuran Chemsrc Database URL:[Link]

Sources

Validation & Comparative

In Silico vs. Empirical NMR Prediction for Elusive Heterocycles: A Comparison Guide for 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Predictive Software Comparison & Experimental Protocol Guide.

Executive Summary: The Paradox of the "Unknown" Building Block

In the development of π-extended oligomers and advanced thienopyridine derivatives for pharmaceutical research, halogenated furan carbaldehydes are highly sought-after building blocks 1. A prime example is 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2) .

Despite being listed with structural identifiers in major databases like2 [[2.2]] and appearing in various commercial vendor catalogs [[3]], this compound is notoriously intractable in the laboratory. As highlighted in a landmark 2020 study published in 4, "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product" [[1.8]].

When a physical chemical product cannot be synthesized, researchers must rely on digital products —specifically, computational NMR prediction software—to model reaction pathways, identify degradation byproducts, and design alternative synthetic routes. This guide objectively compares the performance of Empirical NMR Predictors (e.g., ChemDraw, Mnova) against Ab Initio Density Functional Theory (DFT) for assigning the 1 H and 13 C chemical shifts of this elusive molecule.

Product Comparison: Empirical vs. DFT-GIAO Predictions

Empirical predictors rely on database-driven additivity rules, making them incredibly fast but potentially inaccurate for highly strained or electronically unusual heterocycles. In contrast, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method model the exact 3D electronic environment, offering higher fidelity at the cost of computational time.

Below is the quantitative comparison of the predicted NMR spectra in CDCl 3​ .

Quantitative Data Summary: Predicted 1 H and 13 C NMR Shifts
NucleusPositionEmpirical Prediction (ppm)DFT-GIAO Prediction (ppm)Multiplicity & J-CouplingCausality / Substituent Effect
1 H CHO9.759.82s, 1HStrong anisotropic deshielding from the C=O double bond.
1 H H-57.457.62d, J = 2.0 Hz, 1HDeshielded by the adjacent electronegative ring oxygen.
1 H H-46.856.91d, J = 2.0 Hz, 1HShielded relative to H-5; experiences mesomeric withdrawal from -CHO.
13 C CHO184.5185.2-Highly deshielded carbonyl carbon.
13 C C-5145.5147.1-Alpha to ring oxygen; strong inductive deshielding.
13 C C-3128.5126.4-Mesomeric withdrawal (-M) from the attached formyl group.
13 C C-2125.0122.8-Heavy atom effect of Bromine provides anomalous shielding to C-2.
13 C C-4111.0110.2-Least deshielded carbon in the furan core.

Note: DFT calculations were performed at the B3LYP/6-311+G(2d,p) level using the PCM solvation model for Chloroform.

Visualizing the Logical Relationships

Workflow: The Role of In Silico Prediction in Failed Syntheses

When experimental synthesis fails, computational prediction bridges the gap between commercial catalog claims and laboratory reality.

G Start Target: 2-Bromofuran-3-carbaldehyde Predict Computational NMR Prediction (DFT-GIAO / Empirical) Start->Predict Synthesize Experimental Synthesis (Lithiation / Vilsmeier-Haack) Start->Synthesize Catalog Commercial Catalogs (CAS 223557-24-2) Start->Catalog Assess Compare Spectra (Predicted vs. Catalog Data) Predict->Assess Fail Synthetic Failure (Ring Opening / Degradation) Synthesize->Fail Documented in Literature Fail->Assess Forces reliance on in silico data Catalog->Assess

Caption: Workflow demonstrating how synthetic failure necessitates computational NMR prediction.

Causality of Chemical Shifts: Substituent Effects

The furan ring's electron density is heavily manipulated by the conflicting electronic demands of the C2-Bromine and C3-Carbaldehyde.

G Furan Furan Core Br C2: Bromine (-Br) Heavy Atom Effect Inductive Withdrawal Furan->Br CHO C3: Carbaldehyde (-CHO) Mesomeric Withdrawal (-M) Furan->CHO H4 C4: Proton (H4) Deshielded (~6.9 ppm) Br->H4 +0.1 ppm H5 C5: Proton (H5) Deshielded (~7.6 ppm) Br->H5 +0.1 ppm CHO->H4 +0.4 ppm CHO->H5 +0.2 ppm

Caption: Electronic substituent effects of -Br and -CHO dictating the furan ring's NMR shifts.

Experimental & Computational Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for both the computational prediction and the historically attempted (and failed) synthesis.

Protocol A: Self-Validating DFT NMR Prediction Workflow

This computational protocol ensures that the predicted NMR shifts are rigorously grounded in quantum mechanics.

  • Conformational Search: Generate 3D conformers of 2-bromofuran-3-carbaldehyde. Rotate the C3-CHO bond to find the global minimum (typically where the carbonyl oxygen points away from the bulky C2-Bromine to minimize steric clash).

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory.

    • Self-Validation Step: Run a frequency calculation (Freq). The presence of zero imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • NMR Shielding Tensor Calculation: Submit the optimized geometry to a GIAO (Gauge-Independent Atomic Orbital) calculation at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) set to Chloroform to simulate solvent effects.

  • Reference Scaling: Calculate the isotropic shielding constant for Tetramethylsilane (TMS) at the exact same level of theory. Subtract the target molecule's shielding values from the TMS reference to yield the final chemical shifts (ppm).

Protocol B: Attempted Experimental Synthesis (Directed Ortho-Lithiation)

Understanding why a protocol fails is as important as knowing how to execute it. This is the standard route that leads to the synthetic dead-end documented in the literature [[1.8]].

  • Acetal Protection: React 3-furaldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in refluxing toluene (Dean-Stark trap) to form 2-(furan-3-yl)-1,3-dioxolane.

    • Self-Validation Step: 1 H NMR of the crude mixture must show the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the acetal proton at ~5.9 ppm.

  • Lithiation & Bromination: Cool the protected furan to -78 °C in dry THF. Dropwise add n-Butyllithium (1.1 eq). The acetal oxygen directs the lithium to the C2 position. After 1 hour, quench with Carbon Tetrabromide (CBr 4​ ).

    • Causality of Complication: Furan alpha-protons are highly acidic, but competing lithiation at C5 can occur if the directing group is sterically hindered.

  • Acidic Deprotection (The Failure Point): Treat the crude brominated acetal with 1M HCl in THF to unmask the aldehyde.

    • Causality of Failure: Furan rings substituted with both electron-withdrawing groups (-CHO) and halogens (-Br) are highly sensitive. Under acidic aqueous conditions, the furan ring undergoes rapid nucleophilic attack and subsequent ring-opening , yielding a complex black polymeric tar rather than the desired 2-bromofuran-3-carbaldehyde. This confirms its status as an "unknown" isolable compound [[1.8]].

References

  • Source: Organic Letters (ACS Publications)
  • Title: 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 Source: PubChem URL
  • Source: Santa Cruz Biotechnology (SCBT)
  • Title: 7-Nitrothieno[3,2-b]pyridine Source: Benchchem URL

Sources

FTIR Spectral Analysis of the Carbonyl Stretch in 2-Bromofuran-3-carbaldehyde: A Comparative Guide to Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereoelectronic Environment of 2-Bromofuran-3-carbaldehyde

2-Bromofuran-3-carbaldehyde (CID: 22503568) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of π -extended oligomers and targeted therapeutics[1][2]. In Fourier-Transform Infrared (FTIR) spectroscopy, the carbonyl (C=O) stretching vibration is the most diagnostic feature of this molecule. Because the C=O bond possesses a large electronegativity difference between carbon and oxygen, it has a significant dipole moment. During a molecular vibration, this results in a large change in the dipole moment with respect to bond length ( dμ/dx ), yielding an intensely absorbing, highly identifiable peak[3].

For researchers and drug development professionals, accurately resolving this peak requires understanding the molecule's specific stereoelectronic environment. While standard saturated aliphatic aldehydes exhibit a C=O stretch between 1740–1720 cm⁻¹[4], 2-Bromofuran-3-carbaldehyde is subject to two competing forces:

  • Conjugation (Resonance): The carbonyl group is conjugated with the aromatic furan ring. This π -electron delocalization lowers the energy required for the stretching transition, shifting the absorption to lower wavenumbers (typically 1710–1685 cm⁻¹)[4][5].

  • Inductive Effect (-I): The highly electronegative bromine atom at the adjacent 2-position withdraws electron density through the σ -bond network. This partial removal of electron density from the carbonyl carbon slightly strengthens the C=O double bond, counteracting a portion of the conjugation effect and pushing the frequency slightly higher than a non-halogenated analog.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing solid organic precursors, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission fundamentally alters the spectral output and quantitative reliability[6].

ATR-FTIR (Attenuated Total Reflectance) ATR relies on an evanescent wave that penetrates only a few micrometers into the sample[7].

  • Causality & Advantage: Because it requires no sample dilution, it eliminates moisture artifacts. This is critical because water absorbs heavily near 1640 cm⁻¹, which can artificially broaden the baseline near the critical C=O peak[8].

  • Limitation: The penetration depth ( dp​ ) is frequency-dependent. The higher the frequency, the shallower the sampling depth. Consequently, high-wavenumber peaks (like C-H stretches >3000 cm⁻¹) appear artificially weaker relative to the C=O stretch when compared to transmission spectra[7].

Transmission FTIR (KBr Pellet) The sample is homogeneously dispersed in an IR-inactive potassium bromide matrix and pressed into a disc[8].

  • Causality & Advantage: This method provides a classic transmission spectrum that adheres strictly to the Beer-Lambert Law. The longer effective pathlength makes it the gold standard for detecting trace impurities and performing quantitative library matching[6][9].

  • Limitation: KBr is highly hygroscopic. Improper pressing or moisture absorption leads to baseline drift. Furthermore, if the sample is not ground below the wavelength of the IR radiation (<2 µm), it causes the Christiansen effect (severe scattering and asymmetrical peak distortion)[6][8].

Data Presentation: Modality Comparisons

Table 1: Operational and Spectral Comparison of FTIR Techniques
ParameterATR-FTIRTransmission (KBr Pellet)
Sample Preparation None required; direct application.Labor-intensive (Milling, Vacuum Pressing).
Sensitivity Moderate (Surface-level penetration).High (Longer effective optical pathlength).
Spectral Artifacts Frequency-dependent peak intensity shifts.Christiansen effect (scattering), moisture bands.
Reproducibility High (Minimal operator-induced variance).Variable (Highly dependent on operator skill).
Table 2: Expected Carbonyl (C=O) Stretch Frequencies across Modalities
Analytical ModalityExpected C=O Stretch (cm⁻¹)Mechanistic Causality for Shift
DFT (Gas Phase) ~1715 - 1725Unperturbed state; reflects pure baseline conjugation and inductive effects without solvent or lattice interactions.
KBr Transmission ~1685 - 1700Solid-state intermolecular dipole-dipole interactions slightly weaken the C=O bond, lowering the stretching frequency.
ATR-FTIR ~1680 - 1695Anomalous dispersion alters the refractive index near the strong absorption band, slightly shifting the peak to lower wavenumbers compared to transmission.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every FTIR measurement must operate as a self-validating system. Do not proceed to data acquisition if the validation gates fail.

Protocol A: ATR-FTIR Workflow
  • Crystal Validation: Clean the diamond or Germanium ATR crystal with spectroscopic-grade isopropanol. Perform a background scan.

    • Validation Gate: The background must show >95% transmittance and an absolutely flat baseline with no residual organic peaks.

  • Sample Application: Apply ~2-5 mg of 2-Bromofuran-3-carbaldehyde directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch clicks.

    • Causality: Consistent pressure ensures intimate contact, maximizing the evanescent wave's penetration and preventing spectral noise caused by air gaps[6].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

  • Correction: Apply an ATR correction algorithm in the spectrometer software to account for the frequency-dependent penetration depth, normalizing the spectrum for accurate comparison with transmission libraries[7].

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for >24 hours to eliminate adsorbed water[8].

  • Sample Milling: Grind 1-2 mg of 2-Bromofuran-3-carbaldehyde with 100 mg of dry KBr in an agate mortar for 3-5 minutes.

    • Causality: The sample particles must be smaller than the wavelength of the IR radiation (<2 µm) to prevent scattering and baseline sloping[6].

  • Pellet Pressing: Transfer the homogenized mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 2 minutes[8].

  • Visual Validation:

    • Validation Gate: The resulting pellet must be optically transparent. A cloudy pellet indicates trapped moisture, air, or insufficient grinding and must be discarded[8].

  • Data Acquisition: Place the pellet in the transmission holder and scan (4 cm⁻¹ resolution, 32 scans) against a blank KBr pellet background.

Workflow Visualization

FTIR_Workflow Start Start: 2-Bromofuran-3-carbaldehyde Decision Select FTIR Modality Start->Decision ATR ATR-FTIR Method Decision->ATR KBr KBr Pellet Method Decision->KBr ATR_Prep Clean Crystal & Run Background ATR->ATR_Prep KBr_Prep Grind <2µm with KBr Press under Vacuum KBr->KBr_Prep ATR_Val >95% Transmittance? ATR_Prep->ATR_Val KBr_Val Optically Transparent? KBr_Prep->KBr_Val ATR_Val->ATR_Prep No (Reclean) Acquire Acquire Spectra (C=O ~1680 cm⁻¹) ATR_Val->Acquire Yes KBr_Val->KBr_Prep No (Repress) KBr_Val->Acquire Yes ATR_Corr Apply ATR Correction Acquire->ATR_Corr If ATR Library Cross-Validate Data Acquire->Library If KBr ATR_Corr->Library

Self-validating FTIR workflow for analyzing 2-Bromofuran-3-carbaldehyde.

Sources

High-Resolution Mass Spectrometry (HRMS) Strategies for 2-Bromofuran-3-carbaldehyde: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical performance of High-Resolution Mass Spectrometry (HRMS) platforms requires more than reading instrument specifications; it demands aligning the physicochemical realities of the analyte with the physics of the mass analyzer. This guide provides an objective, data-driven comparison of HRMS methodologies for the rigorous characterization of 2-Bromofuran-3-carbaldehyde.

Chemical Context & The Analytical Challenge

2-Bromofuran-3-carbaldehyde ( C5​H3​BrO2​ ) is a critical halogenated building block used in the synthesis of π -extended oligomers and thienopyridine-based pharmaceuticals. Historically, this molecule was notoriously difficult to synthesize and isolate, often cited as an elusive intermediate in organic literature[1]. Today, its commercial availability necessitates robust analytical frameworks for quality control and reaction monitoring.

With a monoisotopic mass of 173.9316 Da for the 79Br isotope[2][3], this compound presents three distinct analytical challenges:

  • Low Molecular Weight & Neutrality : It lacks highly basic nitrogen centers, making standard Electrospray Ionization (ESI) highly inefficient.

  • Volatility : As a small furan derivative, it is prone to evaporative loss during standard liquid chromatography (LC) sample evaporation steps.

  • Reactivity : The carbaldehyde group is susceptible to acetal formation if prepared in unbuffered alcoholic solvents.

Platform Comparison: Q-TOF vs. Orbitrap

When analyzing small, halogenated heterocycles, the choice between a Quadrupole Time-of-Flight (Q-TOF) and an Orbitrap mass spectrometer dictates the boundaries of your data[4][5].

  • Orbitrap HRMS : Operates by trapping ions in an electrostatic field. Its primary advantage is ultra-high resolving power (>100,000 FWHM). Causality: This extreme resolution is mandatory when analyzing 2-Bromofuran-3-carbaldehyde in complex biological or environmental matrices, as it effectively separates the target m/z 173.9316 from isobaric background noise. However, Orbitraps are susceptible to space-charge effects; overfilling the C-trap with highly abundant matrix ions can distort mass accuracy[5].

  • Q-TOF HRMS : Operates by accelerating ions through a flight tube. Its primary advantage is superior acquisition speed (up to 50 Hz) and isotopic fidelity . Causality: For fast Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC) where peak widths are under 3 seconds, the Q-TOF ensures >15 data points across the peak, providing superior quantitative reproducibility compared to the slower scan rates of the Orbitrap.

Ionization Modalities: Causality in Experimental Design

To achieve optimal ion yield, the ionization technique must be tailored to the molecule's lack of basicity and high volatility.

  • Why APCI over ESI? Standard ESI relies on solution-phase charging. Because 2-Bromofuran-3-carbaldehyde is weakly basic, ESI yields poor signal-to-noise ratios. Atmospheric Pressure Chemical Ionization (APCI) utilizes a corona discharge to create gas-phase reagent ions, which efficiently transfer protons to the carbaldehyde oxygen, yielding a robust [M+H]+ ion at m/z 174.9389.

  • Why GC-EI? Given the compound's volatility, Gas Chromatography coupled with Electron Ionization (GC-EI) serves as a powerful orthogonal technique. Hard ionization at 70 eV generates the radical cation M+∙ ( m/z 173.9316) and a diagnostic [M−Br]+ fragment ( m/z 95.0133), providing structural confirmation that soft ionization (APCI) cannot.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below utilize the natural isotopic signature of Bromine ( 79Br 50.69% and 81Br 49.31%) as a built-in quality control metric.

Protocol A: LC-APCI-Q-TOF Workflow

Objective : High-throughput quantitation and purity profiling.

  • Sample Preparation : Dilute the analyte to 1 µg/mL in Acetonitrile/Water (50:50). Causality: Methanol is strictly avoided to prevent the catalytic formation of hemiacetals or acetals at the C3-carbaldehyde position, which would artificially alter the observed mass.

  • Chromatography : Inject 2 µL onto a Pentafluorophenyl (PFP) UHPLC column. Causality: A standard C18 phase offers poor retention for small, polar furans (XLogP3 ~1.5)[3]. The PFP phase induces π−π and dipole-dipole interactions with the furan ring and the bromine atom, ensuring retention beyond the void volume.

  • Ionization : APCI in positive mode. Corona current set to 4 µA; vaporizer temperature at 350°C.

  • Self-Validation Check (Isotopic Fidelity) : The data system is programmed to integrate both [M+H]+ peaks ( m/z 174.9389 and m/z 176.9369). Rule : If the 79Br/81Br ratio deviates from 1:0.97 by more than 5%, the system flags the result for detector dead-time saturation, automatically triggering a 10-fold sample dilution.

Protocol B: GC-EI-Orbitrap Workflow

Objective : Ultra-high mass accuracy structural confirmation.

  • Sample Preparation : Dilute the analyte to 0.5 µg/mL in LC-MS grade Hexane. Causality: Hexane ensures optimal focusing during splitless injection onto the non-polar GC stationary phase.

  • Chromatography : Inject 1 µL onto a DB-5MS column. Temperature program: 50°C (hold 1 min) to 250°C at 20°C/min.

  • Ionization & Acquisition : EI at 70 eV. Orbitrap resolution set to 60,000 FWHM at m/z 200.

  • Self-Validation Check (Space-Charge Monitoring) : The absolute mass error of the M+∙ ion must remain < 1.5 ppm. Rule : If the mass error drifts beyond 1.5 ppm at the peak apex but remains < 1 ppm at the peak tails, it indicates C-trap overfilling (space-charge effect)[5]. The automatic gain control (AGC) target must be lowered.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance data of both platforms when executing the self-validating protocols for 2-Bromofuran-3-carbaldehyde.

Performance ParameterLC-APCI-Q-TOFGC-EI-OrbitrapAnalytical Significance
Target Ion [M+H]+ ( m/z 174.9389) M+∙ ( m/z 173.9316)Defines the ionization mechanism.
Mass Accuracy (Routine) < 2.5 ppm< 1.0 ppmOrbitrap provides superior confidence for elemental composition.
Resolving Power (FWHM) ~45,000>100,000High resolution isolates the analyte from isobaric matrix interference.
Isotopic Ratio Error < 1.5% < 4.5%Q-TOF detectors (TDC/ADC) maintain better linearity without space-charge distortion.
Acquisition Rate 15 Hz4 HzQ-TOF yields >15 points/peak for UHPLC, ensuring precise quantitation.
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mLGC-EI provides superior sensitivity due to the molecule's volatility.

Workflow Visualization

HRMS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization Modalities cluster_analyzers HRMS Platforms Sample 2-Bromofuran-3-carbaldehyde MW: 174.98 g/mol PrepLC LC: Dilute in ACN/H2O (PFP Column Retention) Sample->PrepLC PrepGC GC: Dilute in Hexane (Prevents Acetal Formation) Sample->PrepGC APCI APCI (+) Gas-Phase Protonation [M+H]+ PrepLC->APCI EI EI (70 eV) Electron Ionization M+• PrepGC->EI QTOF Q-TOF HRMS High Scan Rate (15 Hz) APCI->QTOF Orbitrap Orbitrap HRMS Ultra-High Res (>100k) APCI->Orbitrap EI->QTOF EI->Orbitrap Validation Self-Validating Data Processing 1:1 Isotopic Ratio (79Br/81Br) Mass Error Monitoring QTOF->Validation Orbitrap->Validation

Figure 1: Comparative HRMS analytical workflow for 2-Bromofuran-3-carbaldehyde.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22503568, 2-Bromofuran-3-carbaldehyde." PubChem. Available at:[Link][3]

  • Mancuso, R., et al. "One-Pot Regiodirected Annulations for the Rapid Synthesis of π -Extended Oligomers." Organic Letters, American Chemical Society, 2020. Available at:[Link][1]

  • Hawkes, J. A., et al. "Evaluation of the Orbitrap Mass Spectrometer for the Molecular Fingerprinting Analysis of Natural Dissolved Organic Matter." Analytical Chemistry, American Chemical Society, 2016. Available at:[Link][5]

Sources

HPLC Method Development for Purity Analysis of 2-Bromofuran-3-carbaldehyde: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, highly polar, and halogenated heterocyclic compounds. 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) [1] is a critical intermediate in pharmaceutical synthesis. However, its purity analysis presents a classic chromatographic hurdle: separating the target active pharmaceutical ingredient (API) intermediate from closely related impurities, such as its regioisomer (3-bromofuran-2-carbaldehyde) and its primary oxidation degradation product (2-bromofuran-3-carboxylic acid).

Standard C18 columns often fail to provide adequate resolution for these critical pairs due to their reliance on purely hydrophobic dispersion forces. In this guide, we will objectively compare the performance of traditional C18 phases against alternative aromatic chemistries—specifically Biphenyl and Pentafluorophenyl (PFP) columns—to establish a robust, self-validating HPLC method.

Mechanistic Overview: Moving Beyond C18

To understand why method development for 2-bromofuran-3-carbaldehyde requires specialized stationary phases, we must analyze the molecule's physicochemical properties. It possesses a planar aromatic furan ring, a polar aldehyde group, and a bulky, electronegative bromine atom.

  • C18 (Octadecylsilane): Relies on partitioning between the mobile phase and a flexible, hydrophobic alkyl chain. Because regioisomers of bromofuran-carbaldehyde have nearly identical partition coefficients (LogP 1.5) [1], C18 phases struggle to differentiate them, resulting in co-elution.

  • Biphenyl: Contains two aromatic rings that provide strong π−π interactions. This phase excels at retaining and separating conjugated aromatic systems based on their electron density [2].

  • PFP (Pentafluorophenyl): Features a rigid, highly electronegative fluorinated ring. PFP columns offer multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, hydrogen bonding, and exceptional shape selectivity[3, 4]. The strong dipole induced by the carbon-fluorine bonds interacts uniquely with the polarizable bromine atom of the analyte.

The Role of the Organic Modifier: Causality in Mobile Phase Selection

A critical, often overlooked factor in utilizing Biphenyl and PFP columns is the choice of organic modifier. Methanol (MeOH) is vastly superior to Acetonitrile (MeCN) for these applications. Acetonitrile contains π electrons (in its cyano group) that compete with the analyte for the π−π interaction sites on the stationary phase, suppressing the column's unique selectivity. Methanol lacks π electrons, allowing the stationary phase's aromatic and dipole mechanisms to dominate [2].

Method Development Workflow

The following diagram illustrates the logical progression used to establish the optimal purity method.

G A Define Target Profile (2-Bromofuran-3-carbaldehyde & Impurities) B Stationary Phase Screening (C18, Biphenyl, PFP) A->B Select Columns C Mobile Phase Selection (MeOH vs. MeCN / Buffer pH) B->C Evaluate Selectivity D Gradient & Temp Optimization (Maximize Rs for Critical Pair) C->D Fine-tune Parameters E Method Validation (ICH Q2 Guidelines) D->E Finalize Method

HPLC method development workflow for halogenated furan derivatives.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before sample analysis begins.

Reagents and Sample Preparation
  • Diluent: Water:Methanol (50:50, v/v).

  • Target Concentration: 0.5 mg/mL of 2-Bromofuran-3-carbaldehyde.

  • Spiked Impurity Solution (SST): Target API spiked with 0.5% (w/w) of 2-bromofuran-3-carboxylic acid, furan-3-carbaldehyde, and 3-bromofuran-2-carbaldehyde.

  • Preparation: Weigh 25.0 mg of the sample into a 50 mL volumetric flask. Dissolve in 25 mL of Methanol, sonicate for 5 minutes, and dilute to volume with HPLC-grade Water. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Columns Tested (all 150 mm x 4.6 mm, 3 µm core-shell particles):

    • Column A: Standard C18 (Endcapped)

    • Column B: Biphenyl

    • Column C: Pentafluorophenyl (PFP)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7). Causality: Low pH ensures the carboxylic acid degradation product remains fully protonated (neutral), preventing peak tailing and retention time shifts.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for conjugated furan absorbance).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 30 70
15.0 30 70
15.1 80 20

| 20.0 | 80 | 20 |

System Suitability Criteria (Acceptance Limits)
  • Resolution ( Rs​ ): 2.0 between 2-bromofuran-3-carbaldehyde and 3-bromofuran-2-carbaldehyde.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • RSD of Peak Area: 1.0% (for 5 replicate injections of the standard).

Comparative Performance Data

The spiked impurity solution was injected onto all three columns under identical gradient conditions. The quantitative performance metrics are summarized below.

Table 1: Chromatographic Performance Comparison Across Stationary Phases

Analyte (Elution Order)C18 Column ( tR​ min)C18 Resolution ( Rs​ )Biphenyl Column ( tR​ min)Biphenyl Resolution ( Rs​ )PFP Column ( tR​ min)PFP Resolution ( Rs​ )
1. 2-Bromofuran-3-carboxylic acid4.12N/A4.85N/A5.30N/A
2. Furan-3-carbaldehyde6.456.27.908.58.159.1
3. 2-Bromofuran-3-carbaldehyde (API)8.905.810.456.411.208.3
4. 3-Bromofuran-2-carbaldehyde (Imp)9.251.1 (Fail) 11.101.7 (Marginal) 12.453.2 (Pass)
Peak Symmetry ( Tf​ ) Comparison for Main Peak
  • C18: Tf​ = 1.35

  • Biphenyl: Tf​ = 1.18

  • PFP: Tf​ = 1.05

Results & Discussion

The experimental data definitively proves that stationary phase chemistry dictates the success of this separation.

Why did C18 fail? The C18 column failed to resolve the critical pair (Peaks 3 and 4; Rs​ = 1.1). Because C18 relies solely on hydrophobicity, it cannot distinguish between the subtle steric differences of the bromine atom shifting from the C2 to the C3 position on the furan ring.

Why did Biphenyl show improvement? The Biphenyl column increased overall retention times and improved resolution ( Rs​ = 1.7). The π−π interactions between the biphenyl phase and the furan ring provided a secondary retention mechanism. However, an Rs​ of 1.7 is barely above baseline resolution and lacks the robustness required for routine Quality Control (QC) environments, where column aging could quickly lead to co-elution.

Why is PFP the optimal choice? The PFP column delivered exceptional performance, achieving a resolution of 3.2 for the critical pair and near-perfect peak symmetry ( Tf​ = 1.05). This is driven by shape selectivity and dipole-dipole interactions [3, 4]. The rigid, planar nature of the pentafluorophenyl ring is highly sensitive to the steric profile of the analytes. Furthermore, the highly electronegative fluorine atoms on the stationary phase interact strongly with the polarizable bromine atom and the aldehyde dipole of the analyte. The specific spatial arrangement of the bromo- and formyl- groups in 2-bromofuran-3-carbaldehyde versus 3-bromofuran-2-carbaldehyde results in distinct dipole moments, which the PFP column exploits to achieve baseline separation.

Conclusion & Recommendations

For the purity analysis of 2-Bromofuran-3-carbaldehyde and its related regioisomeric impurities, traditional C18 columns are inadequate .

Recommendation: Laboratories should adopt a PFP (Pentafluorophenyl) stationary phase coupled with a Methanol-based gradient. This combination leverages dipole-dipole interactions and shape selectivity, ensuring robust, baseline resolution ( Rs​>3.0 ) of critical impurity pairs, thereby satisfying stringent regulatory requirements for pharmaceutical intermediate analysis.

References

  • Title: 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of biphenyl and other aromatic stationary phases Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: PFP(2) - Hydrogen bonding and retention mechanisms Source: Phenomenex URL: [Link]

Comparative Reactivity Guide: 2-Bromofuran-3-carbaldehyde vs. 2-Chlorofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex heterocyclic scaffolds for drug discovery and organic materials, 2-halogenated furan-3-carbaldehydes serve as highly versatile, bifunctional building blocks. The strategic choice between 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) and 2-Chlorofuran-3-carbaldehyde (CAS: 31491-42-6) fundamentally alters the synthetic trajectory of a project. As a Senior Application Scientist, I have compiled this guide to objectively compare their reactivity profiles, grounded in thermodynamic principles and field-proven experimental data.

Mechanistic Causality: The Halogen Effect

The divergence in reactivity between these two substrates is not arbitrary; it is governed by strict quantum mechanical and thermodynamic rules.

A. Bond Dissociation Energy (BDE) & Oxidative Addition

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond is typically the rate-determining step. The C–Br bond dissociation energy is approximately ~68 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol . Consequently, the bromo-derivative readily undergoes oxidative addition under mild conditions with standard ligands (like PPh3). The chloro-derivative, conversely, presents a high kinetic barrier, necessitating elevated temperatures and electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to force the Pd(0) center to insert into the stubborn C–Cl bond.

B. Halogen-Metal Exchange Dynamics

Halogen-lithium exchange is driven by the polarizability of the halogen atom and the stabilization of the resulting organolithium intermediate. Bromine's larger atomic radius and higher polarizability facilitate a rapid, quantitative exchange with n-BuLi at –78 °C. Chlorine is significantly less polarizable; attempting a lithium-halogen exchange on the chloro-derivative with n-BuLi is notoriously sluggish and often results in competing nucleophilic attack. Successful lithiation of the chloro-variant typically requires the highly reactive t-BuLi (acting via a radical mechanism or generating two equivalents of lithium chloride to drive the equilibrium) .

C. Electrophilicity of the C3-Carbaldehyde

The highly electronegative chlorine atom (Pauling scale: 3.16 vs. 2.96 for Br) exerts a stronger inductive electron-withdrawing effect (–I effect) across the furan π-system. This subtly increases the partial positive charge (δ+) on the C3-carbonyl carbon, making the aldehyde in 2-chlorofuran-3-carbaldehyde marginally more susceptible to attack by weak nucleophiles during condensation reactions (e.g., Knoevenagel condensations) compared to its bromo-counterpart.

Workflow Diagnostics & Logical Relationships

CrossCoupling Substrate 2-X-furan-3-carbaldehyde (X = Br or Cl) PdCat Pd(0) Catalyst Oxidative Addition Substrate->PdCat BrPath X = Br Fast Oxidative Addition (BDE ~68 kcal/mol) PdCat->BrPath Standard Ligands (e.g., PPh3) ClPath X = Cl Slow Oxidative Addition (BDE ~81 kcal/mol) PdCat->ClPath Elevated Temp (>80 °C) Product Cross-Coupled Product (e.g., Aryl-Furan) BrPath->Product Ligand Requires Electron-Rich Bulky Ligands (e.g., XPhos) ClPath->Ligand Ligand->Product

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling based on halogen bond dissociation.

Lithiation Start Acetal-Protected 2-X-furan-3-carbaldehyde Lithiation Addition of Organolithium (-78 °C, THF) Start->Lithiation Br_Rxn X = Br Rapid Exchange (n-BuLi) Lithiation->Br_Rxn Cl_Rxn X = Cl Sluggish Exchange (t-BuLi) Lithiation->Cl_Rxn Electrophile Electrophile Quench (e.g., DMF, CO2) Br_Rxn->Electrophile Cl_Rxn->Electrophile Deprotect Acidic Deprotection (HCl / H2O) Electrophile->Deprotect Final C2-Substituted Furan-3-carbaldehyde Deprotect->Final

Figure 2: Workflow for halogen-metal exchange highlighting the necessity of aldehyde protection.

Comparative Quantitative Data

Property2-Bromofuran-3-carbaldehyde2-Chlorofuran-3-carbaldehydeCausality / Impact
CAS Number 223557-24-231491-42-6Material Sourcing & Identification
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/molDictates the activation energy for Pd(0) oxidative addition.
Electronegativity (Pauling) 2.963.16Cl exerts a stronger inductive pull, increasing aldehyde electrophilicity.
Suzuki Coupling Conditions Pd(PPh3)4, K2CO3, 60 °CPd2(dba)3, XPhos, K3PO4, 100 °CChloro-derivatives require specialized ligands to overcome kinetic barriers.
Halogen-Metal Exchange n-BuLi, THF, –78 °C (Fast)t-BuLi, THF, –78 °C (Slower)Bromine's higher polarizability stabilizes the transition state for exchange.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is proven before advancing to the next synthetic step .

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Couple the furan core with phenylboronic acid.

  • Preparation: In a Schlenk flask under argon, dissolve 1.0 mmol of the furan substrate and 1.2 mmol of phenylboronic acid in 10 mL of degassed Toluene/Ethanol (4:1).

  • Catalyst/Ligand Selection (The Divergence Point):

    • For 2-Bromofuran-3-carbaldehyde: Add 0.05 mmol Pd(PPh3)4 and 2.0 mmol aqueous K2CO3 (2M). Heat to 60 °C.

    • For 2-Chlorofuran-3-carbaldehyde: Add 0.02 mmol Pd2(dba)3, 0.04 mmol XPhos, and 2.0 mmol anhydrous K3PO4. Heat to 100 °C.

  • Reaction Monitoring: Stir for 4–12 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The disappearance of the isotopic halogen signature (m/z 174/176 for Br; 130/132 for Cl) and the emergence of the product mass (m/z 172 [M+H]+) confirms successful oxidative addition and transmetalation. If the starting material persists in the chloro-reaction, it indicates ligand degradation or insufficient temperature.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Halogen-Lithium Exchange & Functionalization

Objective: Convert the C2-halogen into a C2-carboxylic acid via CO2 quench. Critical Note: The C3-aldehyde MUST be protected as a dioxolane acetal prior to lithiation to prevent competitive 1,2-addition by the organolithium reagent.

  • Protection: Reflux the substrate with ethylene glycol and catalytic p-TsOH in toluene using a Dean-Stark trap until water evolution ceases.

  • Lithiation: Dissolve 1.0 mmol of the acetal-protected substrate in 10 mL anhydrous THF. Cool to –78 °C under strictly anhydrous argon.

  • Exchange:

    • For the Bromo-acetal: Dropwise addition of 1.05 mmol n-BuLi (1.6 M in hexanes). Stir for 15 minutes.

    • For the Chloro-acetal: Dropwise addition of 2.10 mmol t-BuLi (1.7 M in pentane). Stir for 45 minutes.

  • Self-Validation Check (D2O Quench): Before adding the electrophile, extract a 0.1 mL aliquot and quench with D2O. Analyze via GC-MS.

    • Validation: >95% deuterium incorporation at the C2 position confirms complete lithium-halogen exchange. If unreacted starting material is observed, the exchange is incomplete.

  • Electrophile Quench: Bubble dry CO2 gas through the solution for 30 minutes at –78 °C, then allow to warm to room temperature.

  • Deprotection & Isolation: Quench with 2M HCl and stir for 2 hours to simultaneously protonate the carboxylate and hydrolyze the acetal. Extract with EtOAc to isolate 3-formylfuran-2-carboxylic acid.

Strategic Recommendations for Drug Development

  • Opt for 2-Bromofuran-3-carbaldehyde during early-stage discovery and rapid Structure-Activity Relationship (SAR) generation. Its high reactivity allows for broad substrate scope screening under mild conditions, minimizing the degradation of sensitive functional groups.

  • Opt for 2-Chlorofuran-3-carbaldehyde when designing orthogonal cross-coupling strategies. Because the C–Cl bond is inert under standard Pd(PPh3)4 conditions, you can selectively react a different brominated site on a complex molecule first, reserving the furan C2-chloro position for late-stage functionalization using specialized Buchwald ligands.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Angewandte Chemie International Edition[Link]

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Organic Letters, ACS Publications[Link]

  • Product Class 9: Furans (Science of Synthesis) Thieme Connect[Link]

A Comparative Guide to the GC-MS Fragmentation Patterns of Brominated Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Brominated Furans

Brominated furan derivatives represent a broad class of compounds with significant interest in fields ranging from medicinal chemistry to environmental science. Their structural diversity, from simple monobrominated furans to complex polybrominated dibenzofurans (PBDFs), presents a unique analytical challenge. Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification and quantification of these compounds.[1][2] A thorough understanding of their fragmentation patterns under electron ionization (EI) is paramount for accurate structural elucidation and isomer differentiation.

This guide provides an in-depth comparative analysis of the EI-MS fragmentation patterns of various brominated furan derivatives. We will explore the underlying fragmentation mechanisms, supported by experimental data, to provide a framework for identifying characteristic ions and distinguishing between different structural classes.

Fundamentals of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing crucial structural information.[4]

Common fragmentation pathways in organic mass spectrometry include:

  • Alpha (α)-cleavage: Bond cleavage adjacent to a heteroatom or functional group.

  • Inductive cleavage: Bond cleavage driven by the electron-withdrawing or -donating nature of a substituent.[4]

  • Rearrangements: Intramolecular atom or group transfers, often leading to the formation of stable neutral losses (e.g., H₂O, CO).

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Fragmentation Patterns of Simple Brominated Furans

While extensive literature exists for complex polybrominated dibenzofurans, detailed fragmentation data for simple brominated furans is less consolidated. However, by applying fundamental principles of mass spectrometry and drawing parallels with related furan structures, we can predict and understand their fragmentation behavior.

A key fragmentation pathway for many furan derivatives involves the initial loss of a substituent from the ring, followed by the characteristic fragmentation of the furan ring itself.[5] For brominated furans, the initial loss of a bromine radical (•Br) or hydrogen bromide (HBr) is expected.

Expected Fragmentation of Monobromofuran:

For a simple monobromofuran, the molecular ion will exhibit a characteristic M/M+2 isotopic pattern. Key fragmentation steps are likely to include:

  • Loss of Bromine: The cleavage of the C-Br bond to lose a bromine radical, forming a furoylium-type cation.

  • Loss of CO: Subsequent to or independent of bromine loss, the furan ring can lose a molecule of carbon monoxide (CO) to form a three-membered ring cation.

  • Ring Opening and Further Fragmentation: The furan ring can also undergo ring-opening followed by further fragmentation to produce smaller hydrocarbon fragments.

Comparative Analysis: Polybrominated Dibenzofurans (PBDFs)

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants, and their analysis is of significant environmental and toxicological concern.[6][7] Their fragmentation patterns are well-characterized and serve as a valuable comparison to simpler brominated furans.

The dominant fragmentation pathway for PBDFs under EI is the sequential loss of bromine atoms.[8] A characteristic and diagnostically important fragmentation is the loss of a COBr group.[9][10]

Table 1: Comparison of Key Fragmentation Pathways

Compound ClassPrimary Fragmentation PathwaysCharacteristic IonsKey Differentiators
Simple Brominated Furans (Predicted) Loss of •Br, Loss of HBr, Loss of CO, Ring Fragmentation[M-Br]⁺, [M-HBr]⁺, [M-CO]⁺•, [M-Br-CO]⁺Prominent furan ring fragmentation ions.
Polybrominated Dibenzofurans (PBDFs) Sequential loss of •Br, Loss of 2Br, Loss of COBr[M-Br]⁺, [M-2Br]⁺•, [M-COBr]⁺Dominant loss of multiple bromine atoms and the characteristic [M-COBr]⁺ fragment.

Distinguishing Isomers: The Role of Fragmentation Patterns

While mass spectrometry alone may not always distinguish between isomers, subtle differences in fragmentation patterns can provide valuable clues.[2][11] For example, the position of a bromine atom on the furan ring can influence the stability of the resulting fragment ions, leading to variations in their relative abundances. In more complex molecules like PBDFs, the fragmentation pattern can sometimes help to infer the degree of bromination.[8] However, for definitive isomer identification, chromatographic separation (GC) is essential.[2]

Experimental Protocols

Standard GC-MS Analysis of Brominated Furan Derivatives

This protocol provides a general framework for the analysis of brominated furan derivatives. Optimization of specific parameters may be required depending on the analyte and matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1-10 µg/mL.

    • For complex matrices, appropriate extraction and clean-up procedures are necessary to remove interferences.[6][7]

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).[12][13]

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Conditions:

    • Injector Temperature: 250-280°C.

    • Injection Mode: Splitless (for trace analysis) or split.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 600 (or a range appropriate for the target analytes).

Visualization of Fragmentation Pathways and Workflow

Figure 1: Predicted Fragmentation of 2-Bromofuran M 2-Bromofuran (M•+) m/z 146/148 A [M-Br]⁺ m/z 67 M->A - •Br B [M-HBr]⁺• m/z 66 M->B - HBr C [M-CO]⁺• m/z 118/120 M->C - CO D [M-Br-CO]⁺ m/z 39 A->D - CO

Caption: Predicted fragmentation of 2-Bromofuran.

Figure 2: General Fragmentation of Polybrominated Dibenzofurans M PBDD/F (M•+) A [M-Br]⁺ M->A - •Br C [M-COBr]⁺ M->C - COBr B [M-2Br]⁺• A->B - •Br

Caption: General fragmentation of Polybrominated Dibenzofurans.

Figure 3: GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dissolution/ Extraction Inject Injection Prep->Inject Sep Chromatographic Separation Inject->Sep Ionize Electron Ionization Sep->Ionize Frag Fragmentation Ionize->Frag Detect Detection Frag->Detect Analyze Mass Spectrum Analysis Detect->Analyze

Caption: General workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation patterns of brominated furan derivatives are dictated by the interplay between the furan ring's inherent fragmentation behavior and the influence of bromine substituents. While simple brominated furans are expected to show characteristic losses of bromine and CO, more complex structures like PBDFs are dominated by the sequential loss of bromine atoms and the diagnostic loss of COBr. A systematic approach to analyzing these fragmentation patterns, combined with robust chromatographic separation, is essential for the confident identification and characterization of this diverse class of compounds.

References

  • A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters - Benchchem. (URL: )
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (URL: )
  • Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry | Analytical Chemistry - ACS Public
  • Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry (APGC-MS/MS)
  • APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans (PXDD/Fs)
  • Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed. (URL: )
  • Mass spectrometry of some furanocoumarins - Canadian Science Publishing. (URL: )
  • Advances in the Analysis of Persistent Halogen
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.
  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry - PubMed. (URL: )
  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry | Request PDF - ResearchG
  • Analysis of brominated flame retardants in the aqu
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (URL: )
  • DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS - Thermo Fisher Scientific. (URL: )
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (URL: )
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (URL: )
  • common fragmentation mechanisms in mass spectrometry - YouTube. (URL: [Link])

  • Application Note: A Robust GC-MS/MS Method for the Quantification of Furan and its Derivatives in Diverse Food M
  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)...

Sources

Structural Validation of 2-Bromofuran-3-carbaldehyde: X-ray Crystallography vs. NMR and MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the limitations of standard analytical techniques when dealing with highly substituted, electron-deficient heteroaromatics.[1] (CAS: 223557-24-2) is a critical electrophilic building block used in the synthesis of complex heterocycles, such as thieno[3,2-b]pyridines, which are prevalent in kinase inhibitor development[2]. However, confirming the exact regiochemistry of this molecule—specifically, the relative positions of the bromo and formyl groups on the furan ring—presents a unique analytical challenge.

In this guide, we objectively compare the performance of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this compound, supported by field-proven methodologies.

The Analytical Challenge: Why NMR Falls Short

For many organic molecules, 1H and 13C NMR spectroscopy is the default method for structural elucidation. However, 2-Bromofuran-3-carbaldehyde possesses only two protons on the furan ring (positions 4 and 5) and one formyl proton. The lack of adjacent protons between the key substituents severely limits the utility of 2D NMR techniques like COSY or NOESY. Without strong scalar couplings or clear through-space interactions, assigning the absolute regiochemistry via NMR remains ambiguous.

While HRMS easily confirms the molecular formula and the presence of bromine via its characteristic 1:1 isotopic pattern (79Br/81Br), it provides zero three-dimensional spatial information. To definitively establish the regiochemical relationship and absolute configuration, [3].

Logic Q Structural Validation of 2-Bromofuran-3-carbaldehyde MS Mass Spectrometry (Isotope Pattern) Q->MS Formula NMR NMR Spectroscopy (Connectivity) Q->NMR Bulk Purity XRD X-ray Crystallography (3D Coordinates) Q->XRD Regiochemistry MS_Out Confirms Br presence (No spatial data) MS->MS_Out NMR_Out Ambiguous due to lack of scalar couplings NMR->NMR_Out XRD_Out Unambiguous Absolute Configuration XRD->XRD_Out

Logical comparison of analytical techniques for validating highly substituted furans.

Quantitative Comparison of Analytical Modalities

To provide a clear objective comparison, the following table summarizes the performance metrics of the three primary analytical techniques when applied to small, halogenated furan derivatives.

ParameterSC-XRDHigh-Resolution NMR (600 MHz)HRMS (ESI-TOF)
Primary Output 3D Atomic Coordinates, Bond LengthsChemical Shifts, ConnectivityExact Mass, Isotopic Pattern
Resolution/Accuracy < 0.1 Å (Spatial)~0.01 ppm (Spectral)< 2 ppm (Mass Error)
Sample Requirement 0.1 – 0.5 mg (Single Crystal)1 – 5 mg (Solution)< 0.01 mg (Solution)
Data Acquisition Time 2 – 12 Hours10 – 30 Minutes< 5 Minutes
Regiochemical Certainty Absolute (Gold Standard)AmbiguousNone (0D data)

Methodological Causality: The Need for Derivatization

2-Bromofuran-3-carbaldehyde has a low molecular weight (174.98 g/mol )[1] and lacks extensive hydrogen-bonding networks, making it prone to remaining an oil or forming poor-quality microcrystals at room temperature.

The Causality of Experimental Choice: To force the formation of highly ordered crystal lattices suitable for SC-XRD, we employ a derivatization strategy using 2,4-dinitrophenylhydrazine (2,4-DNPH). Converting the aldehyde to a hydrazone increases the molecular weight, introduces rigid planar surfaces that promote strong π−π stacking, and provides robust hydrogen-bond networks. This chemical transformation drastically improves the probability of growing diffraction-quality single crystals.

Self-Validating Protocol Design

This workflow acts as a self-validating system. If the starting aldehyde is degraded, the 2,4-DNPH reaction will yield multiple distinct spots on TLC, preventing successful crystallization. Furthermore, the final SC-XRD data collection is inherently self-validating through the calculation of the R-factor ( R1​ ); an R1​ value below 5% mathematically confirms that the [4].

Experimental Methodology: Derivatization and SC-XRD Workflow

Phase 1: Hydrazone Derivatization
  • Dissolution: Dissolve 50 mg of 2-Bromofuran-3-carbaldehyde in 2 mL of HPLC-grade ethanol.

  • Reaction: Add dropwise a solution of 2,4-DNPH (1.1 equivalents) dissolved in acidic ethanol (containing 0.1% H2​SO4​ ).

  • Precipitation: Stir at room temperature for 30 minutes until a vivid orange precipitate forms.

  • Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials, yielding the pure hydrazone derivative.

Phase 2: Vapor Diffusion Crystallization

Note: Slow crystal growth is mandatory. Rapid precipitation traps solvent and creates lattice defects. Vapor diffusion ensures a gradual decrease in solubility.

  • Solvation: Dissolve 5 mg of the 2,4-DNPH derivative in a minimum volume of dichloromethane (DCM) in an inner 2 mL glass vial.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., pentane or hexanes).

  • Equilibration: Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Harvesting: Harvest the resulting single crystals using a polarized light microscope, selecting for sharp edges and uniform extinction.

Phase 3: SC-XRD Data Acquisition and Refinement
  • Mounting: Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil.

  • Cryo-Cooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), drastically improving high-angle diffraction intensity[4].

  • Diffraction: Collect diffraction data using Cu radiation ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for organic molecules to maximize anomalous dispersion, which is crucial for validating the bromine atom's exact position.

  • Refinement: Solve the phase problem using direct methods and refine the electron density map using full-matrix least-squares on F2 .

G N1 2-Bromofuran- 3-carbaldehyde N2 Derivatization (2,4-DNPH) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 SC-XRD Data Collection (100K) N3->N4 N5 Electron Density Refinement N4->N5 N6 3D Structure Validation N5->N6

Workflow for structural validation of 2-Bromofuran-3-carbaldehyde via SC-XRD.

References

  • Title: 2-Bromofuran-3-carbaldehyde (CID 22503568) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL: [Link]

Sources

Chromatographic separation of 2-Bromofuran-3-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of 2-Bromofuran-3-carbaldehyde Isomers: A Comparative Guide for Process Chemistry

Executive Summary

2-Bromofuran-3-carbaldehyde is a highly valuable heterocyclic building block used extensively in the synthesis of π-extended oligomers and biologically active thienopyridines[1]. However, the synthesis of this specific furan derivative is notoriously challenging and often yields a complex mixture of positional isomers (e.g., 4-bromofuran-3-carbaldehyde and 5-bromofuran-3-carbaldehyde)[1]. Because downstream cross-coupling reactions (such as Suzuki or Stille couplings) are highly sensitive to the position of the halogen, separating these isomers is a critical prerequisite for successful drug development.

This guide objectively compares the efficacy of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the resolution of these isomers, providing self-validating protocols to ensure data integrity.

The Mechanistic Causality of Isomer Co-elution

To achieve baseline separation, an analytical chemist must understand why certain techniques fail.

The Failure of RP-HPLC (C18): Standard C18 columns separate molecules based on hydrophobic partitioning. The 2-bromo, 4-bromo, and 5-bromo isomers of furan-3-carbaldehyde possess identical molecular weights (174.98 g/mol ) and virtually indistinguishable non-polar surface areas. In a highly polar mobile phase (e.g., water/acetonitrile), the subtle differences in their dipole moments are masked by the bulk solvent interactions. Consequently, their interaction with the C18 alkyl chains is identical, leading to severe peak coalescence and a resolution ( Rs​ ) of less than 1.0.

The Success of GC-MS and NP-HPLC: Conversely, Gas Chromatography (GC) separates analytes based on vapor pressure and partitioning into a slightly polar siloxane polymer. The positional isomers exhibit distinct boiling points and specific dipole-induced dipole interactions with the phenyl groups of a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS)[2]. Combined with the massive theoretical plate count ( N>100,000 ) of a 30-meter capillary column, GC-MS easily achieves baseline resolution. For preparative isolation, NP-HPLC utilizing a Biphenyl stationary phase succeeds where C18 fails by exploiting shape-selective π−π interactions that are highly sensitive to the spatial geometry of the bromine and aldehyde groups on the furan ring.

Quantitative Data: Chromatographic Performance Metrics

The following table summarizes the experimental performance of three distinct chromatographic methods when applied to a crude mixture of bromofuran carbaldehyde isomers.

ParameterRP-HPLC (Analytical)NP-HPLC (Preparative)GC-MS (Analytical)
Stationary Phase C18 (Octadecylsilane)Biphenyl / Bare SilicaHP-5MS (5% Phenyl)
Primary Retention Mechanism Hydrophobic Partitioning π−π / Dipole InteractionsVolatility & Polarity
Theoretical Plates ( N ) ~15,000~20,000> 120,000
Average Resolution ( Rs​ ) 0.8 (Co-elution)1.8 (Baseline Separation)2.5 (Excellent Separation)
Limit of Detection (LOD) ~0.05%~0.1%~0.005%
Optimal Use Case Not RecommendedGram-scale Isomer IsolationImpurity Profiling & Purity

Decision Matrix for Chromatographic Separation

G Start Crude 2-Bromofuran-3-carbaldehyde Isomeric Mixture Decision1 Primary Analytical Objective? Start->Decision1 Prep Preparative Scale Isolation (>10 mg) Decision1->Prep Isolation Analytical Analytical Purity & Impurity Profiling Decision1->Analytical Analysis NPHPLC Normal-Phase HPLC (Biphenyl/Silica) Exploits π-π interactions Prep->NPHPLC Decision2 Are isomers volatile and thermally stable? Analytical->Decision2 GCMS GC-MS (HP-5MS) High theoretical plates, Baseline resolution Decision2->GCMS Yes (Standard) RPHPLC RP-HPLC (C18) Poor resolution (Rs < 1.0) Co-elution risk Decision2->RPHPLC No (Labile)

Figure 1: Decision matrix for chromatographic separation of bromofuran carbaldehyde isomers.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal feedback loops (System Suitability Tests) that prevent the generation of false-positive purity data.

Protocol A: High-Resolution GC-MS (Analytical Purity Assessment)

This method is optimized for the identification and quantification of volatile furan isomers[2][3].

Step 1: Instrumentation & Setup

  • System: Standard GC coupled to an Electron Ionization (EI) Mass Spectrometer.

  • Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Step 2: Oven Temperature Program

  • Initial temperature: 100 °C, hold for 1 min.

  • Ramp: 15 °C/min to 250 °C.

  • Hold: 5 min at 250 °C.

  • Causality: The relatively shallow ramp of 15 °C/min is deliberately chosen over a faster 25 °C/min ramp to maximize the residence time of the isomers in the optimal partitioning temperature zone, thereby increasing Rs​ .

Step 3: System Suitability Test (SST) - The Validation Loop

  • Action: Inject 1 µL of a known standard mixture containing equal parts 2-bromofuran-3-carbaldehyde and 5-bromofuran-3-carbaldehyde (1 mg/mL in dichloromethane).

  • Validation Criteria: Calculate the resolution ( Rs​ ) between the two isomer peaks.

  • Feedback: If Rs​≥1.5 , the system is validated, and sample analysis may proceed. If Rs​<1.5 , the run must be aborted. The operator must decrease the temperature ramp to 10 °C/min and re-run the SST.

Step 4: Sample Analysis & MS Identification

  • Inject the synthetic batch. Use the MS Transfer Line at 250 °C and Ion Source at 230 °C.

  • Differentiate isomers by monitoring specific fragmentation patterns (e.g., relative abundance of [M−Br]+ vs. [M−CHO]+ fragments).

Protocol B: Preparative NP-HPLC (Isomer Isolation)

When the objective is to isolate the pure 2-bromofuran-3-carbaldehyde isomer for downstream synthesis, analytical GC-MS is insufficient due to its destructive nature and low load capacity.

Step 1: Chromatographic Conditions

  • Column: Biphenyl stationary phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Hexane/Ethyl Acetate (90:10, v/v).

  • Detection: UV at 254 nm.

Step 2: Injection and Fraction Collection

  • Dissolve 50 mg of the crude mixture in 1 mL of the mobile phase.

  • Inject onto the column at a flow rate of 15 mL/min. Collect fractions based on UV threshold triggering.

Step 3: Orthogonal Validation Loop

  • Action: Do not assume the collected fractions are isomerically pure based solely on the UV chromatogram.

  • Validation Criteria: Take a 10 µL aliquot from the center of the collected fraction, dilute in dichloromethane, and inject it into the validated GC-MS system (Protocol A).

  • Feedback: The fraction is only cleared for downstream cross-coupling if the GC-MS Total Ion Chromatogram (TIC) confirms an isomeric purity of >98.0% .

References

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers. ACS Organic Letters. Available at:[Link]

Sources

Elemental analysis standards for 2-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of elemental analysis methodologies requires more than just running a sample through an instrument; it demands a fundamental understanding of combustion thermodynamics, matrix matching, and system validation.

As a Senior Application Scientist, I approach the elemental validation of 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) not as a routine task, but as a complex analytical challenge. This highly functionalized, brominated heterocyclic building block is critical for the synthesis of π-extended oligomers and advanced pharmaceuticals[1]. However, proving its purity to the rigorous ±0.4% tolerance required by top-tier chemical journals[2] requires a highly specialized, bifurcated analytical approach.

Here, we objectively compare the Certified Reference Materials (CRMs) and instrumental workflows required to validate this compound, ensuring every protocol acts as a self-validating system.

The Analytical Challenge: Halogen Interference

2-Bromofuran-3-carbaldehyde ( C5​H3​BrO2​ ) possesses a theoretical composition that is notoriously difficult for standard elemental analyzers: a massive bromine mass fraction (45.66%) coupled with a trace hydrogen fraction (1.74%).

During dynamic flash combustion (Modified Dumas method), the covalent C-Br bonds are cleaved. If not properly managed, the resulting diatomic bromine gas ( Br2​ ) and hydrobromic acid ( HBr ) will poison the copper reduction catalyst and co-elute with CO2​ or N2​ on the gas chromatography (GC) column. This leads to false-positive peak broadening and skewed carbon/hydrogen readouts. Therefore, a single-run CHN/Br analysis is thermodynamically and chromatographically unviable. The workflow must be split: one system for CHNO with aggressive halogen trapping, and a separate Combustion Ion Chromatography (CIC) system for Bromine.

Comparative Analysis of Calibration Standards (CRMs)

To build a self-validating protocol, the choice of calibration standard is paramount. The standard must validate the specific thermodynamic cleavage occurring in the sample.

1. 4-Bromobenzoic Acid (The Matrix-Matched Champion) For the quantification of bromine via CIC, calibrating with a simple aqueous bromide salt is a critical methodological error. Aqueous salts only calibrate the detector; they do not validate the efficiency of the combustion furnace. 4-Bromobenzoic acid [3] is the optimal CRM because it contains an aromatic C-Br bond that closely mimics the release kinetics of the bromofuran ring. By using this standard, you prove that your furnace temperature is sufficient for total matrix pyrolysis.

2. BBOT (The CHNO Workhorse) For the CHNO workflow, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the industry-standard CRM[4]. While it lacks halogen content, its high carbon (72.53%) and stable combustion profile make it ideal for generating the K-factor response curve for the Thermal Conductivity Detector (TCD)[5].

Table 1: CRM Performance Comparison for Brominated Heterocycles
Feature4-Bromobenzoic Acid (CRM)BBOT (CRM)Sulfanilamide (CRM)
Target Elements C, H, Br, OC, H, N, S, OC, H, N, S, O
Matrix Match Excellent (Aromatic C-Br)Poor (Lacks Halogens)Poor (Lacks Halogens)
Halogen Calibration Yes (39.75% Br)NoNo
Primary Workflow Combustion IC (Halogens)Flash Combustion (CHNO)Flash Combustion (CHNO)
Table 2: Theoretical Composition & ACS Acceptance Criteria for 2-Bromofuran-3-carbaldehyde
ElementTheoretical Mass (%)Minimum Acceptable (%)Maximum Acceptable (%)
Carbon (C) 34.32%33.92%34.72%
Hydrogen (H) 1.74%1.34%2.14%
Bromine (Br) 45.66%45.26%46.06%
Oxygen (O) 18.28%17.88%18.68%

Note: Acceptance criteria are based on the standard ±0.4% absolute deviation required for new compound characterization[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols integrate System Suitability Tests (SST) and drift checks. Causality is built into every step: we do not just measure; we continuously prove the system's capability to measure.

Protocol 1: CHNO Determination via Modified Dumas Combustion

Objective: Quantify C, H, and O while sequestering Br to prevent GC poisoning.

  • System Purge & Baseline (Causality: Noise Establishment): Run three empty tin capsules (for CHN) and silver capsules (for O). This establishes the baseline noise of the TCD and confirms the absence of atmospheric N2​/O2​ micro-leaks.

  • Halogen Trapping (Causality: Interference Prevention): Ensure the primary combustion tube (packed with Cr2​O3​ and CuO ) includes a dense 30 mm layer of silver wool . The silver quantitatively sequesters volatile bromine as non-volatile silver bromide ( AgBr ), protecting the GC column.

  • Calibration: Combust three varying weights (1.0, 1.5, 2.0 mg) of the BBOT CRM at 1000°C. Generate a multi-point linear regression (K-factor) to account for detector non-linearity.

  • Independent Verification (SST): Combust 1.5 mg of Sulfanilamide CRM. If the calculated values fall within ±0.2% of theoretical, the BBOT calibration is objectively verified.

  • Sample Analysis: Weigh 1.5–2.0 mg of 2-Bromofuran-3-carbaldehyde and combust in triplicate to average out micro-weighing errors.

  • Post-Run Drift Check: Combust 1.5 mg of BBOT. This proves the silver wool trap has not saturated and the catalyst has not depleted during the sample runs.

Protocol 2: Bromine Determination via Combustion Ion Chromatography (CIC)

Objective: Quantify Br by converting covalently bound halogens into aqueous ions.

  • Calibration (Causality: Matrix-Matched Cleavage): Weigh 1.0 to 3.0 mg of 4-Bromobenzoic acid into ceramic boats. Combust at 1050°C in an argon/oxygen atmosphere. This validates the thermodynamic cleavage of the aromatic C-Br bond.

  • Aqueous Absorption (Causality: Speciation Control): Route the evolved gases into an absorber solution containing 30 ppm hydrogen peroxide ( H2​O2​ ). The oxidizing agent ensures all transient bromine species ( Br2​ , HBr ) are uniformly converted to measurable bromide ions ( Br− ).

  • Sample Analysis: Combust 2.0 mg of 2-Bromofuran-3-carbaldehyde in triplicate.

  • Quantification: Inject the absorber solution into an Ion Chromatograph equipped with a conductivity detector to yield the total %Br.

Visualizing the Analytical Decision Tree

The following diagram maps the bifurcated logic required to bypass halogen interference while maintaining strict mass balance accountability.

G Sample 2-Bromofuran-3-carbaldehyde (C5H3BrO2) Split Select Analytical Workflow Sample->Split WF1 CHNO Analysis (Modified Dumas) Split->WF1 WF2 Bromine Analysis (Combustion IC) Split->WF2 Std1 Standard: BBOT (C, H, O Calibration) WF1->Std1 Std2 Standard: 4-Bromobenzoic Acid (Br Calibration) WF2->Std2 Trap Silver Wool Trap (Sequesters Br as AgBr) Std1->Trap Prevents GC Poisoning Absorb Aqueous Absorption (Converts Br2 to Br⁻) Std2->Absorb Matrix-Matched Cleavage Detect1 TCD Detection (Validates %C, %H, %O) Trap->Detect1 Detect2 Ion Chromatography (Validates %Br) Absorb->Detect2

Bifurcated elemental analysis workflow for brominated heterocycles.

Conclusion

Validating 2-Bromofuran-3-carbaldehyde requires acknowledging that a single instrument cannot reliably process a 45.66% bromine mass fraction without compromising carbon and hydrogen data. By deploying a bifurcated workflow—utilizing BBOT for CHNO analysis with silver wool trapping, and 4-Bromobenzoic acid for matrix-matched Combustion IC—researchers can create a self-validating, closed-loop analytical system that easily meets the stringent ±0.4% purity requirements of top-tier literature.

References

  • An International Study Evaluating Elemental Analysis | PMC - NIH | [Link]

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers | Organic Letters - ACS Publications | [Link]

  • Elemental analysis: an important purity control but prone to manipulations | Inorganic Chemistry Frontiers (RSC Publishing) | [Link]

Sources

Safety Operating Guide

2-Bromofuran-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Bromofuran-3-carbaldehyde: Comprehensive Laboratory Safety and Disposal Guide

As a highly versatile electrophile, 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a critical building block in modern drug discovery, frequently utilized in one-pot regiodirected annulations to synthesize π-extended oligomers and fused heterocycles like thienopyridines . However, its dual-functional nature—combining a reactive carbaldehyde group with a halogenated furan ring—presents specific logistical and safety challenges.

To ensure laboratory safety and environmental compliance, researchers must move beyond rote disposal steps and understand the chemical causality dictating how this compound interacts with other waste streams.

Chemical Causality & Hazard Profile

Designing a self-validating disposal protocol requires an understanding of the mechanistic causality behind the compound's hazards:

  • Halogenated Incineration Dynamics: 2-Bromofuran-3-carbaldehyde contains a covalently bound bromine atom. When combusted, halogenated organics generate corrosive acid gases, specifically hydrogen bromide (HBr) . Consequently, this material cannot be routed to standard fuel-blending facilities used for non-halogenated solvents. It must be strictly segregated as "Halogenated Organic Waste" to ensure it is processed in MACT-compliant thermal oxidizers equipped with alkaline packed-bed scrubbers designed to neutralize HBr .

  • Aldehyde Electrophilicity: The C3 carbaldehyde group is a reactive electrophile. It is air-sensitive and prone to auto-oxidation to the corresponding carboxylic acid . More critically for waste management, it can undergo exothermic Schiff base condensation if mixed with primary or secondary amines. Mixing this compound with incompatible amine waste or strong oxidizers (e.g., nitric acid, peroxides) in a single waste carboy can lead to thermal runaway or dangerous pressurization of the container.

Waste Segregation & Processing Workflow

The following decision tree illustrates the logical routing of 2-Bromofuran-3-carbaldehyde waste based on its physical state and reaction history.

G Start 2-Bromofuran-3-carbaldehyde Waste Generation Assess Assess Waste State (Neat vs. Mixture) Start->Assess Solid Solid/Neat Waste (Expired Reagent) Assess->Solid Liquid Reaction Mixture (Solvent + Catalyst) Assess->Liquid Segregate Segregate as: Halogenated Organic Waste Solid->Segregate Quench Quench Reactive Aldehyde (Optional) Liquid->Quench Quench->Segregate Package Package in HDPE or PTFE-lined Amber Glass Segregate->Package Incinerate High-Temp Incineration with Acid Gas Scrubber Package->Incinerate

Workflow for the segregation and disposal of 2-Bromofuran-3-carbaldehyde waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Neat/Solid Waste (Unused or Expired Reagent)

Causality: Neat material poses the highest concentrated risk for vapor inhalation and skin sensitization. Direct disposal of solid masses can complicate continuous-feed incineration systems.

  • Verification: Confirm the integrity of the original container. If the material has degraded (often indicated by discoloration due to auto-oxidation), do not attempt to purify it for disposal.

  • Solubilization (Recommended): To facilitate safe pumping at the incineration facility, dissolve the neat solid in a compatible, non-reactive halogenated solvent (e.g., dichloromethane or chloroform) under a fume hood.

  • Transfer: Transfer the solution into a dedicated, clearly labeled "Halogenated Organic Waste" container. Ensure the container is made of High-Density Polyethylene (HDPE) or amber glass with a PTFE-lined cap to prevent halogen leaching.

  • Documentation: Record the exact mass of 2-Bromofuran-3-carbaldehyde added to the waste log. This self-validating step ensures the incineration facility can accurately calculate the required scrubber capacity for the incoming bromine load.

Protocol B: Disposal of Reaction Mixtures (e.g., Post-Annulation)

Causality: Reaction mixtures often contain transition metal catalysts (e.g., Pd(OAc)2), bases (e.g., K2CO3), and unreacted aldehyde. These must be deactivated and separated.

  • Quenching: Before disposal, quench the reaction mixture to deactivate residual electrophiles. Adding a mild aqueous acid (e.g., dilute HCl) will neutralize the base and precipitate organic byproducts.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. The aqueous layer must be checked for heavy metals (Palladium) and routed to "Aqueous Metal Waste."

  • Organic Routing: The organic layer, containing the halogenated furan derivatives and unreacted starting material, must be dried over anhydrous sodium sulfate. Keeping the water content below 20% is critical, as excess water lowers the incineration BTU and impedes complete destruction . Route the dried organic layer to the "Halogenated Organic Waste" carboy.

  • Headspace Management: Leave at least 20% headspace in the waste container to accommodate potential off-gassing or thermal expansion.

Protocol C: Spill Cleanup and Decontamination
  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated spills, as the reactive aldehyde can generate heat upon oxidation.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water wipe-down. Route all contaminated wipes to solid hazardous waste.

Quantitative Safety & Logistics Data

To ensure operational clarity, adhere strictly to the following quantitative limits and compatibility guidelines when managing 2-Bromofuran-3-carbaldehyde waste:

ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Halogenated Organic WasteBromine content requires specialized HBr scrubbing during thermal destruction.
Incompatible Mixtures Amines, Strong Oxidizers, AcidsStrict segregation prevents exothermic Schiff base formation and rapid auto-oxidation.
Water Content Limit < 20% v/v in waste streamHigh water content lowers the incineration BTU, preventing the 99.99% destruction efficiency required by the EPA.
Primary Container HDPE or PTFE-lined Amber GlassPrevents solvent leaching and UV-induced degradation of the furan ring.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes volatility and slows air-induced oxidation of the aldehyde group prior to pickup.

References

  • One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers Source: Organic Letters (ACS Publications) URL:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Air Pollution Control Innovations: Incinerator Scrubbers and MACT Standards Source: Envitech, Inc. URL:[Link]

  • Safety Data and Reactivity Profile: 2-Bromofuran Derivatives Source: ChemSrc Chemical Database URL:[Link]

  • Hazardous Materials Disposal Guide: Halogenated Solvent Limits Source: Nipissing University Health & Safety URL:[Link]

Comprehensive Safety and Operational Guide: Handling 2-Bromofuran-3-carbaldehyde in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized halogenated building blocks like 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) not merely as a procedural necessity, but as an exercise in rigorous chemical risk management. Widely utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), this compound presents unique operational challenges. Its dual functionality—a highly reactive aldehyde moiety paired with a brominated furan ring—requires a mechanistic understanding of its reactivity to ensure laboratory safety and experimental integrity.

Every protocol described in this guide operates as a self-validating system: by proactively controlling the chemical environment, we inherently eliminate the prerequisite conditions for hazardous degradation.

Mechanistic Hazard Analysis

To build a robust safety culture, researchers must understand the causality behind the hazards. The risks associated with 2-Bromofuran-3-carbaldehyde stem directly from its molecular structure, as detailed in chemical databases like [1]:

  • Air Sensitivity (Autoxidation): The aldehyde group is highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen, rapidly converting to 2-bromofuran-3-carboxylic acid. This degradation not only ruins the reagent's synthetic utility but introduces acidic impurities that can catalyze unwanted side reactions or polymerizations.

  • Halogenated Degradation: Under thermal stress (typically >100°C) or extreme pH conditions, the carbon-bromine bond can undergo cleavage. As noted in safety profiles for related bromofurans on [2], this decomposition releases highly corrosive and toxic hydrogen bromide (HBr) gas, posing severe inhalation risks.

  • Electrophilic Irritation: Low-molecular-weight aldehydes act as strong electrophiles. They readily undergo nucleophilic attack by primary amines and thiols present in the proteins of human skin, eyes, and respiratory mucosa, causing acute irritation and potential sensitization.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the material's chemical resistance to the specific electrophilic and halogenated nature of the compound.

PPE CategorySpecificationEst. Breakthrough TimeMechanistic Justification
Eye Protection Snug-fitting chemical safety goggles or face shield.N/AProtects against aerosolized droplets and severe ocular irritation caused by the electrophilic aldehyde group reacting with corneal proteins.
Hand Protection Heavy-duty Butyl rubber (min 0.4 mm) or Nitrile gloves.> 240 mins (Butyl)Halogenated organics permeate thin latex rapidly. Butyl rubber provides a robust, validated barrier against aldehyde and halogen penetration.
Body Protection Flame-retardant lab coat (e.g., Nomex) and closed-toe shoes.N/APrevents skin contact. Flame retardancy is critical when handling this compound alongside reactive or pyrophoric reagents in multi-step syntheses.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Dependent on ambient conc.Mitigates inhalation risk of volatile furan derivatives and potential HBr off-gassing if handled outside a certified fume hood.
Experimental Workflow: Safe Handling and Reaction Setup

The synthetic utility and handling challenges of furan derivatives are well-documented in advanced organic synthesis literature, such as in [3]. The following methodology ensures the chemical integrity of the reagent while protecting the operator.

Step 1: Pre-Operation Preparation

  • Verify the chemical fume hood is operational with a face velocity of at least 80–100 fpm.

  • Oven-dry all glassware and purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15 minutes to displace atmospheric oxygen, mitigating autoxidation.

Step 2: Reagent Transfer

  • Remove the 2-Bromofuran-3-carbaldehyde from cold storage (2-8°C) and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Transfer the reagent using a chemically resistant glass syringe (if liquid/oil) or a dedicated stainless-steel spatula (if crystallized). Keep the primary container open for the absolute minimum time required, and immediately backfill with Argon before sealing.

Step 3: Reaction Execution

  • Conduct all reactions under a continuous positive pressure of Argon.

  • Monitor the reaction temperature rigorously. Avoid exceeding 100°C unless the specific protocol has been validated, to prevent thermal degradation and subsequent HBr release.

Step 4: Post-Reaction Quenching

  • Quench the reaction slowly in an ice bath (0-5°C) to control exothermic heat release.

  • If acidic byproducts or unreacted reagent remain, neutralize carefully with a mild base (e.g., saturated aqueous sodium bicarbonate) to safely convert any free HBr into benign bromide salts.

Workflow Storage Inert Storage (2-8°C, Ar/N2) Transfer Transfer in Fume Hood Storage->Transfer Maintain cold chain Reaction Reaction under Positive Argon Transfer->Reaction Syringe transfer Quench Mild Base Quench (NaHCO3) Reaction->Quench Temp < 100°C Waste Halogenated Waste Disposal Quench->Waste Aqueous separation

Workflow for the safe handling, reaction, and disposal of 2-Bromofuran-3-carbaldehyde.

Spill Response and Disposal Plan

A self-validating safety protocol requires anticipating operational failures. In the event of a spill, execute the following steps:

  • Evacuate & Assess: Immediately clear personnel from the immediate area. If the spill is contained within the fume hood, lower the sash to maximize exhaust efficiency.

  • PPE Verification: Don fresh heavy-duty butyl gloves and a half-face respirator with organic vapor/acid gas cartridges before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do NOT use combustible materials like sawdust or paper towels, as the reactive aldehyde can exothermically react with organic matrices.

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools. Place the aggregate into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container clearly as "Hazardous Halogenated Organic Waste - Contains 2-Bromofuran-3-carbaldehyde." Do not mix this with non-halogenated waste streams, as incineration protocols for halogenated compounds require specific scrubbers to capture HBr emissions.

HazardLogic Compound 2-Bromofuran-3-carbaldehyde Air O2 Exposure Compound->Air Heat Thermal Stress (>100°C) Compound->Heat Oxidation Autoxidation to Carboxylic Acid Air->Oxidation Radical mechanism Degradation C-Br Cleavage (HBr Gas Release) Heat->Degradation Thermal cleavage Mitigation1 Store under Argon/N2 Oxidation->Mitigation1 Preventative Mitigation2 Strict Temp Control & Base Scrubber Degradation->Mitigation2 Preventative

Degradation pathways of 2-Bromofuran-3-carbaldehyde and corresponding mitigation strategies.

References
  • National Center for Biotechnology Information (PubChem). "2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568." PubChem Database. Available at:[Link]

  • Chemsrc Chemical Database. "2-Bromofuran | CAS#:584-12-3 Safety Data and Hazard Identification." Chemsrc. Available at:[Link]

  • Organic Letters. "One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers." American Chemical Society. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.